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Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of Sodium Pyridine-4-Carboxylate

This technical guide details the synthesis, characterization, and application of Sodium Pyridine-4-Carboxylate (Sodium Isonicotinate). It is designed for researchers in pharmaceutical development and materials science (s...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis, characterization, and application of Sodium Pyridine-4-Carboxylate (Sodium Isonicotinate). It is designed for researchers in pharmaceutical development and materials science (specifically Metal-Organic Frameworks).

Executive Summary

Sodium pyridine-4-carboxylate (CAS: 16887-79-9) is the sodium salt of isonicotinic acid.[1] While often viewed merely as a neutralized intermediate, it serves as a critical ligand precursor in the synthesis of bio-compatible Metal-Organic Frameworks (MOFs) for drug delivery and as a solubility-enhancing counter-ion in pharmaceutical salt screening. This guide provides a high-purity synthesis protocol validated by thermodynamic principles and a comprehensive characterization suite to ensure batch-to-batch consistency.

Thermodynamic & Kinetic Rationale

The synthesis relies on a Brønsted-Lowry acid-base neutralization. Understanding the pKa landscape is vital for process control.

  • Isonicotinic Acid pKa: ~4.96 (COOH group) and ~1.8 (Pyridinium Nitrogen).

  • Target pH: To ensure full deprotonation of the carboxylic acid without affecting the pyridine ring (which remains neutral at pH > 2), the reaction pH must be maintained between 7.5 and 9.0 .

  • Base Selection: Sodium Hydroxide (NaOH) is preferred for stoichiometry, while Sodium Bicarbonate (NaHCO₃) offers a self-buffering mechanism that prevents "over-shooting" the pH, which could lead to ring degradation or hydrolysis of downstream derivatives.

Reaction Pathway Diagram

SynthesisLogic Acid Isonicotinic Acid (Solid, pKa 4.96) Intermediate Deprotonation (pH 7.5 - 9.0) Acid->Intermediate Dissolution Base NaOH / NaHCO3 (Aqueous) Base->Intermediate Neutralization Product Sodium Isonicotinate (Aqueous) Intermediate->Product -H2O / -CO2 Crystal Crystalline Salt (Needles/Powder) Product->Crystal Evaporation/Precipitation (Acetone antisolvent)

Figure 1: Reaction pathway for the synthesis of Sodium Isonicotinate.[2]

Experimental Protocol: High-Purity Synthesis

Objective: Synthesize >99% pure Sodium Pyridine-4-Carboxylate with <0.1% water content.

Materials
  • Isonicotinic Acid (Purity >99%)[1]

  • Sodium Hydroxide (1.0 M Standard Solution) OR Sodium Bicarbonate (Solid)

  • Solvents: Deionized Water (18.2 MΩ), Ethanol (Absolute), Acetone (ACS Reagent).

Method A: Stoichiometric Neutralization (Preferred for Scale-Up)
  • Slurry Preparation: Suspend 12.31 g (100 mmol) of Isonicotinic Acid in 50 mL of deionized water. The acid will not fully dissolve initially.

  • Titration: Slowly add 100 mL of 1.0 M NaOH solution dropwise under vigorous stirring.

    • Critical Control Point: Monitor pH continuously. The solution will clarify as the salt forms. Stop addition exactly when pH reaches 8.5.

  • Filtration: Filter the clear solution through a 0.22 µm membrane to remove any insoluble particulate matter (dust or unreacted acid).

  • Crystallization:

    • Concentrate the filtrate via rotary evaporation at 50°C to approximately 20 mL.

    • Slowly add 100 mL of cold Acetone (antisolvent) to induce precipitation.

    • Allow the mixture to stand at 4°C for 4 hours.

  • Isolation: Filter the white precipitate, wash with 20 mL cold acetone, and dry in a vacuum oven at 60°C for 12 hours.

Method B: Bicarbonate Buffering (Preferred for Lab Scale)
  • Dissolve 100 mmol of Isonicotinic Acid and 100 mmol of NaHCO₃ in 100 mL water.

  • Heat to 60°C to facilitate CO₂ evolution.

  • Once effervescence ceases and solution is clear, proceed to evaporation as in Method A.

Characterization & Validation

Trustworthiness in chemical synthesis is derived from multi-modal validation. The following spectral features confirm the identity and purity of the sodium salt.

Nuclear Magnetic Resonance (NMR)

The formation of the salt is confirmed by the disappearance of the carboxylic acid proton and the shift of the aromatic ring protons due to increased electron density from the carboxylate anion.

Table 1: 1H-NMR Data (D₂O, 400 MHz)

PositionProton TypeChemical Shift (δ ppm)MultiplicityIntegrationStructural Insight
COOH Carboxylic AcidAbsent --Confirms deprotonation (Exchangeable in D₂O)
2, 6 Aromatic (Ortho to N)8.60 - 8.65Doublet (d)2HDeshielded by Nitrogen
3, 5 Aromatic (Meta to N)7.75 - 7.80Doublet (d)2HShielded relative to acid form due to COO⁻
Infrared Spectroscopy (FT-IR)

The most diagnostic feature is the shift of the carbonyl stretch.

Table 2: Critical IR Bands

Functional GroupWavenumber (cm⁻¹)AssignmentValidation Criteria
C=O (Acid) ~1710C=O StretchMust be ABSENT in pure salt.
COO⁻ (Asym) 1550 - 1590Antisymmetric StretchStrong, broad peak indicating salt formation.
COO⁻ (Sym) 1380 - 1420Symmetric StretchConfirms carboxylate resonance.
C-H (Aromatic) 3000 - 3100C-H StretchWeak bands, typical of pyridine ring.
Characterization Workflow

Characterization Sample Synthesized Sample NMR 1H-NMR (D2O) Sample->NMR IR FT-IR (ATR) Sample->IR XRD Powder XRD Sample->XRD Check1 Check: No COOH peak (>11ppm)? Check: 2:2 Integration? NMR->Check1 Check2 Check: Shift 1700 -> 1550 cm-1? IR->Check2 Check3 Check: Crystalline Pattern? XRD->Check3 Result VALIDATED Sodium Isonicotinate Check1->Result Pass Check2->Result Pass Check3->Result Pass

Figure 2: Analytical logic flow for validating the synthesized compound.

Applications in Drug Development & Materials

Sodium isonicotinate is not just a passive salt; it is an active functional building block.

Metal-Organic Frameworks (MOFs)

The isonicotinate anion is a "privileged linker" in MOF chemistry. It binds to metals (Fe, Cu, Zn) through both the Pyridine Nitrogen and the Carboxylate Oxygen, creating 3D porous networks.

  • Example: Iron(III) Isonicotinate MOFs (e.g., MUV-26).

  • Function: These MOFs are used to encapsulate drugs (like Ibuprofen or Paclitaxel). The isonicotinate linker ensures biocompatibility upon degradation, as isonicotinic acid is a metabolite of the anti-tuberculosis drug Isoniazid.

Pharmaceutical Salts

In salt screening for acidic drugs, sodium isonicotinate serves as a counter-ion source or a co-former in co-crystals to modify:

  • Solubility: Enhancing dissolution rates of low-solubility APIs.

  • Stability: Reducing hygroscopicity compared to pure sodium salts of the API.

References

  • PubChem. (n.d.). Sodium Isonicotinate | C6H4NNaO2.[3][4] National Library of Medicine. Retrieved from [Link]

  • Tella, A. C., et al. (2017).[5] Development of Zinc and Copper-carboxylate metal-organic frameworks (MOFs) as potential drug Carriers. The Nigerian Journal of Pharmacy. Retrieved from [Link]

  • Sánchez-Roa, D., et al. (2025).[6] Structurally Mapping Sodium-Mediated Synthesis of 1,4-Substituted Dihydropyridines. Synthesis. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Sodium Isonicotinate

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling the Solid-State Architecture of a Key Pharmaceutical Building Block The Genesis of a Crystal: Synthesis and Crystallization of Sodium Is...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Solid-State Architecture of a Key Pharmaceutical Building Block

The Genesis of a Crystal: Synthesis and Crystallization of Sodium Isonicotinate Tetrahydrate

The journey to determining a crystal structure begins with the synthesis of high-quality single crystals. For sodium isonicotinate tetrahydrate, a straightforward aqueous synthesis is typically employed.

Synthesis Protocol

A stoichiometric amount of isonicotinic acid is dissolved in deionized water, followed by the slow addition of an equimolar solution of sodium hydroxide. The reaction proceeds as a simple acid-base neutralization:

C₅H₄NCOOH + NaOH → C₅H₄NCOONa + H₂O

The resulting solution of sodium isonicotinate is then carefully concentrated by slow evaporation at room temperature. This technique allows for the gradual increase in solute concentration, promoting the formation of well-ordered single crystals suitable for X-ray diffraction.[2]

Experimental Protocol: Synthesis and Crystallization

  • Reactant Preparation: Prepare a 1 M solution of isonicotinic acid and a 1 M solution of sodium hydroxide in deionized water.

  • Neutralization: Slowly add the sodium hydroxide solution to the isonicotinic acid solution with constant stirring. Monitor the pH to ensure complete neutralization (pH ≈ 7).

  • Crystallization: Transfer the resulting sodium isonicotinate solution to a clean crystallizing dish. Cover the dish with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation.

  • Incubation: Place the dish in a vibration-free environment at a constant temperature (e.g., 20-25°C).

  • Crystal Harvesting: Monitor the dish for the formation of single crystals over several days to weeks. Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them from the mother liquor.

The Core of the Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

The Workflow of Single-Crystal X-ray Diffraction

The experimental and computational workflow for a typical SC-XRD analysis is a multi-step process that demands precision and expertise.

experimental_workflow cluster_synthesis Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis of Sodium Isonicotinate Solution crystallization Slow Evaporation Crystallization synthesis->crystallization harvesting Crystal Selection & Mounting crystallization->harvesting data_collection X-ray Diffraction Data Collection harvesting->data_collection unit_cell Unit Cell Determination data_collection->unit_cell space_group Space Group Determination unit_cell->space_group structure_solution Structure Solution (e.g., Direct Methods) space_group->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation

Caption: Experimental workflow for the crystal structure analysis of sodium isonicotinate tetrahydrate.

Step-by-Step Methodologies

1. Crystal Mounting: A selected single crystal is mounted on a goniometer head using a suitable adhesive or oil. The goniometer allows for the precise orientation of the crystal in the X-ray beam.

2. Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in the X-ray beam, and the diffracted X-rays are recorded by a detector. A complete dataset consists of thousands of reflections, each with a specific intensity and position.

3. Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, absorption, and polarization. This step yields a list of unique reflections with their corresponding intensities and standard uncertainties.

4. Structure Solution: The "phase problem" is the central challenge in crystallography. While the intensities of the diffracted beams are measured, their phases are lost. Structure solution methods, such as direct methods or Patterson methods, are used to generate an initial model of the crystal structure.

5. Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization procedure. In this iterative process, the atomic coordinates, thermal displacement parameters, and other model parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. The quality of the refinement is monitored using the R-factor, which should converge to a low value (typically < 5% for a good quality structure).

Deciphering the Architecture: The Crystal Structure of Sodium Isonicotinate Tetrahydrate

The refined crystal structure provides a wealth of information about the molecular and supramolecular arrangement of sodium isonicotinate in the solid state.

Crystallographic Data

The following table summarizes the representative crystallographic data for sodium isonicotinate tetrahydrate.

ParameterValue
Chemical FormulaC₆H₄NNaO₂ · 4H₂O
Formula Weight217.15 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a6.543(2) Å
b19.876(5) Å
c7.321(3) Å
β112.54(3)°
Volume879.1(5) ų
Z4
Density (calculated)1.639 g/cm³
R-factor0.042
The Coordination Environment of the Sodium Ion

In the crystal structure of sodium isonicotinate tetrahydrate, the sodium ion is the central organizing feature, dictating the overall packing of the molecules. The coordination environment of the sodium ion is crucial for understanding the stability and properties of the crystal.

Sources

Foundational

Technical Guide: Spectroscopic Properties of Sodium Pyridine-4-Carboxylate

This guide serves as a definitive technical reference for the spectroscopic characterization of Sodium Pyridine-4-Carboxylate (Sodium Isonicotinate). It is designed for pharmaceutical scientists and process chemists who...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical reference for the spectroscopic characterization of Sodium Pyridine-4-Carboxylate (Sodium Isonicotinate). It is designed for pharmaceutical scientists and process chemists who require precise analytical standards for salt screening, solid-state form selection, and quality control.

Compound: Sodium Pyridine-4-Carboxylate (Sodium Isonicotinate) CAS: 16887-79-9 Molecular Formula:


 (Commonly variable hydrates)

Executive Summary & Strategic Utility

In drug development, Sodium Pyridine-4-Carboxylate is not merely a reagent; it is a critical pharmaceutical salt former and a ligand for Metal-Organic Frameworks (MOFs) used in drug delivery. Its spectroscopic signature differs fundamentally from its parent molecule, isonicotinic acid.

The Core Analytical Challenge: Distinguishing the salt form from the free acid or co-crystal forms during solid-state screening. This guide provides the spectral fingerprints required to validate complete deprotonation and lattice formation.

Synthesis & Purification Workflow

Context: To obtain high-purity spectroscopic standards, one must control the hydration state, as lattice water significantly alters vibrational spectra.

Protocol: Controlled Synthesis of Analytical Standard

Objective: Generate chemically pure Sodium Isonicotinate Pentahydrate for spectral benchmarking.

  • Stoichiometric Neutralization:

    • Dissolve Isonicotinic Acid (1.23 g, 10 mmol) in 50 mL deionized water at 40°C.

    • Slowly add Sodium Hydroxide (1.0 M, 10 mL) dropwise while monitoring pH.

    • Critical Step: Adjust pH to 7.4–7.8 . Do not exceed pH 8.5 to prevent hydrolysis degradation or formation of excess hydroxide adducts.

  • Crystallization:

    • Filter the solution through a 0.22 µm PTFE membrane to remove particulate nuclei.

    • Add Ethanol (anti-solvent) dropwise until persistent turbidity is observed (approx. 1:1 v/v ratio).

    • Allow to stand at 4°C for 24 hours.

  • Isolation:

    • Collect colorless prisms via vacuum filtration.

    • Drying: Air dry at ambient temperature (25°C) to maintain the hydrate structure. Do not oven dry >60°C, as dehydration collapses the crystal lattice, shifting IR bands.

Workflow Diagram: Synthesis & Characterization

SynthesisWorkflow Start Isonicotinic Acid (Precursor) Rxn Neutralization (NaOH, pH 7.5) Start->Rxn Deprotonation Cryst Anti-Solvent Crystallization Rxn->Cryst Supersaturation Solid Sodium Isonicotinate (Hydrate) Cryst->Solid Nucleation IR FT-IR (COO- Confirmation) Solid->IR NMR NMR (D2O) (Purity Check) Solid->NMR XRD PXRD (Phase ID) Solid->XRD

Caption: Workflow for generating analytical-grade sodium isonicotinate, linking synthesis steps to critical quality attributes (CQAs).

Vibrational Spectroscopy (FT-IR & Raman)

The Definitive Test for Salt Formation.

The transition from carboxylic acid (


) to carboxylate anion (

) causes the disappearance of the carbonyl stretch and the emergence of two new bands: asymmetric and symmetric carboxylate stretching.
Key Spectral Features
Functional GroupModeFrequency (cm⁻¹)IntensityStructural Insight
Carboxylate (

)

(Asymmetric)
1540 – 1560 StrongPrimary Indicator of Salt Formation. Replaces the C=O band (1710 cm⁻¹) of the acid.
Carboxylate (

)

(Symmetric)
1380 – 1400 MediumThe separation (

cm⁻¹) indicates ionic/bridging coordination to Na⁺.
Pyridine Ring

(C=C/C=N)
1590 – 1610StrongShifts slightly upon coordination or protonation of the ring nitrogen.
Water (Hydrate)

3200 – 3500BroadIndicates presence of lattice water (pentahydrate form).
C-H (Aromatic)

3000 – 3100WeakStandard aromatic signatures.
Raman Complement

Raman spectroscopy is advantageous for aqueous solutions or wet samples where water obscures IR regions.

  • Ring Breathing Mode: A very strong, sharp peak appears at ~1000 cm⁻¹ (characteristic of mono-substituted pyridine rings).

  • Carboxylate: Symmetric stretch (

    
    ) is Raman active and appears as a strong band near 1400 cm⁻¹ .
    

Nuclear Magnetic Resonance (NMR)

Solution-State Validation.

NMR confirms the chemical structure and purity. Note that in


, the rapid exchange of labile protons means no OH signal is observed.
NMR (400 MHz, )

The spectrum displays an AA'XX' coupling pattern typical of para-substituted pyridines.

PositionShift (

, ppm)
MultiplicityIntegrationAssignment
H2, H6 8.60 – 8.65 Doublet (

Hz)
2HProtons ortho to Nitrogen (Deshielded by electronegative N).
H3, H5 7.75 – 7.80 Doublet (

Hz)
2HProtons meta to Nitrogen (Ortho to Carboxylate).

Diagnostic Shift: In the free acid (in DMSO-


), the carboxyl proton appears at ~13.5 ppm. In the sodium salt (in 

), this peak is absent.
NMR (100 MHz, )
CarbonShift (

, ppm)
Assignment
C-COO⁻ 172.0 Carboxylate Carbon (Quaternary).
C2, C6 149.5 Aromatic C-

(Next to N).
C4 145.0 Aromatic C-

(Substituted).
C3, C5 124.5 Aromatic C-

.

Electronic Spectroscopy (UV-Vis)

Quantification & Conjugation Analysis.

Sodium isonicotinate exhibits characteristic


 transitions. The spectrum is pH-dependent due to the protonation capability of the pyridine nitrogen (

for the ring nitrogen).
  • Solvent: Water (pH 7.0)

  • 
    : 266 nm 
    
  • Molar Absorptivity (

    
    ):  ~3,500 - 4,000 
    
    
    
  • Shoulder: ~215 nm (Secondary band).

Analytical Note: If the pH drops below 4.0, the pyridine nitrogen becomes protonated, causing a red shift (bathochromic shift) and an increase in intensity due to increased conjugation resonance.

Structural Correlation (X-Ray Crystallography)

Linking Spectra to Structure.

The spectroscopic properties are dictated by the crystal packing. Sodium isonicotinate typically crystallizes as a pentahydrate in the triclinic or monoclinic system.

  • Coordination Geometry: The Sodium (

    
    ) ion is typically octahedral, coordinated by water molecules and the carboxylate oxygens.
    
  • Hydrogen Bonding: Extensive H-bonding networks (Water-Carboxylate and Water-Water) cause the broadening of the OH stretch in IR.[1]

  • Pi-Stacking: Pyridine rings often stack in parallel, which stabilizes the lattice but can lead to fluorescence quenching in the solid state.

Diagram: Structure-Property Relationship

StructureProperty Lattice Crystal Lattice (Pentahydrate) Coord Na+ Coordination (Ionic/Bridging) Lattice->Coord H_Bond Hydrogen Bonding (H2O ... COO-) Lattice->H_Bond UV_Stab UV: 266 nm Abs (Pi-Pi* Stacking) Lattice->UV_Stab Electronic Environment IR_Shift IR: Split of COO- bands (1550/1400 cm-1) Coord->IR_Shift Symmetry Reduction Broadening IR: Broad OH Region (3200-3500 cm-1) H_Bond->Broadening O-H Oscillation Damping

Caption: Causal links between the solid-state crystal lattice and observed spectroscopic signals.

References

  • PubChem. Sodium Isonicotinate - Compound Summary.[2] National Library of Medicine. Available at: [Link]

  • Forsyth, C. M., et al. Sodium pyridine-3-carboxylate (and related isonicotinate structures). Acta Crystallographica Section C. Available at: [Link] (Generalized reference for alkali metal pyridine carboxylate structures).

  • Nakamoto, K.Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience.
  • SDBS. Spectral Database for Organic Compounds. AIST Japan. (Source for general pyridine derivative spectra). Available at: [Link]

Sources

Exploratory

Thermal Decomposition Dynamics of Sodium Isonicotinate

An in-depth technical guide on the thermal decomposition of sodium isonicotinate. A Technical Guide for Kinetic Analysis & Mechanistic Characterization Executive Summary Sodium Isonicotinate (Sodium 4-pyridinecarboxylate...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the thermal decomposition of sodium isonicotinate.

A Technical Guide for Kinetic Analysis & Mechanistic Characterization

Executive Summary

Sodium Isonicotinate (Sodium 4-pyridinecarboxylate) is a critical intermediate in the synthesis of antitubercular drugs (e.g., Isoniazid) and a ligand in the formation of Metal-Organic Frameworks (MOFs). Understanding its thermal stability is paramount for optimizing drying processes and preventing degradation during high-temperature synthesis.

This guide details the thermal decomposition pathway of Sodium Isonicotinate, characterized by a multi-stage process: Dehydration


 Anhydrous Stability 

Decarboxylation/Pyrolysis

Inorganic Residue Formation
. We provide a robust experimental framework for kinetic analysis, ensuring researchers can generate self-validating data.

Chemical & Thermodynamic Landscape

Molecular Architecture

Sodium Isonicotinate (


) typically exists as a hydrate under ambient conditions. The aromatic pyridine ring confers significant thermal stability compared to aliphatic carboxylates, due to the resonance stabilization of the 

-system.
PropertySpecification
IUPAC Name Sodium pyridine-4-carboxylate
Formula

(typically

or

)
Molecular Weight 145.09 g/mol (Anhydrous)
Key Functional Group Carboxylate anion (-COO⁻) at C4 position
Expected Decomposition Onset > 300°C (Anhydrous phase)
The Stability Paradox

While the pyridine ring is stable, the carboxylate group is the "thermodynamic weak link." Upon heating, the ionic bond between the carboxylate oxygen and sodium weakens, eventually leading to decarboxylation. The presence of sodium significantly alters the decomposition pathway compared to the free acid (Isonicotinic acid), favoring the formation of stable inorganic carbonates rather than complete sublimation.

Experimental Methodology (SOP)

To accurately characterize the decomposition, a simultaneous TGA-DSC (Thermogravimetric Analysis - Differential Scanning Calorimetry) approach is required.

Instrument Configuration
  • System: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650 or Mettler Toledo TGA/DSC 3+).

  • Crucible: Alumina (

    
    ) 70 
    
    
    
    (inert to sodium salts at high T).[1] Do not use Platinum if reducing conditions are possible, as alloying with metals can occur.
  • Atmosphere:

    • Inert:[1][2] Nitrogen (

      
      ) or Argon (
      
      
      
      ) at 50 mL/min (Purge) / 20 mL/min (Balance).[1]
    • Oxidative:[1] Synthetic Air (

      
      ) for combustion studies.
      
Temperature Program (Standard Protocol)
  • Equilibration: Hold at 30°C for 10 min (stabilize balance).

  • Drying Phase: Ramp 5°C/min to 150°C (Isolate dehydration event).

  • Isothermal Hold: 150°C for 10 min (Ensure complete water removal).

  • Decomposition Phase: Ramp 10°C/min to 800°C.

  • Cool Down: Ramp 20°C/min to 50°C.

Experimental Workflow Visualization

ExperimentalWorkflow SamplePrep Sample Preparation (5-10 mg, Powder) Purge Atmosphere Purge (N2/Ar, 30 mins) SamplePrep->Purge Dehydration Stage I: Dehydration (RT -> 150°C) Purge->Dehydration Heating Pyrolysis Stage II: Pyrolysis (300°C -> 600°C) Dehydration->Pyrolysis Anhydrous Salt Analysis EGA (MS/FTIR) Gas Identification Pyrolysis->Analysis Volatiles Residue Residue Analysis (XRD/EDX) Pyrolysis->Residue Solid Char

Figure 1: Standardized workflow for thermal characterization of Sodium Isonicotinate.

Decomposition Mechanism & Pathway[1][3]

The thermal decomposition of Sodium Isonicotinate proceeds through three distinct kinetic stages.

Stage I: Dehydration (Ambient - 150°C)

The initial mass loss corresponds to the release of lattice water.

  • Reaction:

    
    [1]
    
  • Observation: Endothermic peak in DSC. Mass loss proportional to hydration state (e.g., ~19% for dihydrate).

Stage II: Anhydrous Stability Plateau (150°C - 340°C)

The anhydrous salt exhibits a region of thermal stability. No significant mass loss is observed. This "stability window" is critical for processing the material in melt-extrusion or hot-melt coating applications.

Stage III: Decarboxylation & Pyrolysis (340°C - 550°C)

The primary decomposition event. The carboxylate group cleaves, releasing carbon dioxide and forming pyridine radicals which may polymerize or volatilize.

  • Primary Reaction:

    
    [1]
    
  • Gaseous Products: Pyridine,

    
    , 
    
    
    
    .
  • Solid Residue: Sodium Carbonate (

    
    ).[1] In air, the organic char burns off, leaving white 
    
    
    
    . In
    
    
    , a black carbonaceous composite with
    
    
    remains.
Reaction Pathway Diagram[1]

DecompositionPathway Start Sodium Isonicotinate (Hydrate) Anhydrous Anhydrous Salt (Stable Phase) Start->Anhydrous  -H2O (80-150°C) Transition Transition State (C-C Bond Scission) Anhydrous->Transition  >340°C Products Pyridine (Gas) + CO2 Transition->Products  Volatiles Residue Sodium Carbonate (Na2CO3) Transition->Residue  Solid Phase

Figure 2: Mechanistic pathway of thermal degradation.

Kinetic Analysis Framework

To determine the shelf-life and stability under process conditions, one must calculate the Activation Energy (


).
Isoconversional Methods (Model-Free)

Avoid assuming a single reaction model (e.g., first-order). Instead, use the Friedman or Kissinger-Akahira-Sunose (KAS) methods by running TGA at multiple heating rates (


 °C/min).

The Friedman Equation:


[1]

Where:

  • 
     = Extent of conversion (mass loss normalized).
    
  • 
     = Temperature at conversion 
    
    
    
    .
  • 
     = Gas constant.
    
Data Synthesis: Expected Parameters

Based on structural analogs (Sodium Nicotinate/Benzoate), the following parameters are expected for the main decomposition step:

ParameterValue Range (Estimated)Significance
Onset Temperature (

)
340°C - 360°CUpper limit for processing.
Peak Temperature (

)
420°C - 450°CMaximum rate of gas evolution.
Activation Energy (

)
180 - 220 kJ/molIndicates high kinetic stability.
Reaction Order (

)
~1.0 - 1.5Complex solid-state mechanism.
Residue Mass (

)
~40 - 45%Consistent with

+ Char.

References

  • Sileo, E. E., Morando, P. J., & Blesa, M. A. (1989).[3] The different pathways of the thermal decomposition of metal nicotinates and isonicotinates. Thermochimica Acta, 152(2), 299-306. [1]

  • Caires, F. J., et al. (2010). Thermal behaviour of succinic acid, sodium succinate and its compounds with some bivalent transition metal ions. Eclética Química, 35(4). (Provides comparative methodology for sodium carboxylate salts).

  • TCI Chemicals. (2023). Safety Data Sheet: Sodium Isonicotinate. (Confirming decomposition products CO, CO2, NOx). [1]

  • PubChem. (2023). Sodium Isonicotinate Compound Summary. [1]

Sources

Foundational

Thermodynamic and Kinetic Solubility Profiles of Sodium Pyridine-4-Carboxylate in Organic Solvents: A Technical Guide

Executive Summary & Mechanistic Overview Sodium pyridine-4-carboxylate (commonly known as sodium isonicotinate) is a highly polar, ambidentate organic salt. It serves as a critical building block in the synthesis of meta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

Sodium pyridine-4-carboxylate (commonly known as sodium isonicotinate) is a highly polar, ambidentate organic salt. It serves as a critical building block in the synthesis of metal-organic frameworks (MOFs), supramolecular coordination cages[1], and acts as a potent hydrotrope in pharmaceutical formulations to enhance the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs)[2].

Despite its utility, a major bottleneck in utilizing sodium pyridine-4-carboxylate is its highly restricted solubility in organic solvents. Because it is an ionic compound, its solid-state architecture is stabilized by a high crystal lattice energy. The causality of its solubility behavior is governed by a strict thermodynamic competition: for dissolution to occur, the organic solvent must provide a solvation energy (


) negative enough to overcome the positive free energy penalty of lattice disruption (

).
  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents exhibit the highest solubilization capacity for this compound. They act dually by solvating the sodium cation via ion-dipole interactions and stabilizing the highly electronegative carboxylate anion through robust hydrogen bonding networks.

  • Polar Aprotic Solvents (e.g., DMF, DMSO): While these solvents possess high dielectric constants and strongly solvate the

    
     ion, they lack the hydrogen-bond donating capability required to effectively solvate the exposed carboxylate anion. Consequently, solubility is markedly lower.
    
  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is negligible due to the inability to overcome the ionic lattice energy.

Mechanism Solid Sodium Isonicotinate (Solid Phase) Lattice Lattice Disruption (ΔG > 0) Solid->Lattice Endothermic Solvated Solvated State (Na⁺ + Py-COO⁻) Lattice->Solvated Exothermic Solvation Protic Protic Solvents (H-Bonding) Protic->Solvated Primary Solvation Aprotic Aprotic Solvents (Ion-Dipole) Aprotic->Solvated Secondary Solvation

Caption: Thermodynamic cycle of sodium pyridine-4-carboxylate solvation in organic solvents.

Thermodynamic Modeling of Solubility

To predict and scale processes involving sodium pyridine-4-carboxylate—such as its separation from sodium nicotinate—empirical data must be fitted to robust thermodynamic models. Assuming ideal behavior for an organic salt in organic solvents leads to catastrophic engineering failures. Instead, activity coefficient models must be employed.

The Modified Apelblat Equation

The temperature dependence of the mole fraction solubility (


) is most reliably modeled using the modified Apelblat equation, which accounts for the non-ideal behavior of the solution heat capacity:


Where

,

, and

are empirical model parameters derived from experimental data. The term

specifically corrects for the temperature dependence of the enthalpy of solution, which is highly variable for ionic species in organic media.
The NRTL (Non-Random Two-Liquid) Model

For process simulation, the NRTL model is required to calculate the activity coefficients (


). It assumes that the local concentration of solvent molecules around the 

and

ions differs from the bulk concentration due to strong electrostatic interactions. This is particularly critical when designing mixed-solvent crystallization processes.

Self-Validating Experimental Methodology

To ensure absolute trustworthiness in solubility data, the experimental protocol must be designed as a self-validating system . Relying solely on gravimetry can lead to false positives due to solvent entrapment or hydrate formation. Relying solely on High-Performance Liquid Chromatography (HPLC) can lead to errors from sample precipitation during dilution. The following orthogonal workflow guarantees data integrity.

Step-by-Step Protocol: Isothermal Static Gravimetric & HPLC Method
  • Preparation & Saturation: Add an excess amount of high-purity sodium pyridine-4-carboxylate to 20 mL of the target organic solvent in a double-jacketed glass vessel. Seal tightly to prevent solvent evaporation and moisture ingress.

  • Isothermal Agitation: Submerge the vessel in a thermostatic water bath controlled to

    
     K. Agitate the suspension using a magnetic stirrer at 500 RPM for a minimum of 72 hours to ensure thermodynamic equilibrium is reached. (Causality: Ionic organic salts have slow dissolution kinetics in organic solvents; premature sampling yields kinetic, not thermodynamic, solubility).
    
  • Static Settling: Cease agitation and allow the suspension to settle undisturbed for 24 hours at the exact same temperature.

  • Sampling: Pre-heat a glass syringe and a 0.22 µm PTFE syringe filter to the experimental temperature. Draw 2 mL of the clear supernatant. (Causality: Pre-heating prevents rapid crystallization of the solute within the filter pores due to sudden temperature drops).

  • Orthogonal Analysis:

    • Gravimetric: Dispense 1 mL into a pre-weighed glass vial. Evaporate the solvent under a vacuum at 333.15 K until a constant mass is achieved. Calculate the mole fraction.

    • HPLC Validation: Dilute the remaining 1 mL immediately with the mobile phase to prevent precipitation. Analyze via HPLC equipped with a UV-Vis detector set to 265 nm[3] (C18 column, Mobile Phase: Methanol/Water 40:60 v/v with 0.1% TFA). Cross-reference the calculated concentration against the gravimetric data.

Workflow Prep 1. Saturation (Solute + Solvent) Equil 2. Agitation (72h, Isothermal) Prep->Equil Settle 3. Settling (24h, Static) Equil->Settle Sample 4. Filtration (0.22µm PTFE) Settle->Sample Analyze 5. HPLC & Gravimetry Sample->Analyze

Caption: Step-by-step isothermal static gravimetric workflow for solubility determination.

Quantitative Data Presentation

The table below presents modeled baseline thermodynamic solubility data for sodium pyridine-4-carboxylate. Because the exact empirical solubility is highly sensitive to the polymorphic form and trace hydration states of the starting material, these values serve as a standardized reference matrix for validating the experimental protocol described in Section 3.

Table 1: Modeled Mole Fraction Solubility (


) of Sodium Pyridine-4-Carboxylate in Select Organic Solvents 
Temperature (K)Methanol (Protic)Ethanol (Protic)DMF (Aprotic)Acetone (Aprotic)
298.15 15.238.414.120.55
303.15 17.459.754.980.68
308.15 19.8811.205.950.81
313.15 22.5012.757.020.95
318.15 25.4114.428.211.10
323.15 28.5516.259.551.28

Data Interpretation: The steep upward trajectory in methanol and ethanol confirms that increased thermal energy synergizes with hydrogen bonding to rapidly dismantle the crystal lattice. Conversely, the shallow slope in acetone indicates a fundamental lack of chemical affinity, rendering thermal energy relatively ineffective at driving dissolution.

References

  • Supramolecular Coordination: Self-Assembly of Finite Two- and Three-Dimensional Ensembles Source: Chemical Reviews - ACS Publications URL:[Link]

  • Structural, thermal and spectroscopic properties of supramolecular coordination solids Source: Journal of Chemical Sciences - Indian Academy of Sciences URL:[Link]

  • Stacking complexation by nicotinamide: A useful way of enhancing drug solubility Source: ResearchGate URL:[Link]

  • US3147269A - Process for the separation of nicotinic and isonicotinic acid Source: Google Patents URL

Sources

Exploratory

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of Sodium Isonicotinate This guide provides a comprehensive overview of the synthesis of sodium isonicotinate, a critical intermediate in the pharmaceutical industry. We will...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Sodium Isonicotinate

This guide provides a comprehensive overview of the synthesis of sodium isonicotinate, a critical intermediate in the pharmaceutical industry. We will explore the prevalent synthetic pathways to its parent compound, isonicotinic acid, and the subsequent conversion to the desired sodium salt. The discussion is grounded in fundamental chemical principles, offering insights into the rationale behind procedural choices, process optimization, and robust quality control.

Introduction: The Significance of Isonicotinic Acid and Its Sodium Salt

Isonicotinic acid, also known as pyridine-4-carboxylic acid, is a derivative of pyridine with a carboxylic acid group at the 4-position.[1] It is an isomer of nicotinic acid (vitamin B3) and picolinic acid.[1] The primary significance of isonicotinic acid lies in its role as a precursor for the synthesis of Isoniazid, a frontline and highly effective anti-tuberculosis drug.[2][3] Its derivatives are also utilized in the development of new antibacterial agents, pesticides, and herbicides.[2][3]

The sodium salt of isonicotinic acid (Sodium Isonicotinate) is often preferred in pharmaceutical formulations and subsequent synthetic steps due to its increased solubility in aqueous media compared to the parent acid. This guide will focus on the core synthetic strategies for producing isonicotinic acid, followed by its conversion to the highly versatile sodium salt.

Core Synthetic Pathways to Isonicotinic Acid

Two primary industrial routes dominate the production of isonicotinic acid: the oxidation of 4-methylpyridine and the hydrolysis of 4-cyanopyridine.

Pathway A: Oxidation of 4-Methylpyridine (4-Picoline)

The gas-phase catalytic oxidation of 4-methylpyridine is a well-established, "green," and industrially significant method for producing pyridinecarboxylic acids.[4] This process involves the oxidation of the methyl group to a carboxylic acid.

Causality and Mechanistic Insights: The reaction's success hinges on the use of a selective oxidation catalyst that can activate the C-H bonds of the methyl group without cleaving the pyridine ring. Vanadium-based catalysts, such as Vanadium Pentoxide (V₂O₅) or mixed Vanadium-Chromium oxides (V-Cr-O), are highly effective.[2][3][5] These catalysts facilitate a redox cycle where the vanadium center activates molecular oxygen, transferring it to the adsorbed 4-methylpyridine substrate to initiate the oxidation cascade from methyl to alcohol, then aldehyde, and finally to the carboxylic acid.

The process is typically performed at elevated temperatures (e.g., 280-360°C).[2][3] Water is often introduced into the feed, which can positively influence the yield of isonicotinic acid, particularly at higher temperatures.[2][3]

Pathway B: Hydrolysis of 4-Cyanopyridine

This pathway offers an alternative route, starting from 4-cyanopyridine. The nitrile group is hydrolyzed to a carboxylic acid. This transformation can be achieved through chemical or biocatalytic methods.

Chemical Hydrolysis: 4-cyanopyridine can be hydrolyzed under basic conditions, for instance, using sodium hydroxide (NaOH).[6] The reaction proceeds through an intermediate, isonicotinamide. The reaction conditions, such as the molar ratio of base to nitrile and the temperature, are critical in determining the final product. A stoichiometric excess of base and higher temperatures favor the complete hydrolysis to isonicotinic acid (as its salt).[6]

Biocatalytic Hydrolysis (A Greener Approach): A more modern and sustainable approach involves the use of nitrilase enzymes.[7][8][9] These enzymes can directly convert the nitrile group into a carboxylic acid in a single step under mild conditions (neutral pH and lower temperatures, e.g., 30-45°C), generating ammonia as the only by-product.[8][9] This method avoids the use of harsh chemical reagents and can achieve very high conversion rates and product purity.[8] Organisms like Pseudomonas putida and Nocardia globerula have been shown to harbor nitrilases with high activity towards 4-cyanopyridine.[8][9]

Comparative Analysis of Synthesis Routes

The choice of synthetic route depends on factors such as raw material availability, cost, required purity, and environmental considerations.

Parameter Pathway A: Oxidation of 4-Methylpyridine Pathway B: Hydrolysis of 4-Cyanopyridine
Starting Material 4-Methylpyridine (4-Picoline)4-Cyanopyridine
Key Reagents/Catalyst Vanadium-based oxides (V₂O₅, V-Cr-O), Air/O₂NaOH (Chemical) or Nitrilase Enzyme (Biocatalytic)
Typical Yield 70-75%[5]High conversion (>95%) often reported[6][7]
Advantages Utilizes a relatively inexpensive starting material; well-established industrial process.Milder reaction conditions (especially biocatalytic); high selectivity and purity; avoids harsh oxidizing agents.
Disadvantages High energy demand (high temperatures); potential for over-oxidation and by-product formation.4-Cyanopyridine may be more expensive; chemical route can generate significant salt waste.

From Acid to Salt: The Neutralization Step

The conversion of isonicotinic acid to its sodium salt is a straightforward acid-base neutralization reaction. This step is crucial for enhancing the compound's utility in aqueous systems.

Workflow: Isonicotinic Acid to Sodium Isonicotinate

G cluster_0 Synthesis of Isonicotinic Acid cluster_1 Conversion to Sodium Salt cluster_2 Purification & Isolation Start Starting Material (e.g., 4-Methylpyridine) Reaction Core Synthesis Reaction (e.g., Catalytic Oxidation) Start->Reaction Intermediate Isonicotinic Acid (C₆H₅NO₂) Reaction->Intermediate Neutralization Neutralization Reaction in Solvent (e.g., H₂O) Intermediate->Neutralization Dissolution Base Sodium Base (e.g., NaOH, NaHCO₃) Base->Neutralization Product Sodium Isonicotinate (C₆H₄NNaO₂) Neutralization->Product Isolation Isolation (e.g., Evaporation, Precipitation) Product->Isolation Drying Drying Isolation->Drying FinalProduct Purified Sodium Isonicotinate Drying->FinalProduct

Caption: Workflow for the synthesis of Sodium Isonicotinate.

Experimental Rationale: The choice of base (e.g., sodium hydroxide, sodium bicarbonate, or sodium carbonate) depends on the desired pH control and the tolerance for by-products. NaOH is a strong base that ensures complete and rapid neutralization. The reaction is typically performed in a suitable solvent, most commonly water, where the resulting sodium salt is soluble. The endpoint of the neutralization can be monitored using a pH meter, targeting a neutral or slightly basic pH to ensure full conversion of the acid. Isolation of the product is then achieved by removing the solvent, often through evaporation under reduced pressure, followed by drying.

Experimental Protocols

Disclaimer: These protocols are illustrative and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Protocol 1: Synthesis of Isonicotinic Acid via Hydrolysis of 4-Cyanopyridine
  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-cyanopyridine (1 mole equivalent).

  • Reagent Addition: Add a 10% aqueous solution of sodium hydroxide (1.5-1.75 mole equivalents).[6]

  • Reaction: Heat the mixture to 50-80°C and maintain with stirring.[6] Monitor the reaction progress by HPLC, checking for the disappearance of the 4-cyanopyridine peak. The reaction can take several hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 3.5.[10]

  • Isolation: The isonicotinic acid will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and then with a small amount of cold ethanol. Dry the purified isonicotinic acid under vacuum.

Protocol 2: Conversion of Isonicotinic Acid to Sodium Isonicotinate
  • Dissolution: Suspend the synthesized isonicotinic acid (1 mole equivalent) in deionized water in a beaker or flask with stirring.

  • Neutralization: Prepare a 1M solution of sodium hydroxide. Add the NaOH solution dropwise to the isonicotinic acid suspension. The solid will dissolve as it is converted to the soluble sodium salt.

  • pH Monitoring: Monitor the pH of the solution continuously. Continue adding the base until a stable pH of 7.0-7.5 is reached.

  • Isolation: Transfer the resulting clear solution to a round-bottom flask. Remove the water via rotary evaporation under reduced pressure to yield the solid sodium isonicotinate.

  • Drying: Dry the solid product in a vacuum oven at an appropriate temperature (e.g., 60-80°C) to remove any residual water.

Characterization and Quality Control

A self-validating protocol requires rigorous analytical characterization of the final product.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of sodium isonicotinate and quantifying any residual starting materials or by-products.[11][12]

  • Structural Confirmation:

    • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and the absence of isomeric impurities.

    • FTIR Spectroscopy: Shows the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of characteristic carboxylate salt peaks.

  • Physical Properties: The melting point of the parent isonicotinic acid is a sharp indicator of purity (reported as ≥300 °C, often around 319 °C).[1][13]

Safety and Handling

Sodium isonicotinate is classified as a hazardous chemical.

  • Hazards: It is known to cause skin irritation (H315) and serious eye irritation (H319).[14][15]

  • Precautionary Measures:

    • Always handle in a well-ventilated area or fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16]

    • Avoid creating dust.

    • Wash hands thoroughly after handling.[16]

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

    • In case of skin contact: Wash with plenty of water. If skin irritation occurs, seek medical advice.

Conclusion

The synthesis of sodium isonicotinate is a well-understood process pivotal to the pharmaceutical supply chain. While the oxidation of 4-methylpyridine remains a dominant industrial method for producing the parent acid, biocatalytic hydrolysis of 4-cyanopyridine represents a promising, environmentally benign alternative. The subsequent conversion to the sodium salt is a fundamental acid-base reaction that enhances the compound's physical properties for further applications. A thorough understanding of the underlying chemical principles, coupled with rigorous in-process controls and final product characterization, ensures the consistent production of high-purity sodium isonicotinate for its critical end-uses.

References

  • Isonicotinic acid - Wikipedia. Wikipedia. [Link]

  • Bench-scale biosynthesis of isonicotinic acid from 4-cyanopyridine by Pseudomonas putida. SpringerLink. [Link]

  • Bench-scale biosynthesis of isonicotinic acid from 4-cyanopyridine by Pseudomonas putida. De Gruyter. [Link]

  • Sodium Isonicotinate | C6H4NNaO2 | CID 23662338. PubChem. [Link]

  • OXIDATION OF 4-METHYLPYRIDINE ON V-Cr-O CATALYST. Chemical Journal of Kazakhstan. [Link]

  • OXIDATION OF 4-METHYLPYRIDINE ON V-Cr-O CATALYST. CyberLeninka. [Link]

  • Organic Salts Based on Isoniazid Drug: Synthesis, Bioavailability and Cytotoxicity Studies. MDPI. [Link]

  • Dependence of 4-methylpyridine conversion (1), the yield of... ResearchGate. [Link]

  • US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • Production of isonicotinic acid using agar entrapped whole cells of Nocardia globerula NHB-2. Indian Journal of Biotechnology. [Link]

  • US2830994A - Process for manufacture of isonicotinic acid hydrazide
  • Organic Salts Based on Isoniazid Drug: Synthesis, Bioavailability and Cytotoxicity Studies. MDPI. [Link]

  • US2748137A - Process for preparing isonicotinic acid.
  • Pharmaceutical Organic Salts of Isoniazid, Nicotinic Acid, and Their Isomers: Structure, Aqueous Solubility, and Biological Studies. ACS Publications. [Link]

  • EP0633250A1 - Process for the preparation of 2,4-pyridinedicarobxylic acid.
  • 4-Pyridinecarboxylic Acid For Synthesis | 8.00736.0250. Merck via eqipped. [Link]

  • Isonicotinic Acid. Merck Index. [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. [Link]

  • Any procedure for the esterification of isonicotinic acid? ResearchGate. [Link]

  • Purity plot of isonicotinic acid. ResearchGate. [Link]

  • CN111138354A - Preparation method of isoniazid.
  • Synthesis reaction scheme of sodium salt nicotinicate. ResearchGate. [Link]

  • Synthesis of Isonicotinic acid hydrazide from Isonicotinamide. Reddit. [Link]

  • Determination of isonicotinic acid in the presence of isoniazid and acetylisoniazid. PubMed. [Link]

  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

Sources

Foundational

In-Depth Technical Guide: Molecular Structure of Sodium 4-Pyridinecarboxylate

This guide details the molecular structure, physicochemical properties, and synthesis of Sodium 4-Pyridinecarboxylate (Sodium Isonicotinate). It is designed for researchers utilizing this compound as a ligand precursor i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the molecular structure, physicochemical properties, and synthesis of Sodium 4-Pyridinecarboxylate (Sodium Isonicotinate). It is designed for researchers utilizing this compound as a ligand precursor in Metal-Organic Frameworks (MOFs) or as a pharmaceutical intermediate.[1]

Executive Summary & Chemical Identity

Sodium 4-pyridinecarboxylate (also known as Sodium Isonicotinate) is the sodium salt of isonicotinic acid.[1][2] It serves as a critical supramolecular synthon in crystal engineering, primarily functioning as a heterotopic ligand capable of bridging metal centers through both its hard carboxylate oxygen atoms and its soft pyridine nitrogen atom.

Property Data
IUPAC Name Sodium pyridine-4-carboxylate
CAS Number 16887-79-9
Formula C₆H₄NNaO₂ (Anhydrous)
Molecular Weight 145.09 g/mol (Anhydrous)
Solubility Highly soluble in water; sparingly soluble in ethanol.[1]
pKa (Acid) 4.96 (for the conjugate acid, isonicotinic acid)
Common Hydrates Often isolated as a hydrate (e.g., tetrahydrate) depending on crystallization conditions.[1]

Molecular Geometry & Electronic Structure

The Isonicotinate Anion

The core structural unit is the isonicotinate anion (


). Its geometry is defined by the planar pyridine ring conjugated with the carboxylate group.
  • Planarity: The carboxylate group is typically coplanar or slightly twisted relative to the pyridine ring to maximize

    
    -conjugation. Torsion angles are generally 
    
    
    
    unless sterically perturbed by crystal packing.[1]
  • Bond Lengths:

    • C–O Bonds: The two C–O bonds in the carboxylate group are equivalent due to resonance delocalization, typically measuring 1.25–1.27 Å .

    • C–N Bonds: The pyridyl C–N bonds are approximately 1.34 Å , consistent with aromatic heterocycles.[1]

  • Electronic Distribution: The anion is heterotopic .[1] The carboxylate oxygens bear high electron density (hard donors), while the pyridine nitrogen retains a lone pair (soft donor), making it an excellent linker for heterometallic MOFs.[1]

Coordination Modes

In the solid state and in solution complexes, the isonicotinate anion exhibits versatile binding modes:

  • Ionic (Salt Form): Na⁺ interacts electrostatically with the carboxylate oxygens.[1]

  • Monodentate (N-donor): Binding solely through the pyridine nitrogen (common in transition metal complexes).[1]

  • Bridging (

    
    -linker ):  Connecting metal centers via both N- and O-termini, forming 1D chains or 3D networks.
    

CoordinationModes Anion Isonicotinate Anion (Heterotopic Ligand) Na_Ionic Ionic Interaction (Na+ Salt) Anion->Na_Ionic Electrostatic (O-Na) Coord_N Monodentate (N-Coordination) Anion->Coord_N Soft Donor (Pyridine N) Coord_Bridge Bridging Ligand (MOF Linker) Anion->Coord_Bridge Dual Donor (N & O)

Figure 1: Primary coordination modes of the isonicotinate anion in salts and complexes.[1]

Spectroscopic Characterization

Accurate identification of the salt versus the free acid is crucial. The deprotonation of the carboxylic acid results in distinct shifts in the Infrared (IR) spectrum.

Infrared Spectroscopy (FT-IR)

Upon neutralization, the carbonyl (


) stretch of the acid disappears and is replaced by two carboxylate bands.
Vibrational Mode Isonicotinic Acid (Free) Sodium Isonicotinate (Salt) Shift Explanation

1710–1730 cm⁻¹ (Strong)Absent Loss of C=O double bond character due to resonance.[1]

N/A1540–1560 cm⁻¹ Asymmetric carboxylate stretch.[1]

N/A1380–1400 cm⁻¹ Symmetric carboxylate stretch.[1]

N/A~160 cm⁻¹ Separation indicates ionic bonding mode.[1]
Ring Vibrations 1600, 1410 cm⁻¹1590, 1420 cm⁻¹Slight shifts due to electronic redistribution.
Nuclear Magnetic Resonance (NMR)
  • Solvent: D₂O

  • ¹H NMR: The protons at the 2,6-positions (adjacent to Nitrogen) are deshielded relative to the 3,5-positions. Deprotonation typically causes a slight upfield shift of the ring protons compared to the cationic (protonated N) form, but downfield relative to the neutral acid due to increased electron density.

    • 
       ~8.6 ppm (d, 2H, H-2,6)[1]
      
    • 
       ~7.8 ppm (d, 2H, H-3,5)[1]
      

Experimental Protocol: Synthesis & Crystallization

This protocol describes the preparation of high-purity Sodium 4-Pyridinecarboxylate from Isonicotinic Acid.

Objective: Isolate pure sodium isonicotinate for use as a crystallographic reagent.

Reagents[3]
  • Isonicotinic Acid (CAS 55-22-1), >99% purity.

  • Sodium Hydroxide (NaOH), 1.0 M Standardized Solution.[1]

  • Ethanol (Absolute).[1]

  • Deionized Water (>18 M

    
    ).[1]
    
Methodology
  • Stoichiometric Calculation: Calculate the exact molar equivalent.

    
    
    
    
    
    [1]
  • Neutralization:

    • Suspend 5.00 g of Isonicotinic Acid in 20 mL of deionized water in a 100 mL beaker.

    • Add 40.6 mL of 1.0 M NaOH dropwise under constant stirring.

    • Observation: The suspension will clear as the sodium salt forms (highly water-soluble).

    • Check pH: Ensure pH is neutral (~7.0–7.5).[1] Avoid excess base to prevent contamination with NaOH.[1]

  • Concentration & Crystallization:

    • Evaporate the water using a rotary evaporator at 50°C until a viscous syrup or wet solid remains.

    • Anti-solvent Precipitation: Add 50 mL of absolute ethanol to the residue.[1] Sodium isonicotinate is sparingly soluble in ethanol and will precipitate as a white crystalline solid.

    • Heat gently (60°C) to digest the solid, then cool slowly to 4°C overnight to maximize crystal size.

  • Isolation:

    • Filter the white crystals using vacuum filtration.

    • Wash with cold ethanol (2 x 10 mL).[1]

    • Dry in a vacuum oven at 60°C for 6 hours.

SynthesisProtocol Step1 Suspend Isonicotinic Acid in Water Step2 Add 1.0 eq NaOH (Dropwise, Stirring) Step1->Step2 Step3 Clear Solution Formed (pH 7.0 - 7.5) Step2->Step3 Step4 Evaporate to Residue (Rotary Evap, 50°C) Step3->Step4 Step5 Add Ethanol (Anti-solvent) & Cool to 4°C Step4->Step5 Step6 Filter & Dry (Vacuum Oven, 60°C) Step5->Step6

Figure 2: Workflow for the synthesis and isolation of Sodium Isonicotinate.

Applications in Research

The structural duality of sodium isonicotinate makes it a precursor of choice for:

  • Metal-Organic Frameworks (MOFs):

    • Used to synthesize "pillared-layer" MOFs where the isonicotinate acts as a pillar between metal-carboxylate sheets.

    • Example: Reaction with Zn(II) or Cu(II) salts often yields porous networks where the N-donor coordinates to the axial sites of the metal paddlewheels.[1]

  • Pharmaceutical Co-crystals:

    • Used to modify the solubility of acidic drugs by forming sodium salts.

    • The pyridine ring can participate in

      
      -
      
      
      
      stacking with aromatic drug molecules, stabilizing the crystal lattice.

References

  • IUPAC Identity: PubChem.[1][2][3] Sodium Isonicotinate.[1][2][3][4][5][6][7][8] National Library of Medicine.[1] Available at: [Link][1]

  • Spectroscopic Data: NIST Chemistry WebBook.[1] Isonicotinic acid, IR Spectrum. Available at: [Link] (Reference for acid vs salt shift comparison).[1]

  • Coordination Chemistry: Sun, Y., et al. "Crystal structures and properties of metal isonicotinate complexes." Journal of Coordination Chemistry.
  • Synthesis Protocol: Adapted from standard acid-base neutralization methodologies found in Vogel's Textbook of Practical Organic Chemistry.

Sources

Exploratory

An In-depth Technical Guide to the Physical and Chemical Characteristics of Sodium Isonicotinate

Prepared by: Gemini, Senior Application Scientist Introduction Sodium isonicotinate, the sodium salt of isonicotinic acid (pyridine-4-carboxylic acid), is a key organic compound with significant applications in pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Sodium isonicotinate, the sodium salt of isonicotinic acid (pyridine-4-carboxylic acid), is a key organic compound with significant applications in pharmaceutical sciences and coordination chemistry.[1][2] Its utility stems from the versatile chemical nature of the isonicotinate moiety, which can act as a ligand for metal ions, and the physicochemical advantages conferred by its salt form, such as modified solubility and stability.[1][3][4] This guide provides a comprehensive overview of the core physical and chemical characteristics of sodium isonicotinate, intended for researchers, scientists, and professionals in drug development. We will delve into its structural features, physicochemical properties, spectroscopic signature, and reactivity, offering field-proven insights and detailed experimental protocols.

Molecular and Structural Characterization

A foundational understanding of sodium isonicotinate begins with its molecular structure and fundamental identifiers.

Chemical Structure and Formula

Sodium isonicotinate is an ionic compound formed from the deprotonation of isonicotinic acid by a sodium base.

  • Molecular Formula: C₆H₄NNaO₂[5][6]

  • Synonyms: Sodium 4-pyridinecarboxylate, Isonicotinic Acid Sodium Salt[5]

  • Parent Acid: Isonicotinic Acid (CAS: 55-22-1)[5][7]

The structure consists of a pyridine ring with a carboxylate group at the 4-position, and a sodium cation.

Caption: pH-dependent equilibrium of isonicotinate.

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint for the identification and structural elucidation of sodium isonicotinate.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include:

  • C=O Stretch (Carboxylate): A strong absorption band in the region of 1610-1550 cm⁻¹ and another in the 1420-1300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the carboxylate anion, respectively.

  • C=C and C=N Stretching (Pyridine Ring): Multiple bands in the 1600-1400 cm⁻¹ region.

  • C-H Stretching (Aromatic): Bands above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework. [8][9]

  • ¹H NMR: The pyridine ring protons would appear as two distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). Due to the symmetry of the 4-substituted ring, two doublets would be expected. For example, in related isonicotinate esters in D₂O, the protons adjacent to the nitrogen (H2, H6) appear around δ 9.0 ppm, while the other two protons (H3, H5) appear around δ 8.6 ppm. [10]* ¹³C NMR: The spectrum would show characteristic signals for the carboxylate carbon (typically δ 160-180 ppm) and the pyridine ring carbons. [8][10]For a related isonicotinate ester in D₂O, the carboxylate carbon (COO) appears around δ 163 ppm, the carbon attached to the carboxylate (C4) around δ 146 ppm, the carbons adjacent to the nitrogen (C2, C6) around δ 142.6 ppm, and the remaining carbons (C3, C5) around δ 127 ppm. [10]

Reactivity and Stability

The stability and reactivity of sodium isonicotinate are critical considerations for its storage, handling, and formulation.

Stability
  • Thermal Stability: The parent isonicotinic acid is stable to heat and oxidation. [7]Metal-isonicotinate complexes have been shown to possess considerable thermal stability. [1]* Hygroscopicity: The compound is noted to be hygroscopic, meaning it can absorb moisture from the air. Therefore, it should be stored in a dry, inert atmosphere. [11]* pH Stability: The stability can be pH-dependent. At low pH, it will convert to the less soluble isonicotinic acid. In alkaline conditions (pH > 11), solutions are generally stable. [12]

Reactivity
  • Coordination Chemistry: The isonicotinate anion is a versatile ligand in coordination chemistry. It can bind to metal ions through the nitrogen atom of the pyridine ring and/or the oxygen atoms of the carboxylate group, forming a wide range of coordination complexes with diverse structures and properties. [1]This property is fundamental to its use in creating metal-organic frameworks and other complex materials.

  • Esterification: The carboxylate group can be esterified, although this typically requires converting the sodium salt back to the acid form first.

Experimental Protocols

To ensure the reliable use of sodium isonicotinate in a research setting, standardized protocols for its characterization are essential.

Protocol for Determination of Aqueous Solubility

Objective: To quantitatively determine the solubility of sodium isonicotinate in water at a specific temperature.

Methodology:

  • Preparation: Add an excess amount of sodium isonicotinate to a known volume of deionized water in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the excess solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant.

  • Quantification: Dilute the aliquot appropriately and determine the concentration of sodium isonicotinate using a suitable analytical method, such as UV-Vis spectrophotometry (at the λ_max of the isonicotinate chromophore) or HPLC.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Solubility Determination Workflow start Start step1 Add excess sodium isonicotinate to water start->step1 step2 Equilibrate at constant temperature (e.g., 24h @ 25°C) step1->step2 step3 Centrifuge to separate solid step2->step3 step4 Sample clear supernatant step3->step4 step5 Quantify using UV-Vis or HPLC step4->step5 end Calculate Solubility step5->end

Caption: Workflow for determining aqueous solubility.

Applications in Research and Drug Development

Sodium isonicotinate and its parent acid are valuable in several areas:

  • Pharmaceutical Salts: Forming the sodium salt of a drug candidate containing an isonicotinic acid moiety can improve its solubility and bioavailability, which are critical factors in drug development. [3][4]* Coordination Polymers and MOFs: Its ability to act as a linker molecule makes it a useful building block in the synthesis of coordination polymers and metal-organic frameworks (MOFs). [1]These materials have applications in gas storage, catalysis, and drug delivery.

  • Synthetic Intermediate: It serves as a reactant in the synthesis of more complex molecules, including various derivatives with potential biological activity. [1]For instance, isonicotinic acid hydrazide (isoniazid) is a frontline drug against tuberculosis, and many analogues are synthesized from isonicotinic acid derivatives. [2][7][13]

Conclusion

Sodium isonicotinate is a compound with well-defined physical and chemical properties that make it highly valuable in scientific research and development. Its high water solubility, thermal stability, and versatile reactivity as a ligand are key characteristics that underpin its use. This guide has provided a detailed technical overview, from fundamental molecular data to practical experimental considerations, to support professionals in leveraging the full potential of this important chemical entity.

References

  • Vertex AI Search. Isonicotinic Acid.
  • Sigma-Aldrich.
  • PubChem.
  • ChemicalBook. Isonicotinic acid CAS#: 55-22-1.
  • ChemicalBook. Isonicotinic acid.
  • Fluorochem.
  • TCI America.
  • Tokyo Chemical Industry Co., Ltd. (JP).
  • Benchchem.
  • Tokyo Chemical Industry Co., Ltd. (APAC).
  • ChemicalBook. Isonicotinic acid | 55-22-1.
  • PubChem. Isonicotinic Acid | C6H5NO2 | CID 5922.
  • J. Serb. Chem. Soc. Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II)
  • ResearchGate. Figure 4. 13 C-NMR spectrum of ( 4 ).
  • Tokyo Chemical Industry (India) Pvt. Ltd.
  • International Laboratory USA. ISONICOTINIC ACID SODIUM SALT 99+%.
  • TCI EUROPE N.V.
  • Google Patents. US3147269A - Process for the separation of nicotinic and isonicotinic acid.
  • Santa Cruz Biotechnology.
  • Google Patents. US2904552A - Production of nicotinamide and isonicotinamide.
  • TCI AMERICA.
  • Fisher Scientific.
  • CymitQuimica.
  • ResearchGate. (PDF)
  • Reddit. Is there a website for common 1H or 13C NMR spectra for known compounds?.
  • MDPI.
  • NIST WebBook.
  • PMC. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo.
  • GSC Biological and Pharmaceutical Sciences. API Salt Selection: A Classical but Evolving Approach in Modern Drug Development.
  • Journal of Food Science and Technology.
  • PubMed. Structure-based design of some isonicotinic acid hydrazide analogues as potential antitubercular agents.
  • Benchchem.

Sources

Foundational

The Strategic Utility of Sodium Pyridine-4-Carboxylate in Advanced Chemical Synthesis

Executive Summary Sodium pyridine-4-carboxylate (CAS: 16887-79-9), commonly referred to as sodium isonicotinate, is a highly versatile ambidentate building block in modern synthetic chemistry. By providing both a neutral...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium pyridine-4-carboxylate (CAS: 16887-79-9), commonly referred to as sodium isonicotinate, is a highly versatile ambidentate building block in modern synthetic chemistry. By providing both a neutral nitrogen donor and an anionic carboxylate donor, it facilitates the construction of complex metal-organic frameworks (MOFs), supramolecular assemblies, and targeted pharmaceutical agents. This technical guide elucidates the mechanistic rationale for utilizing the sodium salt over its acid counterpart, details its applications in materials science and drug development, and provides validated experimental protocols for researchers.

Chemical Profile and Mechanistic Advantages

The Ambidentate Paradigm

Sodium isonicotinate features two distinct coordination sites: the pyridine nitrogen and the carboxylate oxygen. This ambidentate nature allows it to act as a bridging ligand, connecting diverse metal centers to form 1D, 2D, and 3D coordination polymers 1. Depending on the steric and electronic requirements of the metal center, the carboxylate group can adopt monodentate, bidentate bridging, or chelating modes.

Causality in Precursor Selection: Why the Sodium Salt?

While isonicotinic acid is widely available, its direct use in coordination chemistry is often hampered by poor aqueous solubility and the necessity for in situ deprotonation. Utilizing the pre-formed sodium salt provides three critical mechanistic advantages:

  • Thermodynamic Solubility: The ionic nature of the sodium salt ensures rapid and complete dissolution in aqueous and polar protic solvents, which is essential for homogeneous catalysis and interfacial MOF synthesis .

  • pH Stability: In situ deprotonation of isonicotinic acid using external bases (e.g., NaOH, Et₃N) generates localized pH gradients. These gradients can induce the kinetic trapping of amorphous metal hydroxides (e.g., Cu(OH)₂) rather than the desired thermodynamically stable MOF. The pre-neutralized sodium salt bypasses this, maintaining a stable pH environment.

  • Immediate Coordination Readiness: The pre-deprotonated carboxylate group is instantly available for metal binding, accelerating reaction kinetics and significantly improving the crystallinity of the final product.

CoordinationModes Root Sodium Isonicotinate (Ambidentate Ligand) N_Donor Pyridine Nitrogen (Neutral Donor) Root->N_Donor O_Donor Carboxylate Oxygen (Anionic Donor) Root->O_Donor Mode1 Monodentate (Terminal) N_Donor->Mode1 Mode2 Bidentate Bridging (Polymeric) N_Donor->Mode2 O_Donor->Mode1 O_Donor->Mode2 Mode3 Chelating (Sterically Hindered) O_Donor->Mode3

Ambidentate coordination modes of the isonicotinate ligand in transition metal complexes.

Coordination Chemistry: Metal-Organic Frameworks (MOFs)

Sodium isonicotinate is a cornerstone in the synthesis of functional MOFs. A prominent example is its use in synthesizing dual-conducting (electron and proton) materials. For instance, the reaction of sodium isonicotinate with copper(II) nitrate yields[Cu(INA)₂(H₂O)₄], a stable metal-organic material exhibiting highly selective electrocatalytic oxygen reduction reaction (ORR) to water 2. The hydrogen bonding motifs of the coordinated water molecules generate proton-conducting pathways, while the π–π stacking of the pyridine rings facilitates electron conduction.

Pharmaceutical and Biological Applications

Beyond materials science, sodium isonicotinate is a vital intermediate in pharmaceutical synthesis.

Organotin(IV) Anticancer Agents: Organotin(IV) complexes functionalized with isonicotinate moieties have demonstrated potent antiproliferative effects against carcinoma cells. The isonicotinate ligand modulates the lipophilicity and cellular uptake of the organotin core. Studies show that these derivatives achieve micromolar IC₅₀ values, often outperforming standard drugs like doxorubicin while exhibiting lower toxicity to normal cell lines 3. The robust coordination chemistry of the isonicotinate ligand stabilizes the active organotin species in biological media, preventing premature hydrolysis.

Quantitative Data Summary

The following table summarizes the physicochemical properties and application metrics of sodium isonicotinate and its derivatives.

Property / MetricValue / DescriptionSource Application
CAS Number 16887-79-9General Identification
Molecular Weight 145.09 g/mol General Identification
Purity Standard >99.0% (HPLC/Nonaqueous Titration)Reagent Grade Specification
Solubility Highly soluble in waterPrecursor Formulation
MOF Synthesis Yield ~60% for [Cu(INA)₂(H₂O)₄]Electrocatalytic ORR Materials
Anticancer IC₅₀ Range 0.01 to 1.42 μMOrganotin(IV) Isonicotinate Complexes
Proton Conductivity 2.26 × 10⁻⁵ S cm⁻¹ (at 298 K, 98% RH)[Cu(INA)₂(H₂O)₄] MOF

Validated Experimental Protocols

Protocol A: Interfacial Synthesis of [Cu(INA)₂(H₂O)₄] MOF

Self-Validating Rationale: The use of an interfacial diffusion method relies on strict mass-transport control. The slow mixing prevents kinetic trapping and amorphous precipitation, ensuring the formation of high-quality single crystals suitable for X-ray diffraction.

  • Preparation of Metal Solution: Dissolve 1.0 mmol (240.6 mg) of copper(II) nitrate trihydrate in 3 mL of deionized water. This forms the high-density bottom layer.

  • Preparation of Ligand Solution: Dissolve 2.0 mmol (292.2 mg) of sodium isonicotinate in 3 mL of deionized water.

  • Layering: In a narrow glass tube, carefully layer the sodium isonicotinate solution over the copper(II) nitrate solution. (Pro-tip: A 1 mL layer of pure water can be placed between them as a buffer to further slow the diffusion rate).

  • Crystallization: Seal the tube and leave it undisturbed at 298 K for 3 days.

  • Validation & Harvesting: Sky-blue elongated prismatic single crystals will form exclusively at the interface. Filter the crystals, wash thoroughly with deionized water, and air-dry (Expected Yield: ~60%).

MOFWorkflow Step1 Aqueous Cu(NO3)2 (Bottom Layer, High Density) Process Interfacial Diffusion (3 Days, 298 K) Step1->Process Step2 Buffer/Solvent Layer (Optional Spacer) Step2->Process Step3 Aqueous Sodium Isonicotinate (Top Layer, Low Density) Step3->Process Product [Cu(INA)2(H2O)4] Crystals (Dual Conducting MOF) Process->Product

Interfacial diffusion workflow for the synthesis of dual-conducting MOF single crystals.

Protocol B: Synthesis of Organotin(IV) Isonicotinate Complexes

Self-Validating Rationale: This substitution reaction is thermodynamically driven by the precipitation of sodium chloride (NaCl). The continuous formation of this insoluble byproduct shifts the equilibrium entirely toward the desired organotin complex.

  • Precursor Dissolution: Dissolve 1.0 mmol of the selected diorganotin(IV) dichloride in 20 mL of anhydrous methanol.

  • Ligand Addition: Add 2.0 mmol of sodium isonicotinate to the solution under continuous magnetic stirring.

  • Reflux: Heat the mixture to reflux under an inert argon atmosphere for 6 hours.

  • In-Process Validation: Observe the formation of a fine white precipitate (NaCl), indicating the successful substitution of the chloride leaving groups by the isonicotinate ligands.

  • Purification: Filter the mixture while hot to remove the NaCl byproduct. Concentrate the filtrate under reduced pressure and recrystallize the residue from a methanol/dichloromethane mixture to obtain the pure complex.

References

  • Simultaneous electron and proton conduction in a stable metal organic material with highly selective electrocatalytic oxygen reduction reaction to water Source: RSC Publishing URL
  • Source: Tokyo Chemical Industry Co., Ltd. (TCI)
  • Synthesis, structural characterization and in vitro antiproliferative effects on carcinoma cells of novel organotin(IV)
  • Supramolecular Coordination: Self-Assembly of Finite Two- and Three-Dimensional Ensembles Source: Chemical Reviews - ACS Publications URL

Sources

Protocols & Analytical Methods

Method

Advanced Protocols: Sodium Pyridine-4-carboxylate in Metal-Organic Framework (MOF) Synthesis

Executive Summary & Strategic Rationale Sodium pyridine-4-carboxylate (Sodium Isonicotinate, Na-INA) represents a critical tactical evolution from the traditional use of isonicotinic acid in MOF synthesis. While the prot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Sodium pyridine-4-carboxylate (Sodium Isonicotinate, Na-INA) represents a critical tactical evolution from the traditional use of isonicotinic acid in MOF synthesis. While the protonated acid requires organic solvents (DMF/DEF) or in-situ deprotonation steps that introduce variability, the sodium salt offers immediate water solubility and a pre-defined stoichiometry of the carboxylate anion.

This guide details the application of Na-INA as a primary ligand source for constructing Lanthanide-based Luminescent MOFs and Biocompatible Transition Metal MOFs . By utilizing the salt form, researchers can access "Green Synthesis" pathways (aqueous media) and achieve tighter control over nucleation kinetics, essential for reproducible drug delivery vehicles and sensor arrays.

Mechanistic Insight: The Ligand Advantage

Coordination Modes

The isonicotinate anion (


) is a versatile non-centrosymmetric ligand. Unlike dicarboxylates (e.g., terephthalic acid) that lock metals into rigid struts, isonicotinate creates flexibility through its heterofunctional binding sites:
  • Pyridyl Nitrogen: Soft donor, prefers transition metals (Zn, Cu) or acts as a secondary linker.

  • Carboxylate Oxygen: Hard donor, highly oxophilic, forming robust clusters with Lanthanides (Eu, Tb) or High-Valence metals (Zr).

The "Salt Effect" in Synthesis

Using Na-INA instead of Isonicotinic Acid (H-INA) fundamentally alters the reaction thermodynamics:

  • pH Buffering: Na-INA solutions are naturally neutral-to-basic (pH ~7-8), eliminating the need for exogenous bases (e.g., TEA, NaOH) that can contaminate pore structures.

  • Kinetic Control: The ligand is fully deprotonated at

    
    . This bypasses the slow dissolution-deprotonation step of H-INA, leading to burst nucleation  which favors smaller, more uniform particle sizes—ideal for cellular uptake in drug delivery.
    

Experimental Protocols

Protocol A: Aqueous Hydrothermal Synthesis of Luminescent Eu-INA MOFs

Target Application: Biological Sensing & Optical Tracers

Rationale: This protocol utilizes the high water solubility of Na-INA to eliminate toxic solvents (DMF), creating a bio-friendly synthesis route. The sodium ions act as modulators that aid in the assembly of the anionic framework but are removed during washing.

Materials:
  • Reagent A: Sodium pyridine-4-carboxylate (Na-INA) [CAS: 16887-73-3] - High Purity (>99%)

  • Reagent B: Europium(III) Nitrate Pentahydrate (

    
    )
    
  • Solvent: Deionized Water (18.2 MΩ)

  • Equipment: Teflon-lined stainless steel autoclave (25 mL)

Step-by-Step Methodology:
  • Precursor Dissolution:

    • Dissolve 1.0 mmol (0.145 g) of Na-INA in 10 mL of DI water. Sonicate for 5 minutes until clear.

    • Note: The solution should be colorless. If yellowing occurs, the reagent may be degraded.

  • Metal Addition:

    • Add 0.5 mmol (0.214 g) of

      
        to the ligand solution under vigorous stirring (500 RPM).
      
    • Observation: A white colloidal precipitate may form immediately. This is normal (kinetic product).

  • Hydrothermal Treatment:

    • Transfer the suspension to the Teflon liner. Seal the autoclave.

    • Heat at 160°C for 48 hours .

    • Critical Parameter: Use a ramp rate of 2°C/min to prevent thermal shock and promote defect-free crystal growth.

  • Cooling & Isolation:

    • Cool to room temperature naturally (approx. 6 hours).

    • Filter the colorless block crystals.

  • Purification (Sodium Removal):

    • Wash crystals

      
       with hot ethanol (60°C) to remove unreacted ligand and trapped sodium nitrate.
      
    • Dry at 80°C under vacuum for 12 hours.

Protocol B: Microwave-Assisted Synthesis of Porous Cu-INA (Bio-MOF)

Target Application: Drug Delivery Carrier

Rationale: Copper isonicotinate frameworks often form dense phases. Using Na-INA in a microwave reactor accelerates the coordination of the pyridyl nitrogen, trapping the kinetic porous phase before it collapses into a dense 2D sheet.

Materials:
  • Reagent A: Sodium pyridine-4-carboxylate (Na-INA)

  • Reagent B: Copper(II) Acetate Monohydrate

  • Modulator: Acetic Acid (Glacial)

  • Solvent: Water/Ethanol (1:1 v/v)

Step-by-Step Methodology:
  • Stoichiometric Mixing:

    • Mix 2.0 mmol Na-INA and 1.0 mmol

      
       in 15 mL of Water/Ethanol solvent.
      
  • pH Modulation:

    • Add 50

      
       of Acetic Acid.
      
    • Why? This slightly protonates the pyridyl nitrogen, slowing down the reaction rate just enough to allow ordered crystal growth (Competitor approach).

  • Microwave Irradiation:

    • Set reactor to 120°C with a hold time of 15 minutes (Power: 300W).

    • Comparison: Conventional heating requires 24 hours; microwave synthesis reduces this to minutes, preventing Ostwald ripening.

  • Activation:

    • Centrifuge the blue precipitate (6000 RPM, 10 min).

    • Solvent exchange with acetone for 3 days (refreshing daily) to remove water from pores.

Technical Data & Validation

Solubility & Stability Profile
ParameterSodium Pyridine-4-carboxylate (Salt)Isonicotinic Acid (Free Acid)Impact on MOF Synthesis
Water Solubility (25°C) > 50 g/L (Highly Soluble)~ 6 g/L (Poor)Salt allows high-concentration synthesis (High Space-Time Yield).
pH in Solution (0.1M) 7.5 - 8.2 (Basic)3.5 - 4.0 (Acidic)Salt prevents corrosion of autoclaves; compatible with acid-sensitive drugs.
Coordination Kinetics Fast (Direct Anion Exchange)Slow (Requires Deprotonation)Salt yields smaller, uniform nanoparticles (better for biodistribution).
Structural Validation (XRD)

To validate the synthesis of Eu-INA (Protocol A), compare Powder X-Ray Diffraction (PXRD) peaks against simulated data from CCDC 262842.

  • Key 2

    
     Peaks (Cu K
    
    
    
    ):
    10.2°, 12.5°, 18.1°.
  • Troubleshooting: Presence of peaks at 28-30° often indicates residual Sodium Nitrate (

    
    ). Increase ethanol washing cycles if observed.
    

Visualization of Synthesis Logic

The following diagram illustrates the "Green Synthesis" pathway utilizing Sodium Pyridine-4-carboxylate, highlighting the divergence from traditional toxic solvent routes.

MOF_Synthesis_Pathway Na_INA Sodium Pyridine-4-carboxylate (Water Soluble Precursor) Mixing Aqueous Mixing (No Organic Solvents) Na_INA->Mixing Dissociation (Na+ + INA-) Metal_Salt Metal Nitrate/Acetate (Eu, Cu, Zn) Metal_Salt->Mixing Nucleation Burst Nucleation (High Supersaturation) Mixing->Nucleation Immediate Coordination Hydrothermal Hydrothermal Growth 160°C / 48h Nucleation->Hydrothermal Protocol A (Luminescent Bulk Crystals) Microwave Microwave Irradiation 120°C / 15min Nucleation->Microwave Protocol B (Nano-MOF for Drugs) Washing Purification (Remove NaNO3) Hydrothermal->Washing Microwave->Washing Final_MOF Crystalline MOF (Eu-INA / Cu-INA) Washing->Final_MOF

Figure 1: Workflow comparison for Hydrothermal vs. Microwave synthesis using Na-INA precursors.

References

  • Rahimi, R. & Morsali, A. (2016). Metal–Organic Framework Based on Isonicotinate N-Oxide for Fast and Highly Efficient Aqueous Phase Cr(VI) Adsorption. Inorganic Chemistry. [Link]

  • Tella, A. C. et al. (2014). Synthesis of copper-isonicotinate metal-organic frameworks simply by mixing solid reactants and investigation of their adsorptive properties. New Journal of Chemistry. [Link]

  • Serezhkin, V. N. et al. (2009). Synthesis and crystal structures of new lanthanide isonicotinates. Russian Journal of Inorganic Chemistry. [Link]

  • Horcajada, P. et al. (2012). Metal-Organic Frameworks in Biomedicine. Chemical Reviews. [Link]

  • Forsyth, C. M. et al. (2007).[1] Sodium pyridine-3-carboxylate (Sodium Nicotinate Structure Analysis). Acta Crystallographica Section C. [Link]

Sources

Application

Application Note: Advanced Protocols for Growing Coordination Polymers with Sodium Isonicotinate

Executive Summary The rational design of coordination polymers (CPs) and metal-organic frameworks (MOFs) requires precise control over ligand-metal assembly. Sodium isonicotinate (NaINA) has emerged as a highly versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of coordination polymers (CPs) and metal-organic frameworks (MOFs) requires precise control over ligand-metal assembly. Sodium isonicotinate (NaINA) has emerged as a highly versatile, bifunctional bridging ligand capable of constructing complex 1D, 2D, and 3D supramolecular architectures[1]. This application note provides field-proven methodologies for synthesizing high-quality CP single crystals using NaINA. By contrasting kinetic control (interfacial diffusion) with thermodynamic control (hydrothermal synthesis), this guide equips researchers with the mechanistic insights required to tailor crystal growth for advanced materials and drug-delivery frameworks.

Mechanistic Insights: The Causality of Sodium Isonicotinate

The choice of ligand state is the most critical variable in CP synthesis. While many protocols utilize neutral isonicotinic acid (HINA) requiring in situ deprotonation, utilizing the pre-deprotonated sodium salt (NaINA) offers distinct mechanistic advantages[2]:

  • Elimination of pH Gradients: Adding strong bases (like NaOH) to a metal-HINA mixture often causes rapid, localized pH spikes. This leads to the irreversible precipitation of amorphous metal hydroxides (e.g., Cu(OH)₂) rather than crystalline CPs. NaINA provides a consistent, mildly basic environment that favors slow coordinate-bond formation[2].

  • Bifunctional Coordination: The isonicotinate anion features a soft pyridyl nitrogen donor (favoring late transition metals like Cu²⁺ and Ag⁺) and a hard carboxylate oxygen donor (favoring lanthanides like Nd³⁺ and Ce⁴⁺)[1]. This orthogonal binding capability makes NaINA an ideal candidate for constructing complex heterometallic frameworks[3].

Crystal Growth Decision Workflow

CP_Growth N1 Sodium Isonicotinate (Pre-deprotonated Ligand) N3 Reaction Strategy N1->N3 N2 Metal Precursor (e.g., Cu²⁺, Ln³⁺) N2->N3 N4 Interfacial Diffusion (Ambient Temp) N3->N4 High Solubility N5 Hydrothermal Autoclave (Elevated Temp/Pressure) N3->N5 Low Solubility N6 Kinetic Control: 1D/2D Supramolecular CPs N4->N6 N7 Thermodynamic Control: 3D Heterometallic MOFs N5->N7

Decision matrix for selecting sodium isonicotinate coordination polymer synthesis pathways.

Experimental Protocols

Protocol A: Liquid-Liquid Interfacial Diffusion (Kinetic Control)

Target: [Cu(INA)2(H2O)4] Monomeric Supramolecular Networks[4] Mechanism: Layering creates a controlled concentration gradient. The slow diffusion of NaINA into the metal solution ensures that the rate of crystal nucleation is vastly slower than the rate of crystal growth, allowing the system to "proofread" and correct defects, yielding high-quality single crystals suitable for X-ray diffraction[4].

Step-by-Step Methodology:

  • Prepare Solution A (Metal): Dissolve 1.0 mmol (240.6 mg) of copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) in 3.0 mL of deionized (DI) water[4].

  • Prepare Solution B (Ligand): Dissolve 2.0 mmol (292.2 mg) of Sodium Isonicotinate (NaINA) in 3.0 mL of DI water[4].

  • Establish the Interface: In a narrow glass crystallization tube (e.g., 10 mm diameter), carefully pipette Solution A to the bottom.

  • Buffer Layer (Critical Step): To prevent immediate turbulent mixing, carefully layer 1.0 mL of a pure solvent buffer (e.g., DI water or a 1:1 water/ethanol mix) directly over Solution A using a syringe.

  • Ligand Addition: Gently layer Solution B on top of the buffer layer.

  • Incubation: Seal the tube to prevent evaporation and leave it completely undisturbed at ambient temperature (298 K) for 3 days[4].

  • Harvesting: Sky-blue, elongated prismatic single crystals will form at the interface[4]. Decant the mother liquor, wash the crystals with cold ethanol, and dry under a vacuum.

Protocol B: Hydrothermal Autogenous Synthesis (Thermodynamic Control)

Target: [Nd4(μ3-OH)2Cu6I5(IN)8(OAc)3] 3D Heterometallic Frameworks[3] Mechanism: For highly connected 3D frameworks or heterometallic systems, ambient conditions fail to provide the activation energy required to overcome intermediate kinetic traps. Hydrothermal conditions (high temperature and autogenous pressure) shift the system to thermodynamic control, allowing reversible bond formation (error correction) and the crystallization of dense, stable MOFs[3].

Step-by-Step Methodology:

  • Precursor Mixing: In a beaker, combine 0.5 mmol (0.168 g) Nd₂O₃, 1.0 mmol (0.190 g) CuI, 2.0 mmol NaINA, and 1.0 mmol (0.060 g) glacial acetic acid (HOAc) in 15 mL of DI water[3].

    • Causality Note: The addition of HOAc acts as a secondary modulating ligand to cap open coordination sites and control the geometry of the Lanthanide center[3].

  • Reactor Loading: Transfer the heterogeneous mixture into a 23 mL Teflon-lined stainless steel autoclave[3]. Ensure the fill volume does not exceed 70% to safely manage autogenous pressure.

  • Thermal Programming: Seal the autoclave and place it in a programmable muffle furnace. Heat to 160 °C and hold isothermally for 9 days[3].

  • Controlled Cooling (Critical Step): Program a cooling ramp of exactly 5 °C per hour down to room temperature[3]. Warning: Rapid cooling will crash out amorphous kinetic impurities and ruin crystal habit.

  • Harvesting: Isolate the resulting yellow polyhedral crystals via vacuum filtration, wash with distilled water, and dry[3].

Quantitative Data & Protocol Comparison

ParameterInterfacial Diffusion (Protocol A)Hydrothermal Synthesis (Protocol B)
Target Architecture 1D/2D Supramolecular Network3D Heterometallic Framework
Primary Metal Precursor Cu(NO₃)₂·3H₂ONd₂O₃, CuI
Ligand Stoichiometry 1:2 (Metal:Ligand)1.5:2:2 (Nd:Cu:Ligand)
Reaction Temperature 20–25 °C (Ambient)160 °C (Autogenous Pressure)
Reaction Duration 3 Days9 Days
Cooling Profile N/A (Isothermal)5 °C / hour
Observed Yield ~60%~38% (Based on Nd)
Crystal Morphology Sky blue elongated prismsYellow polyhedral crystals
Material Properties Dual electron/proton conductivity[4]High-dimensional structural stability[3]

System Validation & Troubleshooting

To ensure the trustworthiness of your synthesized coordination polymers, implement the following self-validating analytical checks:

  • FT-IR Spectroscopy (Ligand Coordination Check): Free sodium isonicotinate exhibits an asymmetric carboxylate stretching frequency (

    
    (COO⁻)) around 1610 cm⁻¹. Upon successful coordination to a metal center, this peak will distinctly shift. For example, in the Nd-Cu framework, the stretches split and shift to ~1592 cm⁻¹ and ~1540 cm⁻¹, confirming the bridging coordination mode of the carboxylate group[3].
    
  • Visual & Habit Validation: The formation of an amorphous powder at the interface in Protocol A indicates that the local concentration of precursors is too high, or the buffer layer was disturbed. Dilute the precursor solutions by 20% and ensure absolute isolation from vibrations during the 3-day growth phase.

  • Thermal Stability (TGA): Metal-isonicotinate complexes exhibit distinct thermal decomposition profiles. A properly formed 3D framework under Protocol B should retain structural integrity well above 200 °C, whereas kinetic products may begin losing coordinated water molecules at much lower temperatures[1].

References

  • [1] BenchChem. Sodium isonicotinate | 16887-79-9. Available at:

  • [4] Royal Society of Chemistry (RSC). Simultaneous electron and proton conduction in a stable metal organic material with highly selective electrocatalytic oxygen reduction reaction to water. Available at:

  • [3] American Chemical Society (ACS). 3D Coordination Framework[Ln4(μ3-OH)2Cu6I5(IN)8(OAc)3] (IN = Isonicotinate): Employing 2D Layers of Lanthanide Wheel Clusters and 1D Chains of Copper Halide Clusters. Available at:

  • [2] Indian Chemical Society. Isostructurality of complexes of the type tetraaquabis(isonicotinato)metal(II). Available at:

Sources

Method

Application Notes &amp; Protocols: Catalytic Applications of Sodium Pyridine-4-Carboxylate Derivatives

Executive Summary Sodium pyridine-4-carboxylate, commonly known as sodium isonicotinate (SIN), is a highly versatile bifunctional molecule. Characterized by a hard carboxylate oxygen donor and a softer pyridine nitrogen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium pyridine-4-carboxylate, commonly known as sodium isonicotinate (SIN), is a highly versatile bifunctional molecule. Characterized by a hard carboxylate oxygen donor and a softer pyridine nitrogen donor, SIN has emerged as a critical building block in advanced catalytic systems. This application note details two distinct, field-proven methodologies utilizing SIN: (1) Heterogeneous Electrocatalysis , where it acts as a structural ligand to form dual-conducting metal-organic materials (MOMs) for the Oxygen Reduction Reaction (ORR), and (2) Biocatalysis & Epigenetic Modulation , where it serves as a metabolic precursor for enzyme-catalyzed histone modifications.

Application 1: Heterogeneous Electrocatalysis (Dual-Conducting MOMs for ORR)

Mechanistic Insights

Proton-coupled electron transfer (PCET) is the fundamental bottleneck in the electrochemical Oxygen Reduction Reaction (ORR). Traditional catalysts require external conductive matrices (like carbon black) to facilitate electron flow. However, sodium isonicotinate can self-assemble with Copper(II) to form [Cu(INA)2(H2O)4]n, a stable supramolecular MOM that inherently conducts both protons and electrons [1].

The causality of this dual-conduction lies in the ligand's geometry: the deprotonated carboxylate groups form an extensive hydrogen-bonding network with coordinated water molecules, inducing proton transport (~2.26 × 10⁻⁵ S cm⁻¹). Simultaneously, the pyridine rings align to create weak intermolecular π–π and anion–π stacking interactions, providing a continuous pathway for electron transport (~1.4 × 10⁻⁷ S cm⁻¹) [1]. This intrinsic PCET capability drives a highly selective 4-electron ORR pathway to water.

ORR_Mechanism A Sodium Isonicotinate + Cu(II) Salts B [Cu(INA)2(H2O)4]n Metal-Organic Material A->B Self-Assembly C H-Bonding Network (Proton Conduction) B->C D π-π Stacking (Electron Conduction) B->D E Dual Conduction (PCET Pathway) C->E D->E F Selective O2 Reduction (ORR to H2O) E->F Electrocatalysis

Electrocatalytic ORR pathway via dual-conducting Cu-INA metal-organic material.

Protocol 1.1: Synthesis and Validation of [Cu(INA)2(H2O)4]n

This protocol is designed as a self-validating system, ensuring structural integrity before electrochemical deployment.

  • Precursor Preparation: Dissolve 2.0 mmol (292.2 mg) of sodium isonicotinate in 3.0 mL of deionized water. In a separate vial, dissolve 1.0 mmol (240.6 mg) of copper(II) nitrate trihydrate in 3.0 mL of deionized water.

    • Causality: The strict 2:1 ligand-to-metal stoichiometric ratio saturates the equatorial coordination sphere of the Cu(II) center. This forces the water molecules into the axial positions, which is an absolute requirement for establishing the proton-conducting H-bond network.

  • Interfacial Crystallization: Using a narrow glass tube, carefully layer the sodium isonicotinate solution over the Cu(II) solution. Allow the system to sit undisturbed at room temperature (298 K) for 72 hours.

    • Causality: Slow liquid-liquid diffusion prevents the rapid precipitation of amorphous kinetic products. It promotes thermodynamic control, yielding the highly ordered, sky-blue elongated prismatic single crystals required for uninterrupted conduction pathways.

  • Validation Checkpoint (SCXRD): Harvest the crystals and perform Single-Crystal X-Ray Diffraction. Self-Validation: You must confirm the presence of the 3D supramolecular network and verify the Cu···Cu antiferromagnetic coupling distance to ensure the π–π stacking is intact before proceeding to electrocatalysis.

  • Electrode Fabrication & ORR Setup: Grind the validated crystals into a fine powder. Drop-cast the MOM onto a Glassy Carbon Electrode (GCE) without adding carbon black. Perform Cyclic Voltammetry (CV) and Linear Sweep Voltammetry (LSV) in an O₂-saturated 0.1 M KOH electrolyte.

    • Causality: Alkaline conditions (0.1 M KOH) are utilized because the MOM's hydrogen-bonding network remains structurally robust at high pH, and ORR kinetics in alkaline media favor the efficient 4-electron reduction to H₂O over the corrosive 2-electron peroxide pathway.

Application 2: Biocatalysis & Epigenetic Modulation (Histone Isonicotinylation)

Mechanistic Insights

Beyond materials chemistry, sodium isonicotinate functions as a potent metabolic precursor in biological systems. When introduced to hepatic cells, SIN is enzymatically converted into isonicotinyl-CoA. This newly formed metabolite serves as an active co-factor for acetyltransferase enzymes (specifically CBP and p300) [2].

These enzymes catalyze the transfer of the isonicotinyl group to lysine residues on histone tails, creating a novel epigenetic mark known as lysine isonicotinylation (Kinic). The addition of the bulky, structurally rigid pyridine ring physically relaxes chromatin architecture, thereby promoting the transcription of specific genes (such as PIK3R1) and activating the PI3K/Akt/mTOR signaling pathway [2].

Epigenetic_Pathway S1 Sodium Isonicotinate (Metabolic Precursor) S2 Isonicotinyl-CoA (Biosynthesis) S1->S2 S3 CBP/p300 Acetyltransferases (Enzyme Catalysis) S2->S3 Co-factor Binding S4 Histone Isonicotinylation (Kinic Mark) S3->S4 Acylation S5 Chromatin Relaxation S4->S5 S6 Gene Transcription (PI3K/Akt/mTOR) S5->S6

Biocatalytic cascade of sodium isonicotinate inducing histone isonicotinylation.

Protocol 2.1: In Vitro Induction of Histone Isonicotinylation

This protocol utilizes a controlled cellular environment to validate the biocatalytic conversion of SIN into an epigenetic mark.

  • Cell Culture & Precursor Dosing: Culture HepG2 (human liver cancer) cells in DMEM supplemented with 10% FBS at 37°C and 5% CO₂. Treat the cells with 10 mM sodium isonicotinate for exactly 24 hours.

    • Causality: HepG2 cells are selected due to their high expression of endogenous short-chain acyl-CoA synthetases, which are required to convert SIN into isonicotinyl-CoA. The 24-hour incubation is the optimal kinetic window to allow intracellular accumulation of the co-factor and subsequent CBP/p300-catalyzed transfer to histones.

  • Targeted Histone Extraction: Harvest the cells and perform an acid extraction using 0.2 M HCl overnight at 4°C. Precipitate the histones using 33% Trichloroacetic Acid (TCA), followed by an acetone wash.

    • Causality: Acid extraction exploits the highly basic nature of histone proteins, selectively isolating them from the broader cellular proteome. This concentrates the target substrate and denatures endogenous proteases/deacylases that might otherwise erase the Kinic mark during sample prep.

  • Validation Checkpoint (Western Blotting): Resolve the extracted histones on a 15% SDS-PAGE gel and transfer to a PVDF membrane. Probe the membrane with a pan-Kinic (anti-isonicotinyl-lysine) specific antibody.

    • Self-Validation: To ensure the system is self-validating, you must run parallel blots probed with anti-H3 (as a total histone loading control) and pan-Kac (anti-acetyl-lysine). A successful experiment will show a dose-dependent increase in the Kinic signal without a proportional global upregulation in the Kac signal, proving the specific biocatalytic incorporation of the isonicotinate derivative.

Quantitative Data Summary

The table below summarizes the catalytic performance metrics of sodium pyridine-4-carboxylate derivatives across the discussed applications.

Application DomainCatalyst / EnzymeSubstrate / PrecursorKey Metric / OutcomeRef
Heterogeneous Electrocatalysis [Cu(INA)2(H2O)4]n MOMO₂ (in 0.1 M KOH)Proton Cond: 2.26 × 10⁻⁵ S cm⁻¹Electron Cond: 1.4 × 10⁻⁷ S cm⁻¹[1]
Heterogeneous Electrocatalysis [Cu(INA)2(H2O)4]n MOMO₂ (in 0.1 M KOH)Electron Transfer Number: ~3.6 (Selective ORR to H₂O)[1]
Biocatalysis / Epigenetics CBP/p300 AcetyltransferasesSodium Isonicotinate26 distinct Kinic sites identified on HepG2 histones[2]

References

  • Saha, R., Sharma, A., Siddiqui, A. I., Benmansour, S., Ortega-Castro, J., Frontera, A., Mondal, B., Lah, M. S., & Gómez García, C. J. (2025). Simultaneous electron and proton conduction in a stable metal organic material with highly selective electrocatalytic oxygen reduction reaction to water. Chemical Science, 16(21), 9501-9508.[Link]

  • Jiang, Y., Li, Y., Liu, C., Zhang, L., Lv, D., Weng, Y., Cheng, Z., Chen, X., Zhan, J., & Zhang, H. (2021). Isonicotinylation is a histone mark induced by the anti-tuberculosis first-line drug isoniazid. Nature Communications, 12(1), 5548.[Link]

Application

Advanced Application Note: Sodium Isonicotinate as a Versatile Ligand in the Synthesis of Functional Coordination Polymers and Metal-Organic Frameworks

Introduction Sodium isonicotinate (NaINA, CAS: 16887-79-9) has emerged as a critical building block in modern materials science, particularly in the rational design of metal-organic frameworks (MOFs) and coordination pol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Sodium isonicotinate (NaINA, CAS: 16887-79-9) has emerged as a critical building block in modern materials science, particularly in the rational design of metal-organic frameworks (MOFs) and coordination polymers[1]. As an ambidentate ligand, NaINA possesses both a hard carboxylate oxygen donor and a softer pyridyl nitrogen donor. This structural duality allows it to bridge diverse transition and lanthanide metal centers, facilitating the assembly of robust one-, two-, and three-dimensional supramolecular architectures[1].

For researchers and drug development professionals, understanding the coordination chemistry of NaINA is essential for engineering advanced functional materials with tailored optical, magnetic, and electrocatalytic properties.

Mechanistic Insights: Coordination Chemistry and Self-Assembly

The synthetic utility of NaINA is rooted in its highly directional and predictable coordination modes. The isonicotinate anion binds to metal ions through the nitrogen atom of the pyridine ring and/or the oxygen atoms of the carboxylate group[1].

In a typical self-assembly process, the primary metal-ligand coordination establishes the rigid backbone of the monomeric complex. Subsequently, these monomers pack into higher-order 3D supramolecular assemblies driven by non-covalent interactions. For example, coordinated water molecules act as strong hydrogen-bond donors to the carboxylate oxygen acceptors, while the pyridine rings engage in extensive


 stacking[2]. This highly ordered crystal packing is not merely structural; it creates physical pathways for charge transport, making these materials highly relevant for proton-coupled electron transfer (PCET) applications[2].

Assembly NaINA Sodium Isonicotinate (NaINA) Coord Coordination via Pyridyl N & Carboxylate O NaINA->Coord Ligand Donation Metal Transition Metal Salts (e.g., Cu2+, Ln3+) Metal->Coord Metal Center Hydrogen Hydrogen Bonding (Coordinated H2O) Coord->Hydrogen Axial H2O PiStack π-π Stacking (Pyridine Rings) Coord->PiStack Equatorial Rings MOF 3D Supramolecular Coordination Polymer Hydrogen->MOF Proton Pathways PiStack->MOF Electron Pathways

NaINA coordination modes and self-assembly pathways into 3D functional materials.

Key Applications and Quantitative Data

The integration of NaINA into coordination chemistry has yielded several classes of high-performance materials. Table 1 summarizes the key functional materials synthesized using this ligand.

Table 1: Summary of NaINA-Derived Functional Materials

Material / ComplexMetal CentersDimensionalityKey Properties & ApplicationsReference
[Cu(INA)₂(H₂O)₄]*Cu(II)3D SupramolecularDual proton/electron conduction; highly selective ORR electrocatalysis.[2]
Ln₂Cu(2,7-nds)₂(ina)₄(H₂O)₄ Ln(III), Cu(II)3D HeterometallicTunable photoluminescence and magnetic properties.[3]
Ln³⁺[15-MCCu(II)]-INA La(III), Cu(II)Discrete CompartmentsAnion selectivity; host-guest supramolecular chemistry.[4]
Organotin-INA Linkers Sn(IV), Zn(II)HeterobimetallicHypercoordinated precursors for advanced coordination polymers.[5]
Electrocatalysis and Dual-Conducting Materials

A breakthrough application of NaINA is the synthesis of dual-conducting metal-organic materials (MOMs). The supramolecular complex[Cu(INA)₂(H₂O)₄] exhibits highly selective electrocatalytic oxygen reduction reaction (ORR) to water[2]. The hydrogen-bonding networks provide proton conductivity, while the


-interactions facilitate electron transport, creating an ideal environment for PCET[2].
Heterobimetallic 3d-4f Networks

NaINA serves as a critical co-ligand in the hydrothermal synthesis of 3D heterometallic 3d-4f coordination polymers. By reacting rare earth nitrates with copper salts and organodisulfonates, researchers can isolate layer-pillared architectures that display unique photoluminescent and magnetic behaviors[3].

Self-Validating Experimental Protocols

The following methodologies detail the synthesis of key NaINA-derived functional materials. Each protocol is designed as a self-validating system, ensuring that researchers can verify success at critical junctures.

Protocol A: Synthesis of Dual-Conducting [Cu(INA)₂(H₂O)₄] for ORR Electrocatalysis

Causality & Design: This protocol utilizes a liquid-liquid diffusion technique. Slow diffusion minimizes rapid, chaotic nucleation, favoring the thermodynamic growth of large, defect-free single crystals required for precise X-ray diffraction and reliable electrocatalytic testing[2].

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 240.6 mg (1.0 mmol) of copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) in 3.0 mL of deionized water.

    • Causality: Deionized water is strictly required to ensure that competing halide or carbonate ions do not disrupt the delicate coordination sphere of the Cu(II) center.

  • Ligand Solution: Dissolve 292.2 mg (2.0 mmol) of Sodium Isonicotinate (NaINA) in 3.0 mL of deionized water.

    • Causality: The 2:1 molar ratio of Ligand:Metal dictates the stoichiometric formation of the[Cu(INA)₂(H₂O)₄] monomer.

  • Interface Layering: In a narrow glass crystallization tube, carefully layer the NaINA solution over the Cu(NO₃)₂ solution.

  • Incubation: Allow the vessel to stand undisturbed at room temperature for 72 hours.

    • Validation Check: Successful assembly is visually confirmed by the emergence of sky-blue, elongated prismatic crystals at the liquid interface. A yield of approximately 60% is expected[2].

  • Harvesting & Characterization: Isolate the crystals via vacuum filtration, wash with cold deionized water, and air-dry.

    • Validation Check: Confirm the 3D supramolecular structure via single-crystal X-ray diffraction. Verify thermal stability using Thermogravimetric Analysis (TGA) prior to mounting the material on electrodes for ORR testing[2].

Protocol S1 Cu(NO3)2·3H2O in Deionized H2O S3 Liquid-Liquid Layering (Slow Diffusion Interface) S1->S3 S2 NaINA in Deionized H2O S2->S3 S4 72-Hour Incubation (Room Temperature) S3->S4 S5 Harvest Sky-Blue Prismatic Crystals S4->S5 S6 Validation: XRD, TGA & ORR Electrocatalysis S5->S6

Experimental workflow for synthesizing dual-conducting [Cu(INA)2(H2O)4] crystals.

Protocol B: Synthesis of Lanthanide-Copper Metallacrown Compartments

Causality & Design: This protocol relies on slow solvent evaporation in a mixed solvent system to incorporate NaINA into a pre-formed metallacrown host, enabling the study of anion selectivity[4].

Step-by-Step Methodology:

  • Solvent System Preparation: Prepare 6.0 mL of a 2:1 (v/v) methanol/water mixture.

    • Causality: The mixed solvent balances the solubility of the hydrophobic metallacrown core and the highly hydrophilic NaINA, ensuring a homogeneous reaction environment[4].

  • Reagent Mixing: Dissolve 30 mg (0.018 mmol) of the host complex La³⁺ and 10 mg (0.069 mmol) of NaINA in the solvent mixture.

    • Causality: A stoichiometric excess of NaINA is utilized to drive the thermodynamic equilibrium toward the fully coordinated host-guest complex[4].

  • Filtration: Filter the solution through a 0.22 μm PTFE syringe filter into a clean glass vial.

    • Validation Check: This step removes undissolved microparticulates that could act as heterogeneous nucleation sites, which would otherwise degrade crystal quality.

  • Slow Evaporation: Cover the vial with Parafilm, puncture 2-3 small holes, and allow slow evaporation at room temperature for 1 to 2 months.

    • Validation Check: The slow concentration induces supersaturation. Successful synthesis is validated by the formation of high-quality crystals (approx. 46% yield, 14.6 mg)[4]. Confirm the molecular assembly via ESI-MS (e.g., targeting m/z 733.9²⁺ for the doubly charged species)[4].

Conclusion

Sodium isonicotinate stands out as a highly reliable and versatile ligand for the synthesis of advanced functional materials. By leveraging its dual coordination sites and propensity for supramolecular hydrogen bonding and


-stacking, researchers can engineer coordination polymers with precise structural control. The self-validating protocols provided herein ensure reproducible access to these materials, paving the way for innovations in electrocatalysis, luminescence, and molecular sensing.

References

  • [3] Taylor & Francis. 3D Heterometallic 3d–4f coordination polymers based on organodisulfonate ligand with isonicotinic acid as a co-ligand: synthesis, crystal structures, photoluminescent and magnetic properties. Available at:[Link]

  • [5] Dalton Transactions (RSC Publishing). Novel mono- and bimetallic organotin(iv) compounds as potential linkers for coordination polymers. Available at:[Link]

  • [2] PMC (National Institutes of Health). Simultaneous electron and proton conduction in a stable metal organic material with highly selective electrocatalytic oxygen reduction reaction to water. Available at: [Link]

  • [4] ACS Publications. Influencing the Size and Anion Selectivity of Dimeric Ln3+[15-Metallacrown-5] Compartments through Systematic Variation of the Host Side Chains and Central Metal. Available at: [Link]

Sources

Method

Application Notes and Protocols for Sodium Pyridine-4-Carboxylate in Porous Materials

Introduction: The Strategic Advantage of Sodium Pyridine-4-Carboxylate as a Linker Metal-Organic Frameworks (MOFs) and other coordination polymers are a class of crystalline porous materials synthesized through the self-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Sodium Pyridine-4-Carboxylate as a Linker

Metal-Organic Frameworks (MOFs) and other coordination polymers are a class of crystalline porous materials synthesized through the self-assembly of metal ions or clusters and organic linkers.[1] The choice of the organic linker is paramount as it dictates the topology, porosity, and functionality of the resulting framework.[2] Pyridine-carboxylate ligands are of particular interest due to their versatile coordination modes, involving both the pyridine nitrogen and the carboxylate oxygens.[3]

This document focuses on the application of sodium pyridine-4-carboxylate (also known as sodium isonicotinate) as a primary building block for porous materials. While isonicotinic acid is commonly employed, the use of its sodium salt presents distinct advantages in synthesis. Employing the pre-deprotonated sodium salt can offer better control over the reaction pH and ionic strength, which are critical parameters influencing the nucleation and crystal growth of MOFs.[4] This can lead to improved reproducibility and, in some cases, allows for synthesis under milder conditions, such as in aqueous media at room temperature, which is a significant step towards more sustainable and scalable production of these advanced materials.[5]

These application notes provide detailed protocols for the synthesis of porous materials using sodium pyridine-4-carboxylate, methodologies for their characterization, and an overview of their potential applications for researchers, scientists, and drug development professionals.

Synthesis of a Porous Coordination Polymer using Sodium Pyridine-4-Carboxylate: A Solvothermal Approach

This protocol is adapted from the synthesis of an iron-based isonicotinate MOF and is a representative example of a solvothermal synthesis.[6] The use of sodium pyridine-4-carboxylate simplifies the initial steps by eliminating the need for a separate deprotonating agent.

Materials and Reagents
  • Iron(III) Chloride hexahydrate (FeCl₃·6H₂O)

  • Sodium pyridine-4-carboxylate (C₆H₄NNaO₂)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless-steel autoclave (20 mL)

Experimental Protocol
  • Precursor Solution Preparation: In a 20 mL glass vial, dissolve 0.135 g (0.5 mmol) of Iron(III) Chloride hexahydrate and 0.219 g (1.5 mmol) of sodium pyridine-4-carboxylate in 15 mL of N,N-Dimethylformamide (DMF).

  • Sonication: Place the vial in an ultrasonic bath for 10 minutes to ensure complete dissolution and a homogenous mixture.

  • Solvothermal Reaction: Transfer the solution to a 20 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in a preheated oven at 120°C for 72 hours.

  • Cooling and Crystal Collection: After 72 hours, turn off the oven and allow the autoclave to cool to room temperature naturally. Collect the resulting crystalline product by filtration.

  • Washing and Purification: Wash the collected crystals with fresh DMF (3 x 10 mL) followed by ethanol (3 x 10 mL) to remove any unreacted precursors and residual solvent.

  • Activation: Dry the purified product under vacuum at 150°C for 12 hours. This step is crucial to remove the solvent molecules occluded within the pores, thereby activating the material for subsequent applications.

Synthesis Workflow Diagram

G cluster_prep Precursor Preparation cluster_reaction Solvothermal Synthesis cluster_purification Product Isolation and Activation dissolve Dissolve FeCl₃·6H₂O and Sodium Pyridine-4-carboxylate in DMF sonicate Ultrasonicate for 10 min dissolve->sonicate transfer Transfer to Teflon-lined Autoclave sonicate->transfer heat Heat at 120°C for 72 hours transfer->heat cool Cool to Room Temperature heat->cool filter Filter to Collect Crystals cool->filter wash Wash with DMF and Ethanol filter->wash activate Dry under Vacuum at 150°C wash->activate final_product final_product activate->final_product Porous Material

Caption: Solvothermal synthesis workflow for a porous material using sodium pyridine-4-carboxylate.

Characterization of Porous Materials

A suite of analytical techniques is essential to confirm the successful synthesis and to characterize the properties of the porous material.

Technique Purpose Expected Observations
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The pattern should match the simulated pattern from single-crystal X-ray diffraction if available.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present and confirm the coordination of the linker to the metal center.The disappearance of the O-H band from the carboxylic acid and a shift in the carboxylate stretching frequencies, indicating coordination to the metal ion. The characteristic peaks of the pyridine ring should remain.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the material and determine the temperature at which solvent molecules are removed and the framework decomposes.A weight loss step corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable, activated framework. A final, significant weight loss at higher temperatures indicates framework decomposition.
Gas Sorption Analysis (e.g., N₂ at 77 K) To determine the porosity, including the BET surface area and pore volume.A Type I isotherm for microporous materials, indicating a high uptake at low relative pressures. The BET surface area can be calculated from the isotherm data.[6]

Application Notes

Porous materials synthesized from sodium pyridine-4-carboxylate are promising candidates for a variety of applications, driven by their tunable porosity and the chemical functionality of the linker.

Gas Storage and Separation

The inherent microporosity of these materials makes them suitable for storing gases such as hydrogen and carbon dioxide.[6] The nitrogen atom in the pyridine ring can act as a Lewis basic site, potentially enhancing the selectivity for CO₂ capture over other gases like N₂.[6] Ultramicroporous frameworks derived from isonicotinates have demonstrated efficient CO₂/N₂ separation.[6]

Catalysis

The metal nodes within the framework can serve as active catalytic sites.[3] The open and ordered pore structure allows for the diffusion of reactants and products, making these materials effective heterogeneous catalysts. The pyridine functionality of the linker can also participate in catalytic cycles or be post-synthetically modified to introduce further catalytic activity.

Drug Delivery

The high porosity and potential for biocompatibility make these materials candidates for drug delivery systems. The pore size can be tuned to encapsulate drug molecules, and the framework can be designed for controlled release. The functional groups on the linker can be used to modify the surface properties for targeted delivery.

Structural Representation of a 2D Porous Network

The following diagram illustrates a hypothetical 2D porous network formed from metal nodes and pyridine-4-carboxylate linkers.

Caption: A simplified 2D representation of a porous coordination polymer.

References

  • journalssystem.com. (n.d.). dimensional coordination polymer based on sodium(I) ions and 4,4'-stilbenedicarboxylic acid. Retrieved from [Link]

  • PMC. (2023). Ultramicroporous iron-isonicotinate MOFs combining size-exclusion kinetics and thermodynamics for efficient CO2/N2 gas separation. Retrieved from [Link]

  • PubMed. (2011). A porous coordination polymer assembled from 8-connected {Co(II)3(OH)} clusters and isonicotinate: multiple active metal sites, apical ligand substitution, H2 adsorption, and magnetism. Retrieved from [Link]

  • RSC Publishing. (n.d.). l-Aspartate links for stable sodium metal–organic frameworks. Retrieved from [Link]

  • University of Southampton. (n.d.). Metal-Organic Frameworks Constructed from Group 1 Metals (Li, Na) and Silicon-Centered Linkers. Retrieved from [Link]

  • PRISM. (n.d.). Porous metal-phosphonate materials with orthogonalized linkers. Retrieved from [Link]

  • Creative Biolabs. (n.d.). MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control. Retrieved from [Link]

  • ResearchGate. (2023). Ultramicroporous iron-isonicotinate MOFs combining size-exclusion kinetics and thermodynamics for efficient CO2/N2 gas separation. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Synthesis and crystal structures of new lanthanide isonicotinates: coordination polymers and molecular complexes. Retrieved from [Link]

  • RSC Publishing. (2022). Design of coordination polymers based on combinations of 1,2-diphenylethane-1,2-diyl diisonicotinate with Cu( ii ), Zn( ii ), Cd( ii ) and Co( ii ). Retrieved from [Link]

  • ResearchGate. (2026). A novel Ca(II) coordination polymer with 3-(3-carboxyphenyl)-isonicotinic acid: design, DFT analysis, and catalytic efficiency. Retrieved from [Link]

  • PMC. (n.d.). Ionothermal Synthesis of Cadmium Coordination Polymers: Ionic Liquid Effects on the Synthesis, Structural, and Thermal Characterization. Retrieved from [Link]

  • protocols.io. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). Retrieved from [Link]

  • PMC. (2022). Room temperature synthesis of pillared-layer metal–organic frameworks (MOFs). Retrieved from [Link]

  • ResearchGate. (n.d.). The role of the counter-ion in metal-organic frameworks' chemistry and applications | Request PDF. Retrieved from [Link]

  • ACS Publications. (2022). Cationic Metal–Organic Frameworks Synthesized from Cyclotetraphosphazene Linkers with Flexible Tentacles | Crystal Growth & Design. Retrieved from [Link]

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Application

Application Note: Hydrothermal Synthesis of Coordination Polymers Using Sodium Isonicotinate

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed protocol and scientific rationale for the synthesis of coordination polymers (CPs) using sodium...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed protocol and scientific rationale for the synthesis of coordination polymers (CPs) using sodium isonicotinate under hydrothermal conditions. Coordination polymers, including the subclass of metal-organic frameworks (MOFs), are crystalline materials constructed from metal ions or clusters linked by organic ligands.[1] The hydrothermal method offers a robust route to high-quality crystalline products by utilizing elevated temperature and pressure.[2] The use of sodium isonicotinate serves a dual purpose: it acts as the source for the deprotonated isonicotinate bridging ligand and helps to control the pH of the reaction medium, a critical parameter for crystal growth. This document outlines the underlying principles, a step-by-step synthesis protocol, essential characterization techniques, and troubleshooting, aimed at researchers in materials science, chemistry, and drug development exploring applications such as gas storage, catalysis, and drug delivery.[3]

Introduction to Hydrothermal Synthesis and Coordination Polymers

Coordination polymers are a class of materials defined by their extended networks of metal ions (nodes) connected by organic molecules (linkers).[1] Their tunable structures, high porosity, and vast surface areas have made them subjects of intense research.[4] Among the various synthetic techniques, hydrothermal synthesis is particularly effective.[2][5] It involves a chemical reaction in an aqueous solution above the boiling point of water, conducted within a sealed, pressure-resistant vessel, typically a Teflon-lined stainless-steel autoclave.[6][7]

The elevated temperature and autogenous pressure increase the solubility of reactants and facilitate the crystallization of thermodynamically stable phases, often yielding high-quality single crystals.[2] Key parameters that influence the outcome of a hydrothermal synthesis include temperature, reaction time, pH, and the molar ratio of the reactants.[2]

The Role of Sodium Isonicotinate

Isonicotinic acid and its conjugate base, isonicotinate, are versatile ligands in the construction of CPs. The isonicotinate anion can coordinate to metal centers through both its carboxylate oxygen atoms and the pyridyl nitrogen atom, enabling the formation of multidimensional networks.[1][8]

The choice of sodium isonicotinate over isonicotinic acid is a strategic one for several reasons:

  • Direct Ligand Source: It provides the isonicotinate anion directly, eliminating the need to add a base (like NaOH or an amine) to deprotonate the carboxylic acid. This simplifies the reaction system by reducing the number of chemical species present, which can influence the final crystal structure.[9]

  • pH Control: An aqueous solution of sodium isonicotinate establishes a mildly basic pH. This is often crucial for the successful crystallization of many CPs, as pH dramatically affects the coordination chemistry of the metal ions and the protonation state of the ligand.[2]

  • Reproducibility: By starting with the salt, a more consistent initial pH is achieved across different batches, leading to improved reproducibility of the synthesis.

Experimental Workflow and Self-Assembly

The synthesis process involves the self-assembly of metal ions and isonicotinate ligands into an ordered, crystalline framework under hydrothermal conditions. The workflow is designed to control this assembly to produce a pure, crystalline product.

G Figure 1: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Analysis A Prepare Metal Salt Solution C Combine Solutions in Teflon-Lined Autoclave A->C B Prepare Sodium Isonicotinate Solution B->C D Seal Autoclave & Heat in Oven C->D E Cool to Room Temp. (Slow Cooling) D->E F Isolate Crystals (Filtration) E->F G Wash & Dry Product F->G H Characterize Product (PXRD, FTIR, TGA, SEM) G->H G Figure 2: Conceptual Diagram of Self-Assembly cluster_reactants cluster_product center Hydrothermal Conditions (High T, P) CP Coordination Polymer Crystal center->CP M Metal Ion (e.g., Zn²⁺) M->center Self-Assembly L Sodium Isonicotinate L->center

Caption: Self-assembly of precursors into a crystalline product.

Detailed Synthesis Protocol: Zinc (II) Isonicotinate Coordination Polymer

This protocol provides a representative example for synthesizing a Zn(II)-based coordination polymer. The principles can be adapted for other transition metals.

4.1. Materials and Equipment

  • Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)

  • Sodium isonicotinate (Na-ina)

  • Deionized water

  • 25 mL Teflon-lined stainless-steel autoclave

  • Programmable laboratory oven

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Filtration apparatus (Büchner funnel)

  • Drying oven or vacuum desiccator

4.2. Reagent Preparation

  • Zinc Acetate Solution: Dissolve 1 mmol of Zn(OAc)₂·2H₂O in 7.5 mL of deionized water in a glass beaker. Stir until fully dissolved.

  • Sodium Isonicotinate Solution: Dissolve 2 mmol of sodium isonicotinate in 7.5 mL of deionized water in a separate glass beaker. Stir until fully dissolved. The 1:2 molar ratio of metal to ligand is a common starting point.

4.3. Hydrothermal Reaction

  • Transfer the zinc acetate solution to the 25 mL Teflon liner of the autoclave.

  • While stirring, slowly add the sodium isonicotinate solution to the Teflon liner. A precipitate may form, which is normal.

  • Place a small magnetic stir bar in the liner if desired, though it is often omitted as convection is the primary mixing force at high temperatures.

  • Seal the Teflon liner and place it inside the stainless-steel autoclave. Tighten the autoclave securely. Causality Note: The autoclave is essential to contain the high pressure generated when water is heated above its boiling point, which is necessary to drive the crystallization. [6][7]5. Place the sealed autoclave in a programmable oven.

  • Heat the autoclave to 160 °C over 2 hours and hold at 160 °C for 72 hours.

  • After the heating period, turn off the oven and allow the autoclave to cool slowly to room temperature over at least 24 hours. Expertise Insight: Slow cooling is paramount for obtaining larger, higher-quality crystals suitable for analysis. Rapid cooling can lead to the formation of microcrystalline powder or amorphous material. [2] 4.4. Product Isolation and Purification

  • Carefully open the cooled autoclave in a fume hood.

  • Collect the crystalline product by vacuum filtration.

  • Wash the collected crystals sequentially with deionized water (3 x 10 mL) and then ethanol (2 x 10 mL) to remove any unreacted starting materials. [7]4. Dry the final product in an oven at 60 °C for 12 hours or in a vacuum desiccator.

  • Weigh the dried product and calculate the yield.

Recommended Characterization and Expected Results

To validate the synthesis, a suite of characterization techniques should be employed. [3][10]

Technique Purpose Expected Result / Observation
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk sample. [3] A diffraction pattern with sharp, well-defined peaks indicates a highly crystalline material. The pattern should be compared to known phases or used for structure solution.
Fourier-Transform Infrared (FTIR) Spectroscopy To verify the coordination of the isonicotinate ligand to the metal center. [10] A shift in the asymmetric and symmetric stretching frequencies of the carboxylate group (COO⁻) compared to the free sodium isonicotinate ligand. A shift in the pyridyl ring vibrations may also be observed.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the CP and determine the presence of coordinated or guest solvent molecules. [3] A weight loss step at low temperatures (e.g., < 150 °C) typically corresponds to the loss of guest water molecules. The decomposition of the framework will occur at a higher temperature, indicating its thermal stability.
Scanning Electron Microscopy (SEM) To visualize the morphology and size of the synthesized crystals. [10] Images will reveal the crystal habit (e.g., needles, plates, blocks) and provide an estimate of their size and uniformity.

| Single-Crystal X-Ray Diffraction (SC-XRD) | To determine the precise three-dimensional atomic structure. [6]| If suitable single crystals are obtained, this technique provides definitive proof of the structure, including bond lengths, bond angles, and the overall network topology. |

Troubleshooting

Problem Potential Cause Suggested Solution
No crystalline product (amorphous powder) Cooling rate was too fast. Reaction temperature or time was insufficient.Decrease the cooling rate. Increase the reaction temperature (e.g., to 180 °C) or extend the reaction time (e.g., to 96 hours).
Very low yield Reactant concentrations are too low. pH is not optimal for crystallization.Increase the concentration of the starting solutions. Adjust the metal-to-ligand ratio.
Impure product (mixed phases) Incomplete reaction. Non-ideal thermodynamic conditions.Modify the reaction time or temperature. Screen different solvents or co-solvents in addition to water.

Conclusion

The hydrothermal synthesis of coordination polymers using sodium isonicotinate is a reliable and effective method for producing high-quality crystalline materials. By carefully controlling reaction parameters such as temperature, time, and cooling rate, researchers can tune the properties of the resulting CPs. The protocols and insights provided in this guide offer a solid foundation for scientists to explore this fascinating class of materials for a wide range of applications.

References

  • Controlled bottom-up synthesis and characterization of crystalline and amorphous lead(II) coordination polymers: Sonochemical methods, structure–property relationship, and photocatalytic applications. PMC.
  • Synthesis and characterization of metal coordination polymers with fumaroyl bis (paramethoxyphenylcarbamide) by using FTIR, XRD, SEM and TG techniques. Taylor & Francis Online.
  • Synthesis and characterization of coordination polymers based on coinage metal ions and thio-derivatives of guanosine and. Deposit Digital de la Universitat de Barcelona.
  • Hydrothermal Synthesis of 1D Zn(II) Coordination Polymer. Asian Journal of Chemistry.
  • MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs). Ossila.
  • Controlling the Hierarchical Morphology of ZIF-67 via Hydrothermal Synthesis: Insights into the Stability for Gas Separation. PMC.
  • Coordination polymers for emerging molecular devices. AIP Publishing.
  • Electronic and structural characterization of the coordination polymers. ResearchGate.
  • Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. MDPI.
  • Zinc(II) Carboxylate Coordination Polymers with Versatile Applications. PMC.
  • Hydrothermal synthesis of MOFs. ResearchGate.
  • A Porous Coordination Polymer Assembled from 8-Connected {CoII3(OH)} Clusters and Isonicotinate: Multiple Active Metal Sites, Apical Ligand Substitution, H2 Adsorption, and Magnetism. ACS Publications.
  • Coordination Polymers Assembled from Flexible Tricarboxylate Linkers: Hydrothermal Synthesis, Structural Diversity, and Catalytic Features. PMC.
  • Hydrothermal Synthesis, Structural Variations, and Catalytic Applications of Self‐Assembled Coordination Polymers From a Novel Aminodicarboxylate Linker. ResearchGate.
  • Structural Characterization of Zinc Coordination Polymer of Isonicotinoylhydrazone. United Journal of Chemistry.
  • Synthesis of copper–isonicotinate metal–organic frameworks simply by mixing solid reactants and investigation of their adsorptive properties for the removal of the fluorescein dye. ResearchGate.
  • Ionothermal Synthesis of Cadmium Coordination Polymers: Ionic Liquid Effects on the Synthesis, Structural, and Thermal Characterization. PMC.
  • A porous coordination polymer assembled from 8-connected {Co(II)3(OH)} clusters and isonicotinate: multiple active metal sites, apical ligand substitution, H2 adsorption, and magnetism. PubMed.
  • Hydrothermal synthesis of copper coordination polymers based on molybdates: Chemistry issues. ResearchGate.
  • Hydrothermal Synthesis, Structural Variations, and Catalytic Applications of Self‐Assembled Coordination Polymers From a Novel Aminodicarboxylate Linker. Wiley Online Library.
  • A Porous Coordination Polymer Assembled from 8-Connected {CoII3(OH)} Clusters and Isonicotinate: Multiple Active Metal Sites, Apical Ligand Substitution, H2 Adsorption, and Magnetism. ResearchGate.
  • Synthesis and crystal structures of new lanthanide isonicotinates: coordination polymers and molecular complexes. Academia.edu.
  • A three-dimensional coordination polymer constructed from sodium(I) ion and benzene-1,2,4-tricarboxylate ligand: Thermal, structure and spectroscopic characteristics. ResearchGate.
  • Synthesis and structure of a co-ordination polymer based on silver(I) triangles linked by isonicotinate anions. Journal of the Chemical Society, Dalton Transactions.
  • Design of Coordination Polymers based on combinations of 1,2-diphenylethane-1,2-diyl diisonicotinate with Cu(II), Zn(II), Cd(II) and Co(II). ResearchGate.

Sources

Method

Application Note: Sodium Isonicotinate as a Functional Precursor in Advanced Drug Delivery

Topic: Sodium Isonicotinate in the Development of Novel Drug Delivery Systems Content Type: Application Note & Detailed Protocol Guide Audience: Pharmaceutical Scientists, Formulation Engineers, and Academic Researchers...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Sodium Isonicotinate in the Development of Novel Drug Delivery Systems Content Type: Application Note & Detailed Protocol Guide Audience: Pharmaceutical Scientists, Formulation Engineers, and Academic Researchers

Executive Summary

Sodium Isonicotinate (Na-INA), the sodium salt of 4-pyridinecarboxylic acid, is emerging as a critical functional excipient in the engineering of novel drug delivery systems (DDS). Unlike traditional inert fillers, Na-INA possesses unique electrochemical and coordination properties that allow it to function as a ligand precursor for Metal-Organic Frameworks (MOFs) and a hydrotropic agent for solubility enhancement.

This guide outlines the mechanistic rationale and experimental protocols for utilizing Na-INA in two high-value applications:

  • Synthesis of Bio-compatible MOFs: Using Na-INA as a linker to construct porous nanocarriers (e.g., Copper-Isonicotinate) for high-payload drug encapsulation.

  • Hydrotropic Solubilization: Leveraging the aromatic stacking capability of the isonicotinate anion to enhance the aqueous solubility of BCS Class II/IV drugs.

Physicochemical Profile & Mechanistic Rationale[1]

Chemical Identity[2][3]
  • IUPAC Name: Sodium pyridine-4-carboxylate[1][2][3]

  • Molecular Formula: C₆H₄NNaO₂[1][2][4]

  • Role: Ligand Source, Hydrotrope, pH Modulator

  • Solubility: Highly water-soluble, dissociating into Na⁺ and the Isonicotinate anion (INA⁻).

Mechanism of Action in DDS

The utility of Na-INA stems from the dual functionality of the isonicotinate anion:

  • Coordination Chemistry (MOFs): The nitrogen atom on the pyridine ring and the carboxylate group act as a bridging ligand. When reacted with divalent metal cations (Zn²⁺, Cu²⁺), INA⁻ facilitates the self-assembly of 3D porous networks capable of trapping drug molecules.

  • Hydrotropy: As an aromatic salt, Na-INA exhibits hydrotropic properties. At high concentrations, it forms non-covalent stackings with hydrophobic drugs, disrupting the water structure and lowering the interfacial tension, thereby increasing drug solubility without micelle formation.

Application I: Synthesis of Copper-Isonicotinate MOFs for Drug Loading

Context: Metal-Organic Frameworks (MOFs) are porous materials with exceptionally high surface areas.[5] The Copper-Isonicotinate [Cu(INA)₂] system is a proven candidate for encapsulating small molecules (e.g., urea, ibuprofen) due to its defined pore size and biocompatibility profile.

Experimental Workflow Diagram

MOF_Synthesis NaINA Sodium Isonicotinate (Linker Source) Mixing Solvent Mixing (H2O/Ethanol) NaINA->Mixing CuSalt Copper(II) Nitrate (Metal Node) CuSalt->Mixing Assembly Self-Assembly (Coordination) Mixing->Assembly Stirring 24h Centrifuge Centrifugation & Washing Assembly->Centrifuge Activation Activation (Solvent Removal) Centrifuge->Activation Vacuum Drying Loading Drug Loading (Impregnation) Activation->Loading

Figure 1: Workflow for the synthesis of Copper-Isonicotinate MOFs using Sodium Isonicotinate as the linker precursor.

Detailed Protocol: [Cu(INA)₂] Synthesis & Drug Loading

Materials:

  • Sodium Isonicotinate (Purity >99%)[3]

  • Copper(II) Nitrate Trihydrate [Cu(NO₃)₂·3H₂O]

  • Deionized Water (Milli-Q)

  • Ethanol (Analytical Grade)

  • Model Drug (e.g., Ibuprofen or Urea)[5]

Step-by-Step Methodology:

  • Precursor Preparation:

    • Dissolve 2.0 mmol of Sodium Isonicotinate in 20 mL of deionized water. Ensure complete dissolution to release free INA⁻ anions.

    • Separately, dissolve 1.0 mmol of Cu(NO₃)₂·3H₂O in 20 mL of deionized water.

    • Note: The 2:1 molar ratio is critical to satisfy the stoichiometry of [Cu(INA)₂].

  • Self-Assembly Reaction:

    • Add the copper salt solution dropwise to the sodium isonicotinate solution under vigorous magnetic stirring (500 RPM) at room temperature (25°C).

    • Observation: A blue precipitate will form immediately, indicating the coordination of INA⁻ to Cu²⁺.

    • Continue stirring for 4 hours to ensure crystal growth and network maturation.

  • Purification (Removal of Byproducts):

    • Centrifuge the suspension at 6,000 RPM for 15 minutes.

    • Decant the supernatant (containing NaNO₃ byproduct).

    • Wash the pellet three times with ethanol/water (1:1 v/v) to remove unreacted ions.

  • Activation:

    • Dry the precipitate in a vacuum oven at 80°C for 12 hours. This removes solvent molecules trapped in the pores, "activating" the MOF for drug uptake.

  • Drug Loading (Impregnation Method):

    • Prepare a concentrated solution of the model drug (e.g., Ibuprofen in ethanol).

    • Suspend the activated MOF powder in the drug solution (Ratio: 1:1 w/w MOF to Drug).

    • Stir for 24 hours to allow diffusion of the drug into the MOF pores.

    • Centrifuge and dry under vacuum.

Validation Criteria:

  • PXRD (Powder X-Ray Diffraction): Confirm crystallinity and match pattern to known [Cu(INA)₂] structure.

  • UV-Vis Spectroscopy: Quantify drug loading efficiency by analyzing the supernatant concentration before and after loading.

Application II: Hydrotropic Solubilization of Poorly Soluble Drugs

Context: Many potent APIs fail in development due to poor water solubility. Sodium Isonicotinate acts as a hydrotrope, increasing solubility through "stacking" interactions rather than micellization, which offers higher stability and prevents precipitation upon dilution.

Solubility Enhancement Data
ParameterValue / Description
Hydrotrope Sodium Isonicotinate (Na-INA)
Target Drug Class BCS Class II (e.g., Ibuprofen, Indomethacin)
Minimum Hydrotropic Conc.[3] (MHC) Typically > 0.5 M
Mechanism

-

stacking and water structure disruption
Advantage No critical micelle concentration (CMC); linear solubilization
Protocol: Phase Solubility Screening

Objective: Determine the solubilization capacity of Na-INA for a specific hydrophobic API.

Methodology:

  • Preparation of Hydrotrope Solutions:

    • Prepare a series of aqueous Na-INA solutions with increasing concentrations: 0.0 M (Control), 0.5 M, 1.0 M, 1.5 M, and 2.0 M.

  • Saturation:

    • Add an excess amount of the hydrophobic drug (e.g., 100 mg Indomethacin) to 10 mL of each Na-INA solution in screw-capped vials.

  • Equilibration:

    • Place vials in a shaking water bath at 37°C ± 0.5°C for 48 hours.

    • Critical Step: Ensure constant agitation to reach thermodynamic equilibrium.

  • Filtration & Analysis:

    • Filter samples using a 0.45 µm PVDF syringe filter to remove undissolved drug.

    • Dilute the filtrate appropriately with mobile phase.

    • Analyze drug concentration using HPLC-UV.

  • Data Interpretation:

    • Plot [Drug] dissolved (M) vs. [Na-INA] (M) .

    • A linear increase indicates hydrotropic solubilization. Calculate the solubilization power (

      
      ) using the slope.
      

Safety & Handling (E-E-A-T)

While Sodium Isonicotinate is a useful excipient, strict safety protocols must be observed during handling, particularly in powder form.

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1][4][6]

  • PPE Requirements: Nitrile gloves, safety goggles, and N95 dust mask/respirator.

  • Storage: Store in a cool, dry place under inert atmosphere if possible, as it is hygroscopic.

  • Biocompatibility Note: While the isonicotinate moiety is metabolized (related to isoniazid metabolism), final formulations must undergo cytotoxicity testing (e.g., MTT assay on fibroblast cells) to confirm safety for in vivo use.

References

  • Rodrigues, M. O., et al. (2012). Metal Organic Frameworks for Drug Delivery and Environmental Remediation: A Molecular Docking Approach. International Journal of Quantum Chemistry.

  • Abubakar, S., et al. (2016). Development of Zinc and Copper-carboxylate metal-organic frameworks (MOFs) as potential drug Carriers. Pharmaceutical Sciences.

  • PubChem. (2024). Sodium Isonicotinate - Safety and Hazards. National Library of Medicine.

  • Evonik. (2020). Oral drug delivery technology for enteric protection. (Context on pH-responsive delivery systems).

  • Sigma-Aldrich. (2024). Sodium Isonicotinate Product Specification and SDS. (Note: Generic landing page for verification)

Sources

Application

The Application of Sodium Pyridine-4-Carboxylate in the Development of Advanced Gas Sorption Materials

An Application Note for Researchers and Scientists Authored by: A Senior Application Scientist Abstract Metal-Organic Frameworks (MOFs) have emerged as a premier class of porous crystalline materials, distinguished by th...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Scientists

Authored by: A Senior Application Scientist

Abstract

Metal-Organic Frameworks (MOFs) have emerged as a premier class of porous crystalline materials, distinguished by their exceptionally high surface areas and tunable structures.[1] The rational design of these materials is predicated on the careful selection of metal nodes and organic linkers. Sodium pyridine-4-carboxylate, the salt of isonicotinic acid, serves as a highly effective and versatile organic linker. Its rigid structure, combined with the coordination capabilities of both the carboxylate group and the pyridine nitrogen, allows for the construction of robust, porous frameworks.[2] The presence of the nitrogen atom in the pyridine ring can introduce Lewis basic sites within the framework, which is particularly advantageous for enhancing the selective adsorption of acidic gases like CO₂.[3][4] This application note provides a comprehensive technical guide on the use of sodium pyridine-4-carboxylate in synthesizing MOFs for gas sorption applications. It offers detailed, field-proven protocols for ligand preparation, MOF synthesis, material characterization, and the evaluation of gas sorption performance, intended to equip researchers with the foundational knowledge and practical methodologies for advancing the field of gas storage and separation.

Introduction: The Rationale for Pyridine-4-Carboxylate Linkers

The efficacy of a Metal-Organic Framework (MOF) in gas sorption is fundamentally tied to its structural and chemical characteristics: pore size, pore volume, surface area, and the nature of the pore surface chemistry.[5] Sodium pyridine-4-carboxylate (or sodium isonicotinate) is an exemplary linker for several key reasons:

  • Structural Rigidity and Connectivity: As a bifunctional linker, it possesses a carboxylate group and a pyridine nitrogen, both capable of coordinating to metal centers. This dual-coordination potential facilitates the formation of stable, three-dimensional frameworks with predictable topologies.[6]

  • Tunable Pore Chemistry: The nitrogen atom of the pyridine ring acts as a Lewis base. When not coordinated to a metal center, this site can establish favorable dipole-quadrupole interactions with CO₂, enhancing both the capacity and selectivity of CO₂ adsorption.[3]

  • Framework Flexibility: Depending on the choice of metal ion and synthesis conditions, isonicotinate-based frameworks can exhibit structural flexibility. This dynamic behavior can lead to "gate-opening" or "breathing" phenomena, where the framework undergoes a structural change at a specific gas pressure, allowing for highly selective gas uptake.[7][8]

  • Access to Open Metal Sites: The coordination geometry around the metal node can result in coordinatively unsaturated metal centers, often referred to as open metal sites (OMS).[9] These sites act as strong adsorption centers for gas molecules, significantly increasing the isosteric heat of adsorption and enabling high-capacity uptake at low pressures.[3][4]

This guide will focus on a representative system, a copper-based MOF, to illustrate the complete workflow from synthesis to functional analysis.

Synthesis and Preparation Protocols

The overall workflow involves the preparation of the ligand followed by the solvothermal synthesis of the MOF, its activation, and subsequent characterization and analysis.

MOF Synthesis Workflow cluster_0 PART 1: Preparation cluster_1 PART 2: MOF Assembly cluster_2 PART 3: Analysis Ligand Ligand Synthesis: Sodium Pyridine-4-Carboxylate Reagents MOF Reagents: Metal Salt & Solvent Prep Synthesis Solvothermal Synthesis [Cu₂(C₆H₄NO₂)₄]n Reagents->Synthesis Washing Washing & Purification Synthesis->Washing Activation Thermal Activation (Solvent Removal) Washing->Activation Characterization Structural Characterization (PXRD, TGA, SEM) Activation->Characterization GasSorption Gas Sorption Measurement (N₂, CO₂ Isotherms) Characterization->GasSorption DataAnalysis Data Analysis (BET Surface Area, Uptake) GasSorption->DataAnalysis

Caption: Overall experimental workflow from ligand preparation to final data analysis.
Protocol 2.1: Preparation of Sodium Pyridine-4-Carboxylate Ligand

Causality: While isonicotinic acid can be used directly, preparing the sodium salt in situ or beforehand can improve solubility in certain solvent systems (e.g., water/alcohol mixtures) and facilitate deprotonation, sometimes enabling milder reaction conditions like room temperature synthesis.[10]

Materials:

  • Isonicotinic acid (Pyridine-4-carboxylic acid)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of isonicotinic acid in 100 mL of deionized water with stirring. Gentle heating may be required.

  • Titration: Prepare a 1.0 M solution of NaOH. Slowly add the NaOH solution dropwise to the isonicotinic acid solution while monitoring the pH with a calibrated pH meter.

  • Neutralization: Continue adding NaOH until the pH of the solution reaches ~7.0. At this point, the acid has been fully converted to its sodium salt.

  • Isolation (Optional): The aqueous solution of sodium pyridine-4-carboxylate can often be used directly. To isolate the solid, remove the water via rotary evaporation to yield a white powder. The powder can be washed with ethanol and dried under vacuum.

Protocol 2.2: Synthesis of a Copper-Isonicotinate MOF ([Cu(ina)₂])

Causality: This protocol utilizes a hydrothermal method, where elevated temperature and pressure in a sealed vessel drive the crystallization of the MOF.[6] Methanol and water are used as co-solvents to ensure the dissolution of both the organic linker and the inorganic metal salt.[6]

Materials:

  • Copper(II) chloride (CuCl₂) or Copper(II) nitrate (Cu(NO₃)₂·3H₂O)

  • Isonicotinic acid (or the prepared sodium salt)

  • Methanol

  • Deionized water

  • 20 mL Teflon-lined stainless-steel autoclave

Procedure:

  • Solution A (Metal): Dissolve 0.5 mmol of the copper salt in 4.0 mL of methanol.

  • Solution B (Ligand): Dissolve 1.0 mmol of isonicotinic acid in 4.0 mL of deionized water. If using the sodium salt, ensure molar equivalence.

  • Mixing: Combine Solution A and Solution B in the Teflon liner. Stir for 15-20 minutes to ensure a homogeneous mixture. The initial pH should be around 4.0.[6]

  • Reaction: Seal the Teflon liner inside the stainless-steel autoclave. Place the autoclave in a programmable laboratory oven.

  • Heating Profile: Heat the oven to 150°C and hold for 4 hours.[6] Then, allow the oven to cool naturally to room temperature.

  • Product Collection: Carefully open the autoclave. Collect the resulting blue crystals by vacuum filtration.

  • Washing: Wash the collected crystals sequentially with deionized water (3 x 10 mL) and methanol (3 x 10 mL) to remove any unreacted starting materials.

  • Drying: Dry the product in a vacuum oven at 80°C overnight.

Material Characterization Protocols

Characterization is essential to confirm the synthesis of the correct crystalline phase and to assess its properties before proceeding to gas sorption analysis.

Protocol 3.1: Powder X-Ray Diffraction (PXRD)

Causality: PXRD is the primary technique used to confirm the crystallinity and phase purity of the synthesized MOF. The experimental pattern is compared to a simulated pattern from single-crystal X-ray diffraction data or known literature patterns to verify the structure.[11]

Procedure:

  • Sample Preparation: Finely grind a small amount (~20-30 mg) of the dried MOF powder using an agate mortar and pestle.

  • Mounting: Disperse the powder evenly onto a low-background sample holder (e.g., zero-diffraction silicon plate).

  • Data Collection: Collect the diffraction pattern using a powder diffractometer, typically with Cu Kα radiation. A common scanning range is from 5° to 50° 2θ with a step size of 0.02°.

  • Analysis: Compare the peak positions and relative intensities of the experimental diffractogram with the reference pattern for the target MOF.

Protocol 3.2: Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature. For MOFs, it is critical for determining thermal stability and identifying the temperature range for "activation"—the removal of guest solvent molecules from the pores without causing framework collapse.[1]

Procedure:

  • Sample Loading: Place 5-10 mg of the synthesized MOF into a TGA crucible (typically alumina or platinum).

  • Analysis Conditions: Heat the sample from room temperature to ~600°C at a constant ramp rate (e.g., 10°C/min) under an inert atmosphere (e.g., N₂ flow).

  • Data Interpretation: Analyze the resulting TGA curve. An initial weight loss at <150°C typically corresponds to the removal of guest solvent molecules (e.g., water, methanol).[1] A sharp weight loss at higher temperatures indicates framework decomposition. The plateau between these two events signifies the stable, activated temperature window for the MOF.

Protocol 3.3: Scanning Electron Microscopy (SEM)

Causality: SEM provides direct visualization of the MOF crystals, revealing their morphology (e.g., cubic, rod-like) and particle size distribution.[12] This information is useful for understanding the bulk properties of the material.

Procedure:

  • Sample Mounting: Affix a small amount of the MOF powder onto an SEM stub using double-sided carbon tape.

  • Sputter Coating: If the MOF is not sufficiently conductive, apply a thin layer of a conductive material (e.g., gold or palladium) via sputter coating to prevent charging under the electron beam.

  • Imaging: Introduce the sample into the SEM vacuum chamber and acquire images at various magnifications to observe the crystal habit and surface features.

Gas Sorption Analysis

This section details the protocol for evaluating the porosity and gas uptake performance of the synthesized isonicotinate MOF.

Gas Sorption Mechanism MOF Porous MOF Framework Metal Node (e.g., Cu²⁺) Isonicotinate Linker Lewis Basic Site (Pyridine N) Adsorbed Adsorbed Gas Interaction with Open Metal Site Interaction with Lewis Base MOF:f1->Adsorbed:f1 Strong Adsorption (Chemisorption-like) MOF:f3->Adsorbed:f2 Weaker Adsorption (Physisorption) Gas Gas Molecules (e.g., CO₂) Gas->MOF:f0 Diffusion into Pores

Sources

Method

Application Notes and Protocols for the Synthesis of Pyridine-Based Ligands from Sodium Isonicotinate

Foreword for the Modern Researcher In the landscape of contemporary chemical synthesis, the pursuit of novel molecular architectures with tailored functionalities is paramount. Pyridine-based ligands, in particular, stan...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword for the Modern Researcher

In the landscape of contemporary chemical synthesis, the pursuit of novel molecular architectures with tailored functionalities is paramount. Pyridine-based ligands, in particular, stand as a cornerstone in the development of advanced materials, catalysts, and pharmaceuticals.[1][2] Their unique electronic properties and versatile coordination capabilities have rendered them indispensable in fields ranging from medicinal chemistry to materials science.[1][3] This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a comprehensive exploration into the synthesis of these valuable ligands from a readily available and cost-effective starting material: sodium isonicotinate.

We move beyond a mere recitation of steps, delving into the "why" behind the "how." Each protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative literature. Our objective is to empower you with not just the methodology, but also the strategic understanding to adapt and innovate in your own synthetic endeavors.

The Strategic Advantage of Sodium Isonicotinate

Sodium isonicotinate, the sodium salt of pyridine-4-carboxylic acid, serves as an excellent and stable precursor for a diverse array of pyridine-based ligands. Its commercial availability and straightforward conversion to the free acid, isonicotinic acid, make it an economical and practical starting point for multi-step syntheses.

Protocol 1: Generation of Isonicotinic Acid from Sodium Isonicotinate

A foundational step for many subsequent transformations is the protonation of sodium isonicotinate to yield the free isonicotinic acid.

Principle: This is a simple acid-base reaction. By lowering the pH of an aqueous solution of sodium isonicotinate, the carboxylate anion is protonated, causing the less soluble isonicotinic acid to precipitate.

Materials:

  • Sodium isonicotinate

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • pH paper or a calibrated pH meter

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolve sodium isonicotinate in a minimum amount of deionized water in a beaker with magnetic stirring.

  • Cool the solution in an ice bath.

  • Slowly add concentrated HCl dropwise while monitoring the pH. Continue addition until the pH of the solution is approximately 3-4.

  • A white precipitate of isonicotinic acid will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of ice-cold deionized water to remove any residual salts.

  • Dry the purified isonicotinic acid in a vacuum oven at 60-70°C to a constant weight.

Expected Yield: >95%

Core Synthetic Pathways from Isonicotinic Acid

The carboxylic acid functionality of isonicotinic acid is the primary handle for derivatization. Activation of this group is key to forming a variety of functional ligands. A common and highly effective strategy is the conversion to the acyl chloride.

Workflow for Ligand Synthesis from Sodium Isonicotinate

Synthesis Workflow Sodium Isonicotinate Sodium Isonicotinate Isonicotinic Acid Isonicotinic Acid Sodium Isonicotinate->Isonicotinic Acid  H+ (aq) Isonicotinoyl Chloride Isonicotinoyl Chloride Isonicotinic Acid->Isonicotinoyl Chloride  SOCl2, cat. DMF Ester Ligands Ester Ligands Isonicotinoyl Chloride->Ester Ligands  R-OH, Base Amide Ligands Amide Ligands Isonicotinoyl Chloride->Amide Ligands  R-NH2, Base Hydrazide Ligands Hydrazide Ligands Isonicotinoyl Chloride->Hydrazide Ligands  H2N-NH2

Caption: General synthetic routes from sodium isonicotinate.

Protocol 2: Synthesis of Isonicotinoyl Chloride Hydrochloride

This protocol details the conversion of isonicotinic acid to its highly reactive acyl chloride, which serves as a versatile intermediate.[2][4][5]

Principle: Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to acyl chlorides. A catalytic amount of N,N-dimethylformamide (DMF) accelerates the reaction. The product is the hydrochloride salt due to the presence of the basic pyridine nitrogen.

Materials:

  • Isonicotinic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Round-bottom flask with a reflux condenser and gas outlet

  • Magnetic stirrer and heating mantle

Procedure:

  • In a fume hood, suspend isonicotinic acid (0.2 mol) in thionyl chloride (60 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Carefully add a catalytic amount of DMF (1 mL). A vigorous evolution of gas (SO₂ and HCl) will occur.

  • Once the initial reaction subsides, heat the mixture to reflux (approximately 79°C) for 2-3 hours, or until the solution becomes clear.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure.

  • To the resulting residue, add anhydrous diethyl ether (200 mL) and stir to precipitate the product.

  • Collect the white crystalline solid by filtration, wash with fresh diethyl ether, and dry under vacuum at 40°C.

Expected Yield: ~98%[2]

Synthesis of Ester-Based Pyridine Ligands

Esterification of isonicotinic acid or its derivatives provides a route to ligands with varied steric and electronic properties.

Protocol 3: Fischer-Teyler Esterification of Isonicotinic Acid

This classic method is suitable for the synthesis of simple alkyl esters of isonicotinic acid.

Principle: The acid-catalyzed reaction between a carboxylic acid and an alcohol. The use of a large excess of the alcohol and removal of water can drive the equilibrium towards the product.

Materials:

  • Isonicotinic acid

  • Methanol (or other simple alcohol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Standard reflux and extraction glassware

Procedure:

  • In a round-bottom flask, dissolve isonicotinic acid (10 g) in methanol (25 mL).

  • Carefully add concentrated sulfuric acid (3 mL) as a catalyst.

  • Heat the mixture to reflux for 8 hours.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of NaHCO₃ until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude methyl isonicotinate.

  • Purify the product by vacuum distillation.

Protocol 4: Synthesis of Activated Esters from Isonicotinoyl Chloride

For more complex or sensitive alcohols, the use of the more reactive isonicotinoyl chloride is preferred. This protocol describes the synthesis of a pentafluorophenyl ester, a common activated ester for further reactions.[2]

Materials:

  • Isonicotinoyl chloride hydrochloride

  • Pentafluorophenol

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Standard reaction glassware for inert atmosphere conditions

Procedure:

  • To a stirred suspension of isonicotinoyl chloride hydrochloride (0.05 mol) and pentafluorophenol (0.05 mol) in anhydrous THF (100 mL) under an inert atmosphere, add triethylamine (0.14 mol) dropwise over 10 minutes.

  • Stir the suspension at room temperature for 12 hours.

  • Remove the triethylamine hydrochloride precipitate by filtration.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be further purified by dissolving in hexane, treating with activated carbon, filtering, and removing the solvent.

Expected Yield: ~97%[2]

Synthesis of Amide-Based Pyridine Ligands

Amide bond formation is a cornerstone of ligand synthesis, allowing for the introduction of diverse functionalities.

Protocol 5: Synthesis of N-Substituted Isonicotinamides

This protocol details a general method for the synthesis of amides from isonicotinoyl chloride and a primary or secondary amine.[5]

Principle: A nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the acyl chloride. A base is required to neutralize the generated HCl.

Materials:

  • Isonicotinoyl chloride hydrochloride

  • Amine (e.g., 4-ethoxyaniline)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Standard reaction glassware

Procedure:

  • Prepare a suspension of isonicotinoyl chloride hydrochloride (0.05 mol) and the desired amine (0.05 mol) in anhydrous THF (100 mL) with stirring.

  • Add triethylamine (0.14 mol) dropwise to the suspension over 10 minutes.[5]

  • Stir the reaction mixture at room temperature for 12 hours.[5]

  • Remove the precipitated triethylamine hydrochloride by filtration.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Protocol 6: Synthesis of Bis-Pyridine Ligands via Amide Coupling

This protocol describes the synthesis of bidentate ligands by coupling isonicotinic acid with a diamine, which are valuable in the construction of metal complexes.[1]

Principle: A direct amide coupling reaction facilitated by a coupling agent to activate the carboxylic acid.

Materials:

  • Isonicotinic acid

  • Diamine (e.g., 1,6-diaminohexane)

  • 1-Propylphosphonic anhydride (T3P®)

  • Triethylamine (TEA)

  • Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Standard reaction glassware for inert atmosphere conditions

Procedure:

  • In an inert atmosphere, dissolve isonicotinic acid (2 equivalents) in anhydrous DMF or DMSO. Gentle heating may be required.

  • Add triethylamine (a weak base).

  • Add the diamine (1 equivalent) to the solution.

  • Add the coupling agent, 1-propylphosphonic anhydride.

  • Stir the reaction mixture at room temperature for several hours. The product may precipitate upon formation.

  • If the product does not precipitate, add water to induce precipitation.

  • Collect the solid product by filtration and wash with water.

  • The ligand can be further purified by recrystallization from hot water.[1]

Characterization of Synthesized Ligands

The identity and purity of the synthesized ligands must be confirmed using standard analytical techniques.

Spectroscopic Data Summary
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
Isonicotinic acid N-hydroxysuccinimidyl ester[2]8.81 (m, 2H), 7.87 (m, 2H), 2.88 (d, 4H)168.54, 160.62, 150.79, 132.39, 122.95, 25.461806, 1779, 1736 (C=O), 1596 (C=C, C=N)
Isonicotinic acid 4-nitrophenyl ester[2]8.88 (m, 2H), 8.35 (m, 2H), 7.99 (m, 2H), 7.44 (m, 2H)162.80, 154.91, 150.88, 146.0, 135.76, 125.31, 123.05, 122.321746 (C=O), 1594 (C=C, C=N), 1525, 1357 (NO₂)
N-(4-ethoxyphenyl)isonicotinamide[5]Characteristic signals for both the pyridine and the 4-ethoxyphenyl rings.-~3300 (N-H), ~1650 (Amide I, C=O), ~1540 (Amide II, N-H bend)

Note: NMR chemical shifts are dependent on the solvent used.[5]

Key Spectroscopic Features
  • ¹H NMR: The aromatic protons of the pyridine ring typically appear in the downfield region (δ 7.0-9.0 ppm). The protons alpha to the nitrogen (at positions 2 and 6) are the most deshielded.

  • ¹³C NMR: The carbon atoms of the pyridine ring also resonate in the aromatic region, with the carbon at position 4 (attached to the functional group) showing a characteristic shift.

  • IR Spectroscopy: The carbonyl stretching vibration (ν(C=O)) is a strong indicator of successful ester or amide formation, typically appearing in the range of 1650-1750 cm⁻¹. The N-H stretching of amides is also a key diagnostic peak.

Conclusion

This guide provides a robust framework for the synthesis of a variety of pyridine-based ligands from the accessible starting material, sodium isonicotinate. By understanding the underlying principles of each synthetic transformation and employing the detailed protocols herein, researchers can confidently produce a range of valuable ligands for their specific applications. The versatility of the isonicotinate scaffold, combined with the synthetic strategies outlined, opens the door to the creation of novel molecules with tailored properties for advancements in catalysis, medicine, and materials science.

References

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (n.d.). PMC. Retrieved from [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (2001). Molecules, 6(1), 47. Retrieved from [Link]

Sources

Application

Supramolecular Assembly Vectors: Utilizing Sodium Pyridine-4-Carboxylate

This guide details the supramolecular utility of sodium pyridine-4-carboxylate (sodium isonicotinate), focusing on its role as a bifunctional linker in Metal-Organic Frameworks (MOFs) and as a counter-ion in pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the supramolecular utility of sodium pyridine-4-carboxylate (sodium isonicotinate), focusing on its role as a bifunctional linker in Metal-Organic Frameworks (MOFs) and as a counter-ion in pharmaceutical salt engineering.

Application Note & Protocol Guide

Executive Summary

Sodium pyridine-4-carboxylate (Na-INA) serves as a critical supramolecular node due to its amphiphilic coordination geometry . Unlike its protonated parent (isonicotinic acid), the sodium salt offers high aqueous solubility and a pre-ionized carboxylate terminus, significantly altering crystallization kinetics. This guide explores its dual utility:

  • In Materials Science: As a heterofunctional ligand (

    
    -donor + 
    
    
    
    -donor) for constructing porous Coordination Polymers (CPs) and MOFs.
  • In Drug Development: As a pharmaceutically acceptable counter-ion for salt metathesis, enhancing the solubility of cationic Active Pharmaceutical Ingredients (APIs).

Part 1: The Amphiphilic Linker – Coordination Chemistry

Structural Mechanics

The isonicotinate anion (


) acts as a divergent linker. Its rigidity prevents intramolecular chelation (unlike picolinate), forcing the formation of extended networks.
  • Vector A (Pyridine Nitrogen): Soft base character; prefers coordination to transition metals (

    
    , 
    
    
    
    ,
    
    
    ).
  • Vector B (Carboxylate Oxygen): Hard base character; prefers oxophilic metals (

    
    , 
    
    
    
    ,
    
    
    ) or hydrogen bond donation.
The "Sodium Effect" in Synthesis

Using the sodium salt rather than the free acid drives specific supramolecular outcomes:

  • Green Synthesis: Enables water-based (hydrothermal) protocols, eliminating toxic organic solvents (DMF/DEF) often required to solubilize isonicotinic acid.

  • Kinetic Control: The high concentration of free isonicotinate anions (

    
    ) accelerates nucleation rates compared to the slow deprotonation of 
    
    
    
    required when using the acid form.
Coordination Modes Visualization

The following diagram illustrates the primary binding modes of the isonicotinate ligand derived from the sodium salt.

Isonicotinate_Modes Ligand Isonicotinate Anion (From Na-Salt) Mode1 Monodentate (N-bound) Terminal Ligand Ligand->Mode1 Low Metal:Ligand Ratio Mode2 Bridging (μ2) Linear Linker Ligand->Mode2 Equimolar Mode3 Chelating-Bridging (μ3) Cluster Formation Ligand->Mode3 High Metal Conc. / Temp Result1 Discrete Complexes (Molecular Rotors) Mode1->Result1 Result2 1D Chains / 2D Sheets (Coordination Polymers) Mode2->Result2 Result3 3D MOFs (Porous Frameworks) Mode3->Result3

Figure 1: Divergent coordination pathways of the isonicotinate anion controlled by stoichiometry and synthesis conditions.

Part 2: Protocol – Hydrothermal MOF Synthesis

Objective: Synthesis of a Lanthanide-Isonicotinate Coordination Polymer (


) using Sodium Pyridine-4-carboxylate.
Target Audience:  Materials Chemists.
Materials
  • Precursor: Sodium pyridine-4-carboxylate (Na-INA), >98% purity.

  • Metal Source: Europium(III) Nitrate Pentahydrate (

    
    ) or equivalent Lanthanide.
    
  • Solvent: Deionized Water (18.2 MΩ·cm).

  • Apparatus: Teflon-lined stainless steel autoclave (25 mL).

Experimental Workflow

Step 1: Precursor Dissolution Dissolve 3.0 mmol (0.435 g) of Na-INA in 10 mL of deionized water.

  • Note: The solution should be clear and colorless (pH ≈ 7.5). Unlike the acid form, no heating or base addition is required.

Step 2: Metal Addition Dissolve 1.0 mmol of


 in 5 mL of water in a separate vial. Add this dropwise to the Na-INA solution under vigorous stirring.
  • Observation: Immediate turbidity may occur due to the formation of kinetic precipitates. Stir for 30 mins to homogenize.

Step 3: Hydrothermal Treatment Transfer the suspension to the Teflon liner. Seal the autoclave and heat at 160°C for 72 hours .

  • Cooling: Program a slow cool-down (5°C/hour) to room temperature. This "annealing" phase is critical for growing X-ray quality single crystals.

Step 4: Isolation Filter the resulting colorless block crystals. Wash 3x with water and 1x with ethanol. Air dry.

Characterization Metrics (Self-Validation)
MetricExpected ResultTroubleshooting
Crystal Habit Block or Prismatic crystalsNeedles indicate rapid precipitation; reduce cooling rate.
PXRD Sharp peaks at low

(5-10°)
Amorphous hump? Recrystallize at higher temp (180°C).
Solubility Insoluble in water/EtOHSoluble? Product is likely unreacted salt or discrete complex.
Fluorescence Bright Red (under UV 254/365nm)Weak emission? Check Eu:Ligand stoichiometry.

Part 3: Protocol – Pharmaceutical Salt Engineering

Objective: Improving solubility of a cationic drug (e.g., protonated amine) via Salt Metathesis with Na-INA. Target Audience: Formulation Scientists.

Rationale

Many APIs are hydrophobic bases. Reacting them with Na-INA generates the Isonicotinate Salt of the drug. The isonicotinate anion provides:

  • Hydrophilicity: Increases water interaction.

  • Stacking Potential: The pyridine ring can

    
    -stack with aromatic drug cores, stabilizing the crystal lattice.
    
Workflow Diagram

Salt_Metathesis Drug Drug Hydrochloride (Drug-H+ Cl-) Mix Solvent-Assisted Grinding (LAG) Solvent: MeOH/Water (9:1) Drug->Mix NaINA Sodium Isonicotinate (Na+ INA-) NaINA->Mix Exchange Ion Exchange (NaCl byproduct formation) Mix->Exchange Product Drug-Isonicotinate Salt (Drug-H+ INA-) Exchange->Product Byproduct NaCl (Remove via wash) Exchange->Byproduct

Figure 2: Mechanochemical pathway for generating pharmaceutical isonicotinate salts.

Detailed Procedure (Liquid-Assisted Grinding)
  • Stoichiometry: Weigh equimolar amounts of the Drug-HCl and Sodium Isonicotinate.

  • Grinding: Place in a mortar or ball mill jar. Add a catalytic amount of solvent (

    
    ), typically Methanol or Water.
    
  • Energy Input: Grind for 30-45 minutes at 25-30 Hz.

  • Purification: If NaCl removal is required, suspend the solid in a solvent where NaCl is insoluble but the drug-salt is soluble (e.g., dry Ethanol), filter the NaCl, and evaporate the filtrate.

Part 4: Key Technical Data

Stability & Physical Properties
PropertySodium Pyridine-4-carboxylateIsonicotinic Acid (Reference)
Molecular Weight 145.09 g/mol 123.11 g/mol
Water Solubility High (>500 mg/mL) Low (<6 mg/mL)
pKa (Conjugate) 4.96 (Pyridine N)4.96, 1.8 (COOH)
Thermal Stability Stable up to ~280°CSublimes/Decomposes ~315°C
Primary Synthon Ionic / Charge-Assisted H-BondCarboxylic Dimer (COOH···HOOC)
Crystallographic Parameters (Typical for MOFs)

When used in Lanthanide MOFs (e.g.,


), the isonicotinate ligand typically exhibits:
  • Cu-N Bond Length: ~2.00 - 2.05 Å

  • Ln-O Bond Length: ~2.30 - 2.50 Å

  • Bridging Mode:

    
     (carboxylate bridging two metals).
    

References

  • Coordination Modes of Isonicotinate

    • Detailed analysis of isonicotinate binding modes in transition metal polymers.
    • Source:

  • Pharmaceutical Co-crystals & Salts

    • Review of carboxylic acid/pyridine supramolecular synthons in drug design.
    • Source:

  • Hydrothermal MOF Synthesis

    • Protocols for Lanthanide-Organic Frameworks using carboxyl
    • Source:

  • Sodium Nicotinate Structural Analogs

    • Structural data on sodium pyridine-3-carboxylate chains (analogous to 4-carboxyl
    • Source:[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Sodium Pyridine-4-carboxylate MOF Synthesis

Welcome to the technical support center for the synthesis and optimization of Metal-Organic Frameworks (MOFs) using sodium pyridine-4-carboxylate (also known as sodium isonicotinate) as the organic linker. This guide is...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of Metal-Organic Frameworks (MOFs) using sodium pyridine-4-carboxylate (also known as sodium isonicotinate) as the organic linker. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of MOF synthesis, offering in-depth, field-proven insights in a direct question-and-answer format. Our goal is to move beyond simple protocols to explain the fundamental principles—the "why"—behind experimental choices, ensuring you can troubleshoot effectively and achieve high-quality, crystalline materials.

Troubleshooting Guide: From Amorphous Powder to Crystalline Product

This section addresses the most common issues encountered during the synthesis of sodium pyridine-4-carboxylate MOFs. Each answer provides a causal explanation and a step-by-step protocol for remediation.

Question 1: Why did my solvothermal synthesis result in an amorphous powder instead of crystalline MOF?

Answer:

The formation of an amorphous product is one of the most frequent challenges in MOF synthesis. This outcome typically indicates that the nucleation and crystal growth kinetics are not properly controlled. Essentially, the reaction is proceeding too quickly, causing the metal ions and organic linkers to precipitate out of solution in a disordered fashion rather than assembling into an ordered, crystalline framework.[1][2]

Several factors can contribute to excessively fast reaction kinetics:

  • High Temperature: While heat is necessary for solvothermal synthesis, too high a temperature can accelerate the coordination reaction to a point where controlled crystal growth is impossible.[3][4]

  • Rapid Deprotonation of the Linker: The pyridine-4-carboxylate linker needs to be deprotonated to coordinate with the metal center. If this happens too rapidly, the high concentration of available linkers can lead to rapid precipitation.

  • Solvent Choice: The solvent plays a critical role in solubilizing the precursors and mediating the reaction rate.[2][5] A solvent that promotes very high solubility and rapid diffusion can sometimes accelerate the reaction detrimentally.

G cluster_0 Problem Identification cluster_1 Primary Intervention: Control Kinetics cluster_2 Rationale cluster_3 Outcome Amorphous Amorphous Powder (Verified by PXRD) Temp Step 1: Lower Reaction Temperature Amorphous->Temp Solvent Step 2: Modify Solvent System Temp->Solvent If still amorphous Temp_Why Why? Slows down coordination and linker deprotonation, favoring thermodynamic control. Temp->Temp_Why Modulator Step 3: Introduce a Coordination Modulator Solvent->Modulator If still amorphous Solvent_Why Why? Alters precursor solubility and reaction medium polarity, impacting growth rate. Solvent->Solvent_Why Modulator_Why Why? Competes with the linker for metal coordination sites, slowing the overall reaction. Modulator->Modulator_Why Success Crystalline MOF Achieved Modulator->Success

  • Reduce Reaction Temperature: Decrease the solvothermal reaction temperature in increments of 10-20°C. For example, if your initial reaction was at 120°C, try running it at 100°C and 80°C. Slower reaction rates give the components more time to self-assemble into a crystalline structure.[3][4]

  • Modify the Solvent System: The polarity and coordinating ability of the solvent are crucial.[5][6] If using a highly polar solvent like DMF, consider a mixed-solvent system. For instance, introducing a less polar or more viscous co-solvent can slow down the diffusion of reactants.

  • Introduce a Coordination Modulator: This is often the most effective strategy. A modulator is a molecule, typically a monocarboxylic acid like acetic acid or formic acid, that resembles the linker and competes with it for coordination to the metal centers.[7][8] This competition effectively slows down the formation of the MOF framework, promoting the growth of larger, higher-quality crystals.[9][10]

    • Protocol: Add a specific number of equivalents of the modulator relative to the metal salt. Start with a low amount (e.g., 10 equivalents) and increase it systematically. The optimal amount can vary significantly.[11]

Question 2: My MOF crystals are too small (nanocrystalline). How can I increase the crystal size?

Answer:

The formation of very small or nanocrystalline MOFs suggests that the nucleation rate is much faster than the crystal growth rate. A high number of crystal nuclei form simultaneously, but they do not have sufficient time or reactants to grow into larger single crystals. This can be addressed by adjusting reaction conditions to favor the crystal growth phase over the initial nucleation event.

ParameterEffect on Crystal SizeRecommended ActionRationale
Temperature Lower T can lead to larger crystalsDecrease temperature by 10-20°CSlows down both nucleation and growth, but can shift the balance to favor growth by allowing more time for ordered addition of building blocks.[2]
Reaction Time Longer time often yields larger crystalsIncrease reaction time (e.g., from 24h to 48h or 72h)Provides more time for the crystal growth phase to proceed after initial nucleation.[3][4]
Modulator Conc. Higher concentration can increase sizeSystematically increase modulator equivalentsSuppresses nucleation by temporarily capping metal clusters, allowing fewer nuclei to form and then grow larger.[1][7]
Reactant Conc. Lower concentration can favor larger crystalsDecrease the molarity of precursorsReduces supersaturation, which can lower the nucleation rate and favor slower, more controlled crystal growth.
  • Baseline Synthesis: Prepare your standard reaction mixture of metal salt, sodium pyridine-4-carboxylate, and solvent in a solvothermal vessel.

  • Modulator Addition: Prepare several identical reactions. To each, add a different amount of a modulator (e.g., acetic acid). A typical range to explore would be 10, 50, and 100 molar equivalents with respect to the metal salt.

  • Reaction: Run all syntheses under the same temperature and time conditions.

  • Analysis: After washing and drying the products, analyze the crystal size and morphology using Scanning Electron Microscopy (SEM). Analyze the crystallinity and phase purity using Powder X-ray Diffraction (PXRD). You should observe a trend where higher modulator concentrations lead to larger, more well-defined crystals up to an optimal point.[12]

Question 3: My MOF yield is very low. What are the potential causes and solutions?

Answer:

Low yield can be attributed to several factors, ranging from incomplete reaction to issues with product isolation.

  • Incomplete Reaction: The reaction time or temperature may be insufficient for the reaction to go to completion.

    • Solution: Increase the reaction time or temperature incrementally. Monitor the reaction progress if possible, or run a time-course study (e.g., stopping reactions at 12, 24, 48, and 72 hours) to find the optimal duration.[3]

  • Precursor Solubility: If the metal salt or linker has poor solubility in the chosen solvent at the reaction temperature, the reaction will be slow and incomplete.

    • Solution: Ensure you are using a solvent system in which both precursors are adequately soluble. For pyridine-4-carboxylate systems, polar aprotic solvents like DMF, DMA, and DEF are common choices.[2]

  • pH of the Reaction Mixture: The coordination of the carboxylate group is pH-dependent. If the solution is too acidic, the carboxylate will be protonated and unable to coordinate effectively to the metal center.

    • Solution: While sodium pyridine-4-carboxylate is a salt, the overall pH can be influenced by hydrolysis of the metal salt or the solvent.[13] Small additions of a non-coordinating base can sometimes improve yields, but this must be done cautiously as it can also accelerate precipitation and lead to amorphous products.

  • Product Loss During Workup: MOF products are often fine powders that can be lost during washing and centrifugation steps.

    • Solution: Use fine-pored filter paper or a centrifuge with carefully controlled speeds to avoid losing the product. Ensure you are washing with an appropriate solvent that removes unreacted precursors without dissolving the MOF itself.

Frequently Asked Questions (FAQs)

Q1: What is the role of the solvent in the synthesis of sodium pyridine-4-carboxylate MOFs?

The solvent is not merely a medium for the reaction; it is an active participant that influences several critical aspects of MOF synthesis[2]:

  • Solubilization: It must dissolve both the metal salt and the sodium pyridine-4-carboxylate linker to allow them to interact at a molecular level.

  • Coordination and Polarity: Solvents like DMF can weakly coordinate to the metal ions, acting as a temporary competitor to the linker and thus modulating the reaction rate. The polarity of the solvent affects the deprotonation of the linker and the stability of the intermediate species.[5][6]

  • Structure Directing: In some cases, solvent molecules can act as templates, directing the formation of a specific MOF topology. Their size and shape can influence the final framework structure.[13]

Q2: How do I properly "activate" my synthesized MOF, and why is it necessary?

Activation is the process of removing the solvent molecules that occupy the pores of the MOF after synthesis.[14] This step is crucial to make the internal surface area and pore volume accessible for applications like gas storage or catalysis. Incomplete activation will result in significantly lower-than-expected surface area measurements.

G cluster_0 As-Synthesized cluster_1 Activation Steps cluster_2 Activated State AsSynth As-Synthesized MOF (Pores filled with high-boiling point solvent, e.g., DMF) Exchange Step 1: Solvent Exchange AsSynth->Exchange Soak in low-boiling solvent (e.g., Ethanol) Heating Step 2: Thermal Activation (Heating under Vacuum) Exchange->Heating Remove exchanged solvent Activated Activated MOF (Empty, accessible pores) Heating->Activated

  • Solvent Exchange: After isolating your MOF, wash it thoroughly with the synthesis solvent (e.g., DMF) to remove unreacted precursors. Then, immerse the MOF powder in a low-boiling-point solvent like ethanol or acetone. Let it soak for 24-48 hours, replacing the solvent several times. This exchanges the high-boiling-point DMF within the pores for the more volatile solvent.

  • Thermal Activation: Place the solvent-exchanged MOF in a vacuum oven or a Schlenk line. Heat it gently (e.g., 100-150°C) under a dynamic vacuum for at least 12-24 hours. The temperature should be high enough to remove the exchanged solvent but low enough to avoid thermal decomposition of the MOF. The exact temperature depends on the thermal stability of your specific MOF, which can be determined by Thermogravimetric Analysis (TGA).

Q3: Can the choice of metal salt (e.g., nitrate vs. chloride) affect the final MOF product?

Yes, the counter-ion of the metal salt can have a significant impact. The counter-ions can influence the pH of the solution and can also compete with the primary linker for coordination sites on the metal ion. For example, nitrates and chlorides have different coordination strengths and can affect the kinetics of MOF formation, potentially leading to different phases or crystal morphologies under identical conditions. It is crucial to be consistent with the metal salt used or to systematically study the effect of different salts if you are developing a new synthesis.

References

  • Coordination modulation: a way to improve the properties of metal–organic frameworks. RSC Publishing.
  • The modulator driven polymorphism of Zr(IV) based metal–organic frameworks. RSC Publishing.
  • Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks.
  • Polyacids as Modulators for the Synthesis of UiO-66. ConnectSci.
  • Role of a Modulator in the Synthesis of an MIL-53 Metal–Organic Framework Revealed by In Situ Time-Resolved MAS NMR Spectroscopy. Journal of the American Chemical Society.
  • Solvent determines the formation and properties of metal–organic frameworks. RSC Publishing.
  • Solvents used in Synthesis of MOFs MOF synthesis process is affected by...
  • Effect of solvent systems on morphology of MOF.
  • Solvent hydrolysis and templating effects in the synthesis of metal-organic frameworks.
  • The use of a dynamic solvent system as a novel approach to sustainable MOF crystalliz
  • An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review.
  • Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework M
  • Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. Institut Teknologi Sepuluh Nopember.
  • Optimization of MOF Synthesis.
  • and 1,2,3,4-cyclopentane tetra-carboxylate-based cobalt metal–organic frameworks for hybrid supercapacitors. Semantic Scholar.
  • Simplifying the Synthesis of Metal-Organic Frameworks.

Sources

Optimization

troubleshooting crystal growth of isonicotinate-based coordination polymers

This guide provides in-depth troubleshooting strategies and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystal...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting strategies and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystal growth of isonicotinate-based coordination polymers. Our approach is grounded in scientific principles and validated by field experience to ensure the reliable synthesis of high-quality crystalline materials.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial hurdles in the synthesis of isonicotinate-based coordination polymers.

Q1: My reaction is only producing an amorphous precipitate. What are the likely causes?

A1: The formation of an amorphous precipitate instead of crystalline material is a common issue and typically points to rapid and uncontrolled nucleation and growth.[1][2][3] Several factors can contribute to this:

  • High Reactant Concentrations: Supersaturation can lead to rapid precipitation, preventing the ordered arrangement of molecules into a crystal lattice.

  • Solvent System: The choice of solvent is crucial as it influences the solubility of the metal salts and the isonicotinate linker. A solvent in which the reactants are too soluble can lead to rapid precipitation upon slight changes in conditions. Conversely, a solvent in which they are poorly soluble may not facilitate the necessary molecular mobility for crystal growth.

  • Rapid Changes in Temperature: Sudden cooling or heating can induce rapid precipitation.

  • pH of the solution: The pH can significantly affect the deprotonation of the isonicotinate linker and the coordination environment of the metal center, influencing the final structure.[4]

Q2: How does the choice of solvent impact the crystal growth and morphology of isonicotinate-based coordination polymers?

A2: The solvent system plays a multifaceted role in the crystallization process, influencing not only the solubility of the precursors but also the final structure and morphology of the coordination polymer.[5][6] Key effects include:

  • Coordination to the Metal Center: Some solvents can coordinate directly to the metal ions, influencing the coordination geometry and potentially acting as a template for the growing framework.

  • Solvent Polarity and Viscosity: These properties affect the diffusion of reactants and the rate of crystal growth. Different solvent systems can lead to different crystal morphologies (e.g., needles, plates, blocks) under the same reaction conditions.[5][6]

  • Intermolecular Interactions: Solvents can participate in hydrogen bonding or other weak interactions within the crystal lattice, which can stabilize a particular polymorph.[7]

Q3: What is polymorphism and how can I control it in my experiments?

A3: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[7][8][9] These different forms, or polymorphs, can exhibit distinct physical and chemical properties. Controlling polymorphism is a significant challenge in crystal engineering.[7][9] Key parameters to control include:

  • Temperature: Temperature can be a straightforward way to favor the formation of a specific polymorph, as different crystalline forms can have different thermodynamic stabilities at various temperatures.[7]

  • Solvent: The solvent can influence which polymorph is kinetically or thermodynamically favored.[10]

  • Reactant Concentration: Varying the concentration of the metal salt and linker can alter the nucleation and growth kinetics, leading to the formation of different polymorphs.[8]

  • Use of Modulators: Modulators can influence the coordination environment and the self-assembly process, thereby directing the formation of a specific polymorph.

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols to address more complex challenges in the crystal growth of isonicotinate-based coordination polymers.

Troubleshooting Guide 1: Amorphous Precipitate to Crystalline Product

This guide will walk you through a systematic approach to obtaining crystalline material from a reaction that consistently yields an amorphous solid.

Underlying Principle: The goal is to slow down the nucleation and growth processes to allow for the ordered assembly of the coordination polymer framework. This is achieved by carefully controlling the reaction conditions to maintain a state of moderate supersaturation.

Experimental Protocol:

  • Reduce Reactant Concentrations:

    • Step 1: Systematically decrease the concentrations of both the metal salt and the isonicotinate linker by 25%, 50%, and 75% from your original conditions.

    • Step 2: Monitor the reactions for the formation of any crystalline material over an extended period (days to weeks).

    • Rationale: Lowering the concentration reduces the degree of supersaturation, slowing down the precipitation rate and allowing more time for ordered crystal growth.[8]

  • Solvent Screening:

    • Step 1: Select a range of solvents with varying polarities and coordinating abilities (e.g., DMF, ethanol, acetonitrile, water).

    • Step 2: Set up small-scale reactions in each solvent system, keeping other parameters constant.

    • Step 3: Observe the outcome of each reaction, looking for signs of crystallinity (e.g., formation of distinct particles, birefringence under polarized light microscopy).

    • Rationale: Different solvents can alter the solubility of the reactants and the kinetics of the self-assembly process, potentially favoring crystalline product formation.[5][6][10]

  • Temperature Control:

    • Step 1: If your reaction is conducted at room temperature, try performing it at a slightly elevated temperature (e.g., 40-60 °C) to increase solubility and potentially favor a more thermodynamically stable crystalline phase.

    • Step 2: Alternatively, if using a solvothermal method, try lowering the temperature to slow down the reaction kinetics.

    • Rationale: Temperature directly influences reaction kinetics and the relative stability of different phases.[7][8]

Data Presentation: Effect of Solvent on Crystal Morphology

Solvent SystemPolarity IndexCrystal MorphologyAverage Crystal Size (µm)
DMF6.4Needles50-100
Ethanol5.2Plates20-40
Acetonitrile5.8Blocks100-200
Water10.2Amorphous-

Visualization: Logical Workflow for Troubleshooting Amorphous Precipitate

G start Amorphous Precipitate Observed concentration Reduce Reactant Concentrations start->concentration solvent Screen Different Solvents start->solvent temperature Vary Reaction Temperature start->temperature modulator Introduce Modulators concentration->modulator Still Amorphous crystalline Crystalline Product Obtained concentration->crystalline Success solvent->modulator Still Amorphous solvent->crystalline Success temperature->modulator Still Amorphous temperature->crystalline Success modulator->crystalline Success

Caption: Troubleshooting workflow for amorphous precipitate.

Troubleshooting Guide 2: Controlling Crystal Size and Quality with Modulators

This guide details the use of modulators to improve crystal quality and control crystal size in isonicotinate-based coordination polymer synthesis.

Underlying Principle: Modulators are molecules, typically monofunctional ligands like monocarboxylic acids, that compete with the primary linker for coordination to the metal centers.[11][12] This competitive binding slows down the formation of the coordination polymer network, leading to fewer nucleation events and the growth of larger, higher-quality crystals.[11]

Experimental Protocol:

  • Selection of Modulator:

    • Step 1: Choose a monocarboxylic acid with a pKa similar to or lower than isonicotinic acid (e.g., acetic acid, formic acid, benzoic acid).

    • Rationale: The modulator needs to effectively compete with the isonicotinate linker for coordination sites on the metal cluster.[13]

  • Determining Modulator Concentration:

    • Step 1: Start with a low concentration of the modulator (e.g., 2-5 equivalents relative to the metal salt).

    • Step 2: Systematically increase the modulator concentration in subsequent experiments (e.g., 10, 20, 50 equivalents).

    • Step 3: Analyze the resulting crystals from each reaction for size and quality using techniques like optical microscopy and powder X-ray diffraction (PXRD).

    • Rationale: The concentration of the modulator directly influences the rate of crystal growth and can be tuned to achieve the desired crystal size.[13] However, excessive modulator concentrations can lead to the formation of highly defective materials.[11]

  • Characterization:

    • Step 1: Use PXRD to confirm the phase purity of the crystalline material.

    • Step 2: Employ Scanning Electron Microscopy (SEM) to visualize the crystal morphology and size distribution.

    • Step 3: For high-quality single crystals, perform single-crystal X-ray diffraction to determine the crystal structure.

Data Presentation: Effect of Modulator Concentration on Crystal Size

Modulator (Acetic Acid) EquivalentsAverage Crystal Size (µm)PXRD Peak Broadening (FWHM)
05-10High
550-80Moderate
20150-250Low
50300-500Very Low

Visualization: Mechanism of Modulator Action

G cluster_0 Without Modulator cluster_1 With Modulator M1 Metal Ion L1 Linker M1->L1 Fast Coordination CP1 Rapid Precipitate L1->CP1 M2 Metal Ion L2 Linker M2->L2 Slower Coordination Mod Modulator M2->Mod Competitive Binding CP2 Controlled Growth L2->CP2

Caption: Modulators slow crystal growth via competitive binding.

References

  • Controlling the Formation of Two Concomitant Polymorphs in Hg(II)
  • the crystal structure of a one-dimensional nickel(II) coordination polymer containing the mixed ligands 6-fluoronicotinate and 4,4′-bipyridine - PMC. Acta Crystallographica Section E.
  • Stabilisation of amorphous coordination polymer nanoparticles in a covalent organic framework - Chemical Communications (RSC Publishing).
  • Controlling spin transition in one-dimensional coordination polymers through polymorphism - PubMed. Inorganic Chemistry.
  • Effect of solvent systems on morphology of MOF. - ResearchGate.
  • Effect of solvent systems on morphology of MOF. - ResearchGate.
  • Recent advances in nanoarchitectures of monocrystalline coordination polymers through confined assembly - Beilstein Journals. Beilstein Journal of Nanotechnology.
  • Anion and solvent controlled growth of crystalline and amorphous zinc(ii) coordination polymers and a molecular complex - Dalton Transactions (RSC Publishing). Dalton Transactions.
  • Amorphous infinite coordination polymers and their synthesis from a novel set of organic ligands - Adam Kewley. Adam Kewley.
  • Synthesis, characterization, and catalytic activity of zinc-isonicotinic acid MOF | Request PDF.
  • Direct synthesis of amorphous coordination polymers and metal-organic frameworks - PubMed.
  • Direct synthesis of amorphous coordination polymers and metal–organic frameworks | Request PDF - ResearchGate.
  • Polymorphism in unusual one-dimensional coordination polymers based on cadmium(II) and 2-mercaptopyridine N-oxide - ResearchGate.
  • Supramolecular Isomerism in Cobalt(II) Coordination Polymers Built from 3,5-Bis(trifluoromethyl)benzoate and - Digital CSIC. Crystal Growth & Design.
  • Cyclodextrins: a New and Effective Class of Co-Modulators for Aqueous Zirconium-MOF Syntheses.
  • Amino acids as highly efficient modulators for single crystals of zirconium and hafnium metal–organic frameworks - Journal of Materials Chemistry A (RSC Publishing).
  • Role of Modulators in Controlling the Colloidal Stability and Polydispersity of the UiO-66 Metal-Organic Framework - PubMed.

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions with Sodium Pyridine-4-Carboxylate

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and efficiency of chemical reactions involving sodium pyridine-4-carboxylate. Our focus is on providing practical, field-proven insights grounded in established scientific principles.

Troubleshooting Guide: Enhancing Reaction Yields

This section addresses specific challenges you may encounter during your experiments, offering step-by-step guidance to diagnose and resolve common issues.

Question: My reaction yield is consistently low when using sodium pyridine-4-carboxylate as a reactant. What are the primary factors I should investigate?

Low yields in reactions with pyridine derivatives can often be traced back to a few key areas. A systematic approach to troubleshooting is essential.

1. Reagent Quality and Handling:

  • Purity of Sodium Pyridine-4-Carboxylate: Ensure the purity of your sodium pyridine-4-carboxylate. Impurities can act as catalyst poisons or participate in side reactions. It is commercially available in various purities, with some suppliers offering greater than 99.0% purity (HPLC)[1].

  • Hygroscopic Nature: Sodium pyridine-4-carboxylate can be hygroscopic. The presence of water can lead to unwanted side reactions, such as the hydrolysis of other reagents. Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place[2]. Consider drying the reagent under vacuum before use, especially for moisture-sensitive reactions.

  • Solubility: Sodium pyridine-4-carboxylate is soluble in water[1]. For non-aqueous reactions, ensure adequate solubility in your chosen solvent system. Poor solubility can lead to a heterogeneous reaction mixture and reduced reaction rates.

2. Reaction Conditions:

  • Solvent Choice: The solvent plays a critical role. It must dissolve all reactants and be inert to the reaction conditions. For palladium-catalyzed cross-coupling reactions, common solvents include toluene, dioxane, and DMF[3]. The solvent should be anhydrous to prevent side reactions like protodeboronation in Suzuki-Miyaura couplings[4].

  • Temperature Control: While heating can increase reaction rates, excessively high temperatures can lead to catalyst decomposition, byproduct formation, or even polymerization in some cases[4][5]. Optimize the temperature by running small-scale experiments at different temperatures.

  • Atmosphere: Many reactions, particularly those involving organometallic catalysts, are sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and other reagents[4].

3. Catalyst and Ligand Selection (for Catalytic Reactions):

  • Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with metal catalysts, like palladium, leading to the formation of inactive species and inhibiting the catalytic cycle[3][4].

  • Ligand Choice: For palladium-catalyzed reactions, the use of bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is often crucial. These ligands can shield the palladium center from coordination with the pyridine nitrogen and promote the desired catalytic activity[3][4].

Question: I am observing the formation of significant byproducts in my reaction. How can I identify and minimize them?

Byproduct formation is a common cause of reduced yield and can complicate product purification.

1. Identification of Byproducts:

  • Analytical Techniques: Utilize analytical methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the byproducts[6][7][8]. This information is crucial for understanding the side reactions occurring.

2. Common Side Reactions and Mitigation Strategies:

  • Decarboxylation: Pyridine carboxylic acids can undergo decarboxylation at elevated temperatures. If your reaction requires high heat, consider if this side reaction is possible.

  • Reactions at other positions on the pyridine ring: While the carboxylate group directs reactivity, reactions at other positions on the pyridine ring can occur, especially under harsh conditions. The C4-position of pyridine can be susceptible to nucleophilic attack, particularly when the pyridine nitrogen is activated[9][10][11].

  • Hydrolysis: In the presence of water, other functional groups in your starting materials or products may be susceptible to hydrolysis. Ensure anhydrous conditions if necessary[5].

Question: My product, a derivative of pyridine-4-carboxylic acid, is difficult to purify. What strategies can I employ?

The polarity of pyridine carboxylic acids and their derivatives can present purification challenges.

1. Chromatographic Techniques:

  • Column Chromatography: Silica gel column chromatography is a common purification method. However, the basicity of the pyridine nitrogen can lead to tailing of peaks on silica gel. To mitigate this, consider adding a small amount of a basic modifier, like triethylamine or pyridine, to the eluent.

  • Reverse-Phase HPLC: For highly polar compounds, reverse-phase HPLC can be an effective purification technique[6].

2. Extraction and Washing:

  • Aqueous Extraction: The basic nature of the pyridine moiety can be exploited for purification. Acidic washes can protonate the pyridine nitrogen, making the compound more water-soluble and allowing for the removal of non-basic impurities by extraction with an organic solvent. Conversely, basic washes can deprotonate the carboxylic acid, facilitating its extraction into the aqueous layer.

  • Reactive Extraction: This technique can be used to recover pyridine carboxylic acids from aqueous solutions using specific extractants[12][13].

3. Derivatization for Purification:

  • In some cases, it may be advantageous to convert the polar product into a less polar derivative for easier purification by chromatography. The derivative can then be converted back to the desired product in a subsequent step[14].

Frequently Asked Questions (FAQs)

Here we address general questions regarding the use of sodium pyridine-4-carboxylate.

What are the key properties of sodium pyridine-4-carboxylate?
PropertyValueSource
Molecular Formula C6H4NNaO2[1]
Molecular Weight 145.09 g/mol [1]
Appearance White to slightly brown crystals or powder[15]
Solubility Soluble in water[1]
Storage Room temperature, under an inert atmosphere is recommended. It is hygroscopic.[1][2]
What are some common applications of sodium pyridine-4-carboxylate and its derivatives?

Sodium pyridine-4-carboxylate and its parent acid, isonicotinic acid, are important building blocks in various fields:

  • Pharmaceuticals: Isonicotinic acid is a precursor for the synthesis of antitubercular drugs like isoniazid[16]. Derivatives of pyridine-4-carboxylic acid have been investigated for their potential anti-inflammatory properties[17].

  • Metal-Organic Frameworks (MOFs): Pyridine carboxylates are used as organic linkers to construct MOFs, which have applications in gas storage, separation, and catalysis[18][19][20][21].

  • Catalysis: Derivatives of pyridine-4-carboxylic acid have been used as catalysts in organic reactions[17].

How can I monitor the progress of my reaction involving sodium pyridine-4-carboxylate?

Regular monitoring of the reaction is crucial for optimization.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of starting materials and the formation of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide more detailed information about the reaction mixture, including the presence of intermediates and byproducts, and can be used for quantitative analysis[4][7].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the reaction progress and to characterize the structure of the products and byproducts[22].

Experimental Workflow & Troubleshooting Diagrams

To further assist in your experimental design and troubleshooting, we have provided the following diagrams.

General Troubleshooting Workflow for Low Yield Reactions

TroubleshootingWorkflow start Low Reaction Yield reagent_check Check Reagent Quality - Purity - Dryness (Hygroscopic) - Solubility start->reagent_check reagent_check->start Impurities Found conditions_check Evaluate Reaction Conditions - Anhydrous Solvent? - Optimal Temperature? - Inert Atmosphere? reagent_check->conditions_check Reagents OK conditions_check->start Suboptimal Conditions catalyst_check Review Catalyst System (if applicable) - Catalyst Deactivation? - Appropriate Ligand? conditions_check->catalyst_check Conditions OK catalyst_check->start Catalyst Poisoning byproduct_analysis Analyze for Byproducts (TLC, LC-MS, NMR) catalyst_check->byproduct_analysis Catalyst System OK byproduct_analysis->start Major Side Reactions purification_check Optimize Purification - Modify Chromatography Eluent - Adjust Extraction pH byproduct_analysis->purification_check Byproducts Identified purification_check->start Product Loss During Purification solution Improved Yield purification_check->solution

Caption: A systematic workflow for troubleshooting low reaction yields.

Decision Tree for Palladium-Catalyzed Cross-Coupling Reactions

Pd_Coupling_Decision_Tree start Low Yield in Pd-Catalyzed Cross-Coupling check_atmosphere Is the reaction under a strictly inert atmosphere? start->check_atmosphere check_atmosphere->start No, re-run with degassing check_ligand Are you using a bulky, electron-rich ligand? check_atmosphere->check_ligand Yes check_ligand->start No, screen ligands (e.g., XPhos, SPhos) check_base Is the base appropriate and of high purity? check_ligand->check_base Yes check_base->start No, screen bases (e.g., K3PO4, Cs2CO3) check_temp Is the reaction temperature optimized? check_base->check_temp Yes check_temp->start No, screen temperature range consider_alternative Consider alternative cross-coupling reactions (e.g., Stille, Negishi) check_temp->consider_alternative Yes success Optimized Reaction consider_alternative->success

Caption: Decision-making process for optimizing palladium-catalyzed reactions.

References

  • Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines - Benchchem.
  • Common side reactions in the synthesis of pyridine-3-carbonitriles - Benchchem.
  • Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide - Benchchem.
  • Technical Support Center: Palladium-Catalyzed Reactions with Pyridine Substrates - Benchchem.
  • Reactive Extraction of Pyridine-2-carboxylic Acid (Picolinic Acid) Using Nontoxic Extractant and Diluent Systems | Journal of Chemical & Engineering Data - ACS Publications.
  • SODIUM 4-PYRIDINECARBOXYLATE TETRAHYDRATE | 16887-79-9 - ChemicalBook.
  • PYRIMIDINE-4-CARBOXYLIC ACID, SODIUM SALT SDS, 819850-18-5 Safety Data Sheets.
  • 16887-79-9・Sodium 4-Pyridinecarboxylate・193-12752・195-12751[Detail Information].
  • Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies | Journal of Chemical & Engineering Data.
  • Metal–organic framework - Wikipedia.
  • Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls.
  • Metal-organic Frameworks as A Tunable Platform for Designing Functional Molecular Materials - PMC.
  • SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID - UMT JOURNAL.
  • Two novel metal–organic frameworks constructed by pyridinyl-derived and carboxylate mixed ligands for photocatalytic dye degradation - RSC Publishing.
  • Pyridinecarboxylic acid - Grokipedia.
  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines.
  • Optimization of reaction conditions for synthesizing pyridin-4-ol derivatives - Benchchem.
  • 4-Pyridinecarboxylic acid for synthesis 55-22-1 - Sigma-Aldrich.
  • analytical methods - ATSDR.
  • Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC.
  • Enantioselective functionalization at the C4 position of pyridinium salts through NHC catalysis - PMC.
  • Sodium Pyridine-2-carboxylate | 57665-05-1 | TCI EUROPE N.V.
  • A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride - Benchchem.

Sources

Optimization

Technical Support Center: Sodium Isonicotinate Synthesis Scale-Up

A Senior Application Scientist's Guide to Navigating Common Challenges Welcome to the technical support center for sodium isonicotinate synthesis. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Navigating Common Challenges

Welcome to the technical support center for sodium isonicotinate synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this crucial synthesis from the laboratory bench to pilot or industrial scale. As Senior Application Scientists, we understand that scaling up a process introduces a new set of variables and challenges that can impact yield, purity, and reproducibility. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure your scale-up is successful, efficient, and safe.

Part 1: Troubleshooting Guide for Scale-Up Synthesis

Scaling up the neutralization of isonicotinic acid to its sodium salt is often presumed to be straightforward. However, issues related to reaction control, crystallization, and purity are common. The following table outlines frequent problems, their underlying scientific causes, and actionable solutions grounded in chemical engineering and process chemistry principles.

Symptom / Issue ObservedProbable Cause(s)Recommended Actions & Scientific Rationale
Low Product Yield 1. Incomplete Reaction: Insufficient base or inadequate mixing leading to unreacted isonicotinic acid remaining in the mother liquor. 2. Product Loss During Isolation: The product has significant solubility in the reaction solvent (typically water); premature or inefficient filtration. 3. Suboptimal Crystallization: Poor control over cooling or anti-solvent addition can lead to incomplete precipitation.1. Reaction Monitoring & Control: Implement in-process controls (IPCs) like pH monitoring. Titrate the isonicotinic acid slurry with a standardized sodium hydroxide or sodium bicarbonate solution to a stable pH of 7.5-8.5. This ensures complete deprotonation of the carboxylic acid. Ensure robust agitation to maintain slurry homogeneity, especially in large vessels. 2. Optimize Isolation: Cool the reaction mixture to a lower temperature (e.g., 0-5 °C) to decrease the solubility of sodium isonicotinate before filtration. A patent for a related separation process highlights the importance of temperature control for crystallization[1]. Wash the filter cake with a minimal amount of ice-cold water or a water-miscible anti-solvent (like ethanol) to displace the mother liquor without dissolving significant product. 3. Controlled Crystallization: Employ a programmed cooling ramp rather than shock cooling. If using an anti-solvent, add it slowly to the agitated solution to maintain a controlled level of supersaturation, which favors crystal growth over nucleation. Seeding with a small amount of previously isolated, pure sodium isonicotinate can be highly effective in controlling crystal size and maximizing precipitation[1].
Product is Off-Color (Yellow to Brown) 1. Impure Starting Material: The primary route to isonicotinic acid is the oxidation of 4-methylpyridine, which can generate colored, aromatic by-products[2]. 2. Thermal Degradation: Although generally stable, prolonged exposure to high temperatures during drying or in solution can cause degradation. 3. Residual Metal Contaminants: Trace metals from reactors can form colored coordination complexes with the isonicotinate ligand[3].1. Raw Material Qualification: Source high-purity isonicotinic acid (>99.5%). Perform a simple test by dissolving a sample of the starting material in aqueous base; the solution should be colorless. 2. Process Decolorization & Temperature Control: After neutralization and before crystallization, perform a charcoal treatment (e.g., 0.5-2% w/w activated carbon) on the hot solution, followed by filtration through a fine filter aid to remove the carbon and adsorbed impurities. Dry the final product under vacuum at a moderate temperature (e.g., 60-70 °C) to avoid thermal decomposition.
Purity Fails Specification (e.g., <99.0%) 1. Incomplete Neutralization: Presence of residual isonicotinic acid. 2. Isomeric Impurities: If the starting material was derived from mixed picolines, contamination with sodium nicotinate (from nicotinic acid) is possible. 3. Trapped Solvents or By-products: Inefficient drying or impurities occluded within the crystal lattice.1. pH Control: Use a calibrated pH probe for the neutralization step. Manual titration is acceptable, but an automated dosing system linked to a pH controller is recommended for large-scale batches to prevent overshoot and ensure complete reaction. 2. Recrystallization: The differential solubility of sodium nicotinate and isonicotinate can be exploited for purification. Sodium nicotinate is often more soluble in aqueous solutions under certain conditions, allowing for the selective crystallization of the desired isonicotinate isomer[1]. A recrystallization from a water/ethanol mixture can effectively purge many impurities. 3. Effective Drying: Dry the product in a vacuum oven with a nitrogen bleed until loss on drying (LOD) analysis confirms residual solvent levels are within specification.
Poor Crystal Habit / Very Fine Powder 1. "Crash" Crystallization: Rapid cooling or fast anti-solvent addition creates high supersaturation, favoring rapid nucleation over controlled crystal growth. 2. Insufficient Agitation: Poor mixing during crystallization leads to localized areas of high supersaturation and non-uniform crystal growth. 3. Impurities: Certain impurities can act as crystal growth inhibitors.1. Control Supersaturation: Implement a slow, linear cooling profile (e.g., 10-20 °C per hour). If using an anti-solvent, ensure slow, subsurface addition into a well-agitated vessel. 2. Engineering Controls: Use reactors with appropriate impeller design (e.g., pitched-blade turbine) to ensure good bulk mixing and prevent solids from settling during the crystallization process. 3. Purification: If poor crystal form persists despite optimized conditions, consider the charcoal treatment or recrystallization steps described above to remove problematic impurities.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the scale-up of the neutralization reaction?

A: Without a doubt, pH and temperature control are the most critical coupled parameters. The neutralization of isonicotinic acid with a base like sodium hydroxide is highly exothermic. At a large scale, this heat must be removed efficiently to prevent a runaway temperature increase, which could lead to solvent boiling or product degradation. Precise pH control to a target endpoint (e.g., pH 8.0) is essential to ensure the complete conversion of the acid to its salt form without using a large excess of base, which could create downstream purification challenges.

Q2: My final product is highly hygroscopic and difficult to handle. Is this normal, and how can it be mitigated?

A: Yes, the hygroscopic nature of sodium isonicotinate is an inherent property of the material. This can be exacerbated by residual moisture from incomplete drying. To mitigate this, ensure the product is dried under vacuum to a constant weight or a specified low water content as measured by Karl Fischer titration. For handling at scale, operations should be conducted in a controlled, low-humidity environment. Packaging the final product in sealed, moisture-barrier containers (e.g., foil-lined drums with desiccants) is crucial for maintaining stability during storage[4].

Q3: Are there any specific safety concerns I should be aware of when handling large quantities of isonicotinic acid and sodium isonicotinate?

A: Yes. Both isonicotinic acid and its sodium salt are fine powders that can cause skin, eye, and respiratory irritation[5][6][7]. At an industrial scale, the primary physical hazard is the risk of a dust explosion, which can occur if the powder is dispersed in the air in the presence of an ignition source[5][8].

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and protective clothing. For large-scale handling, a dust mask or respirator is mandatory[9][10].

  • Engineering Controls: Use well-ventilated areas and closed-transfer systems where possible. All equipment (reactors, dryers, mills) must be properly grounded to prevent static discharge[10].

Q4: Can I use a different base besides sodium hydroxide?

A: Yes, other sodium bases like sodium carbonate or sodium bicarbonate can be used. The choice often depends on process safety and handling considerations.

  • Sodium Hydroxide (NaOH): Highly efficient and clean (by-product is water), but highly corrosive and generates significant heat upon dissolution and reaction.

  • Sodium Carbonate (Na₂CO₃) / Bicarbonate (NaHCO₃): Safer to handle, but the reaction produces carbon dioxide gas. At scale, the rate of base addition must be carefully controlled to manage the gas evolution and prevent a dangerous pressure buildup or excessive foaming in the reactor.

Part 3: Key Experimental Protocols

Protocol 1: HPLC Assay for Purity and Impurity Profiling

This protocol provides a robust method for determining the purity of sodium isonicotinate and quantifying related impurities, such as unreacted isonicotinic acid.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., SHIM-PACK VP-ODS, 4.6 x 150 mm, 5 µm) or equivalent[11].

2. Reagents and Mobile Phase:

  • Mobile Phase: 40:60 (v/v) Methanol : Water containing 0.05% Trifluoroacetic Acid (TFA). (Note: The original reference used Docusate Sodium, but TFA is a more common and volatile ion-pairing agent suitable for LC-MS if needed)[11].

  • Filter all mobile phases through a 0.45 µm filter before use.

  • Diluent: 50:50 Methanol:Water.

3. Standard and Sample Preparation:

  • Standard Preparation: Accurately weigh about 25 mg of sodium isonicotinate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. This yields a concentration of approximately 500 µg/mL.

  • Sample Preparation: Accurately weigh about 25 mg of the test batch of sodium isonicotinate into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 261 nm[11].

  • Column Temperature: 30 °C.

  • Run Time: Approximately 15 minutes.

5. Calculation:

  • Calculate the percentage purity using the area of the main peak relative to the total area of all peaks (Area % method). For assay vs. a reference standard, use the external standard calculation: % Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

Protocol 2: Sodium Content Analysis by ICP-OES

This method is essential for confirming the correct stoichiometry of the salt.

1. Instrumentation:

  • Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES).

2. Reagents and Standard Preparation:

  • Acid Digestion Matrix: 2% (v/v) Nitric Acid (trace metal grade) in deionized water.

  • Sodium Standard Stock Solution: 1000 ppm certified sodium standard.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1.0, 5.0, 10.0 ppm) by diluting the stock solution with the acid digestion matrix.

3. Sample Preparation:

  • Accurately weigh approximately 100 mg of the sodium isonicotinate sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the acid digestion matrix. This may require sonication to ensure complete dissolution.

  • Further dilute this solution as necessary to fall within the calibration range. For example, a 1:100 dilution of the initial solution would be appropriate.

4. Instrumental Analysis:

  • Analyze the blank, calibration standards, and prepared sample solutions on the ICP-OES, monitoring the sodium emission line (e.g., 589.592 nm).

  • Generate a calibration curve from the standards.

5. Calculation:

  • Determine the concentration of sodium in the sample solution from the calibration curve.

  • Calculate the weight percentage of sodium in the original solid sample, accounting for all dilutions. The theoretical value for C₆H₄NNaO₂ is approximately 15.84%.

Part 4: Process Visualization

Visualizing the process flow and decision-making logic is key to managing a successful scale-up campaign.

Diagram 1: Scale-Up Synthesis Workflow

This diagram illustrates the key unit operations and highlights the critical process parameters (CPPs) that must be monitored and controlled.

Scale_Up_Workflow cluster_0 Raw Material Staging cluster_1 Reaction & Work-Up cluster_2 Isolation & Drying RM1 Isonicotinic Acid Reactor Neutralization Reactor RM1->Reactor RM2 NaOH / NaHCO3 Solution RM2->Reactor RM3 Process Water RM3->Reactor Charcoal Carbon Treatment (Optional) Reactor->Charcoal Transfer Filtration1 Clarification Filtration Charcoal->Filtration1 Crystallizer Crystallizer Filtration1->Crystallizer Hot, Clear Filtrate Isolation Centrifuge / Filter Dryer Crystallizer->Isolation Slurry Transfer Dryer Vacuum Dryer Isolation->Dryer Wet Cake Packaging Final Product Packaging Dryer->Packaging cpp_node cpp_node pH pH Control Temp1 Temperature Control Agit1 Agitation Cooling Cooling Rate Drying_Params Vacuum & Temp OOS_Troubleshooting Start Purity < Specification (OOS Result) IdentifyImpurity Identify major impurity by HPLC (RRT) or LC-MS Start->IdentifyImpurity UnreactedAcid Impurity is Isonicotinic Acid IdentifyImpurity->UnreactedAcid Unreacted SM Isomer Impurity is Nicotinic Acid / Isomer IdentifyImpurity->Isomer Isomer Unknown Impurity is Unknown IdentifyImpurity->Unknown Other Action_Acid 1. Review batch record for pH endpoint. 2. Verify base solution concentration. 3. Re-process: Re-slurry and adjust pH. UnreactedAcid->Action_Acid Action_Isomer 1. Quarantine batch. 2. Test retained raw material sample for isomeric purity. 3. Consider recrystallization to purge isomer. Isomer->Action_Isomer Action_Unknown 1. Characterize impurity (LC-MS, NMR). 2. Review synthesis route for potential side-reactions. 3. Review raw material COAs for other impurities. Unknown->Action_Unknown

Caption: Decision Tree for Investigating OOS Purity Results.

References

  • Klapötke, T. M., & Witkowski, T. G. (2015). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. PMC. Retrieved from [Link]

  • Google Patents. (1964). Process for the separation of nicotinic and isonicotinic acid. (US3147269A).
  • ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl isonicotinate hydrochloride. Retrieved from [Link]

  • Carl ROTH. (2025). Safety data sheet: Isonicotinic acid ≥98 %. Retrieved from [Link]

  • ResearchGate. (2014). Determination of isoniazid and isonicotinic acid contents in tablets by HPLC. Retrieved from [Link]

  • CPAChem. (2023). Safety data sheet. Retrieved from [Link]

  • CUTM Courseware. (2020). STABILITY THEORITICAL CONSIDERATION DEGRADATIVE PATHWAYS, STABILITY INDICATING ASSAYS. Retrieved from [Link]

  • PubChem. (n.d.). Sodium Isonicotinate. Retrieved from [Link]

  • BioSpectra. (2022). ANALYTICAL METHOD FOR THE QUANTIFICATION OF SODIUM BY INDUCTIVELY COUPLED PLASMA OPTICAL EMISSION SPECTROMETRY (ICP-OES) IN SODI. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Products from Sodium Pyridine-4-Carboxylate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for the purification of compound...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for the purification of compounds synthesized using sodium pyridine-4-carboxylate. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to solve purification challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses common strategic questions regarding the purification of pyridine carboxylic acid derivatives.

Q1: What are the primary challenges in purifying products derived from sodium pyridine-4-carboxylate?

A: The purification of these compounds presents a unique set of challenges stemming from the inherent properties of the pyridine-4-carboxylic acid moiety. The primary difficulties include:

  • High Polarity and Water Solubility: Both the starting material, sodium pyridine-4-carboxylate, and many of its derivatives are highly soluble in water, making standard extraction with common organic solvents inefficient.[1]

  • Basicity of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen (pKa ≈ 5-6) makes it basic.[2] This basicity leads to strong interactions with acidic stationary phases like silica gel, resulting in significant peak tailing during column chromatography.[2][3]

  • Zwitterionic Nature: The final product, often a pyridine carboxylic acid, is amphoteric. It can exist as a zwitterion at its isoelectric point, which significantly affects its solubility and chromatographic behavior.[4]

  • Removal of Unreacted Starting Material: The high water solubility of sodium pyridine-4-carboxylate can make its removal from a similarly polar product challenging.

Q2: I'm starting a new synthesis with sodium pyridine-4-carboxylate. What is a good general purification strategy to plan for?

A: A robust initial strategy involves a multi-step approach that leverages the compound's chemical properties. A logical workflow is to first perform an acid-base extraction to remove non-polar impurities and isolate your product, followed by either recrystallization or chromatography for final polishing.

Below is a general workflow to guide your decision-making process.

G start Crude Reaction Mixture workup Initial Workup (e.g., Quench, Solvent Removal) start->workup acid_base Acid-Base Extraction workup->acid_base Product is ionizable is_solid Is the Purified Product a Solid? acid_base->is_solid recrystallize Recrystallization is_solid->recrystallize Yes chromatography Chromatography (Normal or Reverse Phase) is_solid->chromatography No / Oily final_product Pure Product recrystallize->final_product chromatography->final_product

Caption: General purification strategy for pyridine carboxylate derivatives.

Troubleshooting Guide: Specific Experimental Issues

This section provides solutions to specific problems you may encounter during your purification workflow.

Problem 1: My product remains in the aqueous layer during ethyl acetate extraction.

Cause: This is a classic issue for polar pyridine derivatives. Your product is likely too polar to partition effectively into a moderately polar solvent like ethyl acetate, or it may be in its salt form (pyridinium or carboxylate), rendering it highly water-soluble.

Solution: Manipulate pH and Solvent Choice

The key is to adjust the pH of the aqueous layer to neutralize your compound of interest, thereby increasing its hydrophobicity.

  • If your product is a pyridine carboxylic acid: Adjust the pH to its isoelectric point (typically pH 3-4).[5] At this pH, the molecule is neutral overall, minimizing its water solubility. You can then attempt extraction.

  • Use a More Polar Extraction Solvent: If the product remains in the aqueous phase even after neutralization, switch to a more polar, water-immiscible solvent like n-butanol.

  • Salting Out: Saturating the aqueous layer with sodium chloride (brine) can decrease the solubility of your organic product and drive it into the organic layer.[6]

G node_aq_salt Product Anion R-COO⁻Na⁺ node_org_empty (Empty) process_arrow Adjust pH to ~3.5 with 1M HCl node_aq_empty (Empty) node_org_neutral Neutral Product R-COOH

Caption: Effect of pH adjustment on product partitioning during extraction.

Problem 2: I'm seeing severe peak tailing in my silica gel column chromatography.

Cause: The basic nitrogen atom of the pyridine ring is interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[2] This creates a secondary, non-ideal interaction that slows down a portion of the analyte molecules, causing the characteristic tailing.

Solution: Suppress Silanol Interactions

You must modify your mobile phase or stationary phase to minimize this interaction.

  • Mobile Phase Additive: Add a small amount of a competing base to your eluent. Triethylamine (TEA) at 0.1-1% (v/v) is a common choice.[3] The TEA will preferentially bind to the acidic silanol sites, effectively shielding your product from this interaction.

  • Change Stationary Phase: If tailing persists, switch to a more inert stationary phase.

    • Alumina (basic or neutral): Alumina is less acidic than silica and is often a better choice for basic compounds.

    • Reverse-Phase (C18): Purification by reverse-phase HPLC or flash chromatography is an excellent alternative. The separation mechanism is based on hydrophobicity, avoiding the acid-base interaction issues.[2]

Experimental Protocol: Mitigating Peak Tailing in Silica Gel Chromatography

  • Determine Eluent System: First, find a suitable solvent system (e.g., Hexane:Ethyl Acetate or DCM:Methanol) using Thin Layer Chromatography (TLC).

  • Prepare Modified Eluent: To the chosen solvent system, add triethylamine (TEA) to a final concentration of 0.5% by volume. For example, for 1 L of eluent, add 5 mL of TEA.

  • Equilibrate the Column: When packing your column, use the TEA-modified eluent. Ensure you flush the packed column with at least 2-3 column volumes of this eluent before loading your sample. This step is critical to pre-treat the silica surface.

  • Load and Elute: Dissolve your crude product in a minimum amount of the TEA-modified eluent and load it onto the column. Elute as normal, collecting fractions and monitoring by TLC.

ParameterStandard Silica ChromatographyModified Chromatography
Stationary Phase Silica GelSilica Gel
Mobile Phase e.g., 80:20 EtOAc:Hex80:20:0.5 EtOAc:Hex:TEA
Expected Outcome Severe Peak TailingSymmetrical Peaks
Key Principle Acid-Base InteractionCompetitive Binding
Problem 3: My final product is contaminated with a salt, and I can't remove it.

Cause: During workup, especially after pH adjustments, salts like NaCl or Na₂SO₄ can be carried into the organic layer or co-precipitate with your product upon solvent removal. Pyridine carboxylic acids can also form salts with counter-ions from your reaction or workup.[7]

Solution: Desalting and Solvent Selection

  • Aqueous Wash: Before drying your organic layer, wash it with a minimal amount of deionized water to remove inorganic salts. This can be counterintuitive for water-soluble products, so use a very small volume and expect some product loss.

  • Solvent Trituration/Precipitation: If your product is a solid, you may be able to remove the salt by dissolving or suspending the crude material in a solvent that dissolves your product but not the inorganic salt (e.g., anhydrous ethanol, acetonitrile). Filter off the insoluble salt.

  • Dialysis or Size Exclusion Chromatography: For high-value products or macromolecules, these techniques can be used to separate small salt molecules from your larger product molecule.

  • Reverse-Phase Chromatography: A C18 column will strongly retain your organic product while inorganic salts will pass through in the void volume, providing excellent separation.

References

  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
  • BenchChem. (2025).
  • BenchChem. (n.d.).
  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?
  • Chromatography Forum. (2015).
  • Sigma-Aldrich. (n.d.). 4-Pyridinecarboxylic acid for synthesis.
  • Google Patents. (n.d.). US3748336A - Process for the production of pyridine carboxylic acids.
  • Afrane, S. K., & Ampong, F. K. (2021).

Sources

Optimization

Technical Support Center: Sodium Isonicotinate Crystallization &amp; Polymorph Control

Introduction: The Hydration Challenge Welcome to the Technical Support Center for Sodium Isonicotinate (Na-INA). If you are accessing this guide, you are likely encountering issues with phase purity, specifically disting...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Hydration Challenge

Welcome to the Technical Support Center for Sodium Isonicotinate (Na-INA). If you are accessing this guide, you are likely encountering issues with phase purity, specifically distinguishing between the stable Tetrahydrate form and various Anhydrous or Lower-Hydrate phases.

Sodium Isonicotinate (CAS 16887-79-9) is a sodium salt of 4-pyridinecarboxylic acid.[1][2][3][4][5] Unlike its parent acid (isonicotinic acid) or amide (isonicotinamide), which exhibit classic conformational polymorphism, Na-INA's solid-state behavior is dominated by Pseudo-polymorphism (solvatomorphism). The sodium ion's high coordination demand typically drives the formation of a stable tetrahydrate [Na(C₆H₄NO₂)·4H₂O] in ambient conditions.

Common User Pain Points:

  • Phase Collapse: Loss of crystallinity during drying (dehydration).

  • Oiling Out: Liquid-liquid phase separation during anti-solvent crystallization.

  • Variable Dissolution: Inconsistent solubility profiles caused by mixed hydrate/anhydrous phases.

Module 1: Thermodynamic Control (Hydrate vs. Anhydrate)

The Core Mechanism

The transition between the hydrated and anhydrous forms of Sodium Isonicotinate is driven by Water Activity (


) .
  • High

    
     (> 0.6):  The lattice incorporates water to satisfy the Na⁺ coordination sphere, favoring the Tetrahydrate.
    
  • Low

    
     (< 0.3) or High Temp (> 80°C):  Water is stripped, often causing the lattice to collapse into a microcrystalline or amorphous anhydrous powder unless controlled carefully.
    
Troubleshooting Guide: Phase Selection

Q: I am getting a mixture of opaque powder and clear crystals. What is happening? A: You are likely operating near the critical water activity boundary. If you dry the tetrahydrate too aggressively (vacuum + heat), you strip the structural water, creating a "collapsed" anhydrous phase (opaque) on the surface of the crystal.

Corrective Protocol: Water Activity Balancing To ensure phase purity, you must match your solvent composition to the desired crystal form.

Target PhaseSolvent SystemCritical ParameterDrying Condition
Tetrahydrate (Stable)Water (100%) or Water/EtOH (50:50)

> 0.6
Air dry at 25°C, 40-60% RH
Anhydrous (Metastable)Methanol (Dry) or EtOH (Dry)

< 0.1
Vacuum oven at 80°C
Visual Workflow: Solvent Selection Logic

SolventSelection Start Start: Define Target Phase Decision Target Form? Start->Decision Hydrate Tetrahydrate (Stable Form) Decision->Hydrate Ambient Stability Anhydrous Anhydrous (High Energy) Decision->Anhydrous High Solubility/Bioavailability SolventH Solvent: Water or Water/Alcohol (>20% v/v H2O) Hydrate->SolventH ProcessH Evaporative Crystallization (Slow, Ambient T) SolventH->ProcessH DryH Drying: Ambient Air (Do NOT use Vacuum) ProcessH->DryH SolventA Solvent: Dry Methanol/Ethanol (<1% Water) Anhydrous->SolventA ProcessA High T Slurry or Anti-solvent Crash SolventA->ProcessA DryA Drying: Vacuum >80°C Store w/ Desiccant ProcessA->DryA

Figure 1: Decision matrix for solvent selection based on thermodynamic stability of Sodium Isonicotinate phases.

Module 2: Kinetic Control (Anti-Solvent Crystallization)

The "Oiling Out" Phenomenon

Sodium Isonicotinate is highly soluble in water but poorly soluble in alcohols (ethanol, isopropanol). A common error is adding the anti-solvent (alcohol) too quickly to the aqueous solution. This creates a region of extremely high supersaturation where the salt separates as a liquid droplet (oil) rather than a crystal, trapping impurities.

Troubleshooting Guide: Anti-Solvent Addition

Q: My solution turned milky/oily immediately after adding Ethanol. How do I fix this? A: You triggered "Liquid-Liquid Phase Separation" (LLPS). The supersaturation generated was too high for nucleation to keep up.

Corrective Protocol: The "Pulse and Wait" Method

  • Prepare Solution: Dissolve Na-INA in Water (Saturation at 25°C is approx. ~150 mg/mL).

  • Initial Addition: Add Ethanol dropwise until the solution becomes faintly turbid (metastable zone limit).

  • Seed: Add 0.1% w/w seed crystals of the Tetrahydrate.

  • Aging: Stir for 30 minutes. The turbidity should resolve into distinct particles.

  • Final Addition: Add the remaining Ethanol slowly (over 2 hours).

Visual Workflow: Anti-Solvent Feedback Loop

AntiSolvent Start Saturated Aqueous Na-INA Solution AddAS Add Anti-Solvent (Ethanol) Dropwise Start->AddAS Check Check Turbidity AddAS->Check Clear Solution Clear Check->Clear Low Supersaturation Cloudy Faint Cloudiness (Nucleation Zone) Check->Cloudy Optimal Zone Oily Milky/Oily Droplets (LLPS - DANGER) Check->Oily Overshoot Clear->AddAS Continue Seed Stop Addition ADD SEEDS Cloudy->Seed Heat Heat to Redissolve (Reset System) Oily->Heat Heat->Start

Figure 2: Kinetic control loop for anti-solvent crystallization to prevent oiling out.

Module 3: Solid-State Characterization (Validation)

You cannot rely on visual inspection alone. Sodium Isonicotinate tetrahydrate and anhydrous forms are both white powders.

Diagnostic Table: Distinguishing Phases
TechniqueTetrahydrate (Stable)Anhydrous (Unstable/Hygroscopic)
PXRD Sharp peaks at low 2

(indicative of large unit cell with water).
Shifted peaks; often broader due to lattice strain or smaller crystallites.
DSC Broad endotherm ~60-100°C (Dehydration) followed by melting >250°C.No low-temp endotherm. Sharp melting >250°C (if handled dry).
TGA Stepwise weight loss (~30-35% mass loss corresponding to 4 H₂O).< 1% mass loss until decomposition.

Q: My DSC shows a split peak at 80°C. Is this a new polymorph? A: Likely not. This usually indicates stepwise dehydration . The tetrahydrate may lose 2 water molecules to form a dihydrate intermediate before becoming anhydrous. This is a kinetic event, not a stable polymorph.

References & Authority

  • PubChem. Sodium Isonicotinate (Compound Summary). National Library of Medicine. Link

    • Source of chemical identity, CAS (16887-79-9), and basic physicochemical properties.[1][3]

  • TCI Chemicals. Sodium Isonicotinate Product Specification.Link

    • Reference for commercial purity standards and solubility data.

  • Takas-Novak, K., et al. Equilibrium solubility measurement of compounds with low solubility. (General methodology applied to pyridine carboxylic salts).

    • Provides the theoretical basis for pH-dependent solubility of isonicotinic acid derivatives.

  • ChemicalBook. Sodium 4-Pyridinecarboxylate Tetrahydrate Properties.Link

    • Confirms the tetrahydrate as the standard commercial solid form.

Disclaimer: This guide is for research purposes only. Sodium Isonicotinate is a chemical reagent; consult the Safety Data Sheet (SDS) for handling instructions. Crystalline forms may vary based on specific impurity profiles of your raw material.

Sources

Troubleshooting

Technical Support Center: Strategies to Improve the Thermal Stability of Sodium Pyridine-4-Carboxylate MOFs

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the thermal stability of sodium pyridine-4-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the thermal stability of sodium pyridine-4-carboxylate Metal-Organic Frameworks (MOFs). This resource offers troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal decomposition temperature for sodium pyridine-4-carboxylate MOFs?

The thermal stability of sodium pyridine-4-carboxylate MOFs can vary significantly depending on the specific crystal structure, synthesis conditions, and the presence of guest molecules within the pores. Generally, the decomposition of the organic linker, in this case, pyridine-4-carboxylate, is a key factor in the overall thermal stability. While it is difficult to provide a single value, many MOFs based on polycarboxylate linkers and divalent or monovalent metal cations exhibit limited thermal stability. For instance, some cobalt-based MOFs show a flat baseline in a thermogravimetric analysis (TGA) curve until framework decomposition begins.

Q2: My TGA curve shows a significant weight loss below 200°C. Does this indicate low thermal stability of my sodium pyridine-4-carboxylate MOF?

Not necessarily. Weight loss at temperatures below 200°C is commonly attributed to the removal of guest molecules, such as solvents and adsorbed water, from the pores of the MOF rather than the decomposition of the framework itself.[1]

  • Residual Solvents: Solvents used during synthesis (e.g., DMF, ethanol, water) can remain trapped within the MOF's pores.[1]

  • Adsorbed Water: MOFs can readily adsorb moisture from the atmosphere.[1]

  • Coordinated Solvent Molecules: Some solvent molecules may be directly coordinated to the sodium metal centers and are typically removed at slightly higher temperatures than physically adsorbed molecules.[1]

A stable, well-activated sodium pyridine-4-carboxylate MOF will typically exhibit a flat baseline on the TGA curve after the initial loss of guest molecules, up to the point of framework decomposition.[1]

Q3: How does the choice of synthesis solvent impact the thermal stability of the final MOF?

The synthesis solvent plays a crucial role in determining the final structure and, consequently, the thermal stability of the MOF.[2][3] The solvent influences the solubility of the reactants, as well as the nucleation and growth of the MOF crystals.[1] For instance, using a binary or ternary solvent system instead of a single solvent can alter the crystal structure and its thermal properties.[1] Furthermore, high-boiling-point solvents like DMF can be difficult to remove completely and may require a solvent exchange step to prevent framework collapse during activation.[1]

Q4: What are the primary factors that influence the thermal stability of MOFs?

Several key factors govern the thermal stability of MOFs:

  • Nature of the Metal Ion: The oxidation state, ionic radius, and coordination preference of the metal ion significantly impact the strength of the metal-ligand bonds.[4] Generally, metal ions in their most stable oxidation state contribute to higher thermal stability.[4]

  • Nature of the Organic Linker: The structure and rigidity of the organic linker are critical. Aromatic linkers tend to form more thermally stable MOFs compared to aliphatic ones.[4]

  • Structural Features: Framework density, network topology, and the presence of interpenetration can all affect thermal stability.[4]

Q5: What are post-synthetic modification (PSM) strategies, and how can they enhance thermal stability?

Post-synthetic modification (PSM) refers to chemical modifications performed on a pre-existing MOF structure.[5][6] This technique can be a powerful tool for enhancing thermal stability by introducing new functional groups or altering the existing framework.[7][8] Strategies include covalent modification of the linker, coordination of new species to the metal centers, and ion exchange.[5] For instance, the introduction of hydrophobic functional groups can improve stability in the presence of moisture.[9]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments with sodium pyridine-4-carboxylate MOFs.

Problem Possible Causes Recommended Solutions
Unexpectedly low thermal decomposition temperature. 1. Incomplete removal of guest solvents: High-boiling-point solvents like DMF can cause framework collapse upon rapid heating.[1]2. Presence of defects in the crystal structure: Incomplete reaction or rapid crystallization can lead to a less stable framework.3. Hydrolysis: Exposure to moisture can lead to the breakdown of the metal-ligand bonds, especially in MOFs with weaker coordination.1. Implement a thorough activation procedure: This involves solvent exchange with a low-boiling-point solvent (e.g., methanol, acetone) followed by gentle heating under vacuum.[1]2. Optimize synthesis conditions: Systematically adjust parameters like temperature, reaction time, and reactant concentrations to promote the formation of a more crystalline and stable structure.[2]3. Handle and store the MOF under inert conditions: Use a glovebox or desiccator to minimize exposure to atmospheric moisture.
Broad or multi-step decomposition profile in the TGA curve. 1. Heterogeneous sample: The presence of multiple phases or unreacted starting materials.2. Complex decomposition pathway: The organic linker may decompose through several intermediate steps.1. Purify the MOF sample: Wash the synthesized material thoroughly with appropriate solvents to remove impurities.2. Characterize the decomposition products: Use techniques like TGA coupled with mass spectrometry (TGA-MS) or infrared spectroscopy (TGA-IR) to identify the evolved gases and understand the decomposition mechanism.
Loss of crystallinity upon heating, as observed by PXRD. 1. Framework collapse during activation: The removal of guest molecules can exert capillary forces that destroy the crystal structure.[1][10]2. Phase transition: The MOF may undergo a structural change at elevated temperatures.[11]1. Employ a gentler activation protocol: Use a slower heating ramp (e.g., 1-2 °C/min) and a high vacuum to minimize stress on the framework.[1] Supercritical CO2 drying is another effective method to prevent collapse.2. Perform in-situ variable-temperature PXRD: This will allow you to monitor changes in the crystal structure as a function of temperature and identify any phase transitions.
Inconsistent thermal stability between different synthesis batches. 1. Slight variations in synthesis parameters: Minor changes in temperature, time, or reactant ratios can affect the final product.[2]2. Differences in post-synthesis handling: Variations in washing, drying, and storage procedures.1. Maintain strict control over synthesis conditions: Precisely control all experimental parameters to ensure reproducibility.2. Standardize the post-synthesis workup: Develop and adhere to a consistent protocol for washing, activating, and storing your MOF samples.

Experimental Protocols & Methodologies

Protocol 1: Solvent Exchange for Enhanced Thermal Stability

Objective: To replace high-boiling-point synthesis solvents with a more volatile solvent to prevent framework collapse during thermal activation.

Materials:

  • As-synthesized sodium pyridine-4-carboxylate MOF

  • High-boiling-point synthesis solvent (e.g., DMF)

  • Low-boiling-point exchange solvent (e.g., methanol, acetone, chloroform)

  • Centrifuge and centrifuge tubes

  • Vacuum oven

Procedure:

  • After synthesis, isolate the MOF powder by centrifugation.

  • Decant the supernatant and add a fresh portion of the high-boiling-point solvent to wash the solid. Centrifuge and decant again.

  • Add the low-boiling-point exchange solvent to the MOF powder. Vigorously shake or sonicate the mixture for 30 minutes to ensure thorough mixing.

  • Centrifuge the mixture and decant the supernatant.

  • Repeat the washing and centrifugation steps with the low-boiling-point solvent at least 3-5 times over a period of 24-48 hours to ensure complete solvent exchange.

  • After the final wash, decant the solvent and dry the activated MOF in a vacuum oven at a temperature below the onset of decomposition (e.g., 80-120 °C) for 12-24 hours.

Protocol 2: Post-Synthetic Modification (PSM) via Ligand Exchange

Objective: To introduce a more thermally robust or functional linker into the MOF structure to enhance its overall stability.

Materials:

  • Pre-synthesized sodium pyridine-4-carboxylate MOF

  • Solution of the new, more robust organic linker

  • Solvent compatible with both the MOF and the new linker

  • Shaker or orbital incubator

  • Centrifuge and centrifuge tubes

Procedure:

  • Suspend the parent sodium pyridine-4-carboxylate MOF in a suitable solvent.

  • Add a solution containing an excess of the new organic linker to the MOF suspension.

  • Heat the mixture at a temperature that facilitates linker exchange without decomposing the parent MOF (e.g., 60-100 °C) for 24-72 hours with continuous agitation.[12]

  • After the exchange period, cool the mixture to room temperature and isolate the modified MOF by centrifugation.

  • Wash the modified MOF thoroughly with fresh solvent to remove any unreacted linker.

  • Dry the resulting material under vacuum.

  • Characterize the modified MOF using techniques such as PXRD, TGA, and NMR to confirm successful linker exchange and assess the improvement in thermal stability.

Visualizations

Troubleshooting_Workflow Problem Problem Encountered: Low Thermal Stability TGA_Analysis Analyze TGA Data Problem->TGA_Analysis PXRD_Analysis Analyze PXRD Data Problem->PXRD_Analysis Check_Synthesis Review Synthesis Protocol Problem->Check_Synthesis Optimize_Activation Optimize Activation Procedure TGA_Analysis->Optimize_Activation Weight loss < 200°C PXRD_Analysis->Optimize_Activation Loss of crystallinity Check_Synthesis->Optimize_Activation Inconsistent results PSM Consider Post-Synthetic Modification Check_Synthesis->PSM Inherent instability Solution Improved Thermal Stability Optimize_Activation->Solution PSM->Solution

Caption: A troubleshooting workflow for addressing low thermal stability in MOFs.

Thermal_Decomposition_Mechanism cluster_0 Initial State cluster_1 Activation cluster_2 Decomposition MOF_Guest MOF with Guest Molecules Activated_MOF Activated MOF MOF_Guest->Activated_MOF Heat (<200°C) - Guest Molecules Decomposed_Products Decomposed Products (Metal Oxide + Carbonaceous Residue) Activated_MOF->Decomposed_Products Heat (>T_decomp) - Organic Linker

Caption: A simplified mechanism of thermal decomposition for a typical MOF.

References

  • Enhanced hydrothermal stability of Cu MOF by post synthetic modification with amino acids. (2019). Vacuum, 164(9). Available at: [Link]

  • Versatile Covalent Postsynthetic Modification of Metal Organic Frameworks via Thermal Condensation for Fluoride Sensing in Waters. (2021). MDPI. Available at: [Link]

  • Post‐synthetic modification strategies to enable enhanced MOF stability. (n.d.). ResearchGate. Available at: [Link]

  • Characterization of the Thermodynamic Stability of Solvated Metal–Organic Framework Polymorphs Using Molecular Simulations. (2013). The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]

  • Post‐synthetic Modification of MOFs. (2013). Royal Society of Chemistry. Available at: [Link]

  • The Stability of Metal–Organic Frameworks. (n.d.). Wiley-VCH.
  • Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artificial intelligence (AI) predictions. (2024). RSC Publishing.
  • Postsynthetic Modification of Metal–Organic Frameworks. (2021). Inorganic Chemistry. Available at: [Link]

  • Influence of temperature on metal-organic frameworks. (n.d.).
  • Thermal conductivity of metal–organic frameworks (MOFs). (2025). AIP Publishing.
  • Synthesis, Structure, and Thermal Stability of a Mesoporous Titanium(III) Amine-Containing MOF. (n.d.). PMC.
  • Metal–organic framework. (n.d.). Wikipedia. Available at: [Link]

  • Is there any information in the literature about the chemical stability of Metal organic frameworks in different solvents? (2019). ResearchGate. Available at: [Link]

  • Improving MOF stability: approaches and applications. (n.d.). ResearchGate. Available at: [Link]

  • Identifying pathways to metal–organic framework collapse during solvent activation with molecular simul
  • Improving MOF stability: approaches and applic
  • Practical MOF Nanoarchitectonics: New Strategies for Enhancing the Processability of MOFs for Practical Applic
  • Improving MOF stability: approaches and applications. (n.d.). Chemical Science (RSC Publishing).
  • An investigation of affecting factors on MOF characteristics for biomedical applications: A system
  • Thermally activated structural phase transitions and processes in metal–organic frameworks. (2024).
  • Exploitation of MOF decomposition mechanisms to tailor MOF-derived carbon structure in mono- and multimetallic PCN-250. (n.d.). ChemRxiv.
  • A comparative study on the thermal decomposition of some transition metal carboxyl
  • Decomposition Process of Carboxylate MOF HKUST-1 Unveiled at the Atomic Scale Level. (2016). IRIS UniPA. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of Sodium Pyridine-4-carboxylate

Welcome to the technical support center for sodium pyridine-4-carboxylate (also known as sodium isonicotinate). This guide is designed for researchers, scientists, and drug development professionals to navigate and overc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for sodium pyridine-4-carboxylate (also known as sodium isonicotinate). This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during experimentation. By understanding the physicochemical properties of this compound, you can select the appropriate solvent systems and conditions to ensure successful experimental outcomes.

Understanding the Molecule: Why Solubility Can Be a Challenge

Sodium pyridine-4-carboxylate is the sodium salt of isonicotinic acid.[1][2] Its structure consists of two key features that dictate its solubility:

  • An Ionic Carboxylate Group (-COONa): This group is highly polar and readily dissociates in polar solvents to form a sodium cation (Na+) and a pyridine-4-carboxylate anion. This ionic nature is the primary driver of its solubility in water.[1]

  • A Pyridine Ring: This aromatic heterocyclic ring is less polar than the carboxylate group. While the nitrogen atom can participate in hydrogen bonding, the ring itself contributes some non-polar character to the molecule.

The solubility of this compound is therefore a balancing act between its highly polar ionic head and its moderately polar aromatic ring. Problems typically arise when attempting to dissolve it in solvents that cannot adequately solvate both parts of the molecule.

General Solubility Profile

A clear understanding of a compound's solubility in common lab solvents is the first step in troubleshooting. While exhaustive quantitative data is dispersed, a general qualitative profile can be established.

Solvent ClassExample SolventsSolubility of Sodium Pyridine-4-carboxylateRationale
Polar Protic WaterSoluble[1][2]Water is an excellent solvent due to its high polarity and ability to form strong hydrogen bonds with the carboxylate group and the pyridine nitrogen.
Methanol, EthanolModerately to Slightly SolubleThese alcohols are polar but less so than water. Their ability to solvate the ionic carboxylate is reduced compared to water.[3]
Polar Aprotic DMSO, DMFGenerally SolubleThese solvents have high dielectric constants and can effectively solvate the sodium cation, but may be less effective at solvating the carboxylate anion through hydrogen bonding.
Non-Polar Toluene, HexaneInsolubleThese solvents lack the polarity needed to overcome the lattice energy of the ionic salt. The "like dissolves like" principle dictates poor solubility.
Low-Polarity Dichloromethane, Diethyl EtherInsolubleSimilar to non-polar solvents, these are unsuitable for dissolving ionic salts like sodium pyridine-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: Why won't my sodium pyridine-4-carboxylate dissolve in an organic solvent like dichloromethane or toluene?

A: This is due to a fundamental mismatch in polarity. Sodium pyridine-4-carboxylate is an ionic salt. Ionic compounds require highly polar solvents to break apart their crystal lattice structure and solvate the resulting ions. Non-polar or low-polarity organic solvents cannot provide the necessary solvation energy, leading to insolubility.

Q2: I've dissolved the compound in water, but it crashed out after I added it to my acidic reaction mixture. What happened?

A: You likely protonated the carboxylate anion. The solubility of sodium pyridine-4-carboxylate is highly pH-dependent.[4] In acidic conditions (low pH), the carboxylate anion (-COO⁻) will accept a proton (H⁺) to form the neutral, free acid: isonicotinic acid (pyridine-4-carboxylic acid).[5] This free acid form is significantly less soluble in water than its salt form and will precipitate out of the solution.[4][6]

Q3: Can I heat the solution to increase solubility?

A: Yes, for most solvent systems, increasing the temperature will increase the solubility of sodium pyridine-4-carboxylate. However, be cautious. This can lead to the formation of a supersaturated solution. If the solution cools back to room temperature, the compound may precipitate out, sometimes rapidly. This is a useful technique for recrystallization but can be problematic if you need the compound to remain in solution for a prolonged period at a lower temperature.

Q4: What is the pKa of the parent acid, and why is it important?

A: The pKa of the conjugate acid (isonicotinic acid) is crucial for understanding pH-dependent solubility.[7] The pKa of isonicotinic acid is approximately 4.9. This means that at a pH of 4.9, the compound will be 50% in its ionized (soluble salt) form and 50% in its neutral (less soluble acid) form. To keep the compound fully dissolved in an aqueous system, the pH should be maintained well above this pKa, ideally at pH 7 or higher.

In-Depth Troubleshooting Guide

This section provides actionable steps to address specific solubility challenges.

Issue 1: Compound is Insoluble in the Desired Solvent System

If you are facing poor solubility, follow this workflow to find a solution.

G start Insoluble Compound check_solvent Is the solvent polar (e.g., Water, DMSO, DMF)? start->check_solvent use_polar Action: Switch to a polar solvent like water or DMSO. check_solvent->use_polar No check_ph Is the solution pH > 6? check_solvent->check_ph Yes end_success Compound Solubilized use_polar->end_success adjust_ph Action: Adjust pH to > 7 with a non-reactive base (e.g., NaOH, K2CO3). check_ph->adjust_ph No consider_cosolvent Still Insoluble? Consider a Co-Solvent System check_ph->consider_cosolvent Yes adjust_ph->end_success use_cosolvent Action: Use a mixture, e.g., Water/Ethanol or Water/DMSO. consider_cosolvent->use_cosolvent Yes use_cosolvent->end_success

Caption: Troubleshooting workflow for solubility issues.

Protocol 1: pH Adjustment for Aqueous Systems

This protocol is for situations where the compound has precipitated from an aqueous solution due to low pH.

Objective: To increase solubility by converting the less-soluble isonicotinic acid back into its highly soluble sodium salt form.

Materials:

  • Your solution/suspension containing the precipitated compound.

  • 1 M Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) solution.

  • pH meter or pH indicator strips.

  • Stir plate and stir bar.

Procedure:

  • Place the beaker containing your suspension on a magnetic stir plate and begin gentle stirring.

  • Calibrate your pH meter according to the manufacturer's instructions.

  • Slowly add the 1 M NaOH solution dropwise to your suspension.

  • Monitor the pH continuously. As you add the base, the precipitate should begin to redissolve.

  • Continue adding base until all the solid has dissolved and the pH of the solution is stable at ≥ 7.0. A pH between 7 and 9 is generally sufficient to ensure the compound remains in its deprotonated, soluble form.[8][9]

  • Record the final pH and the volume of base added.

Causality: By increasing the pH, you are removing free protons (H⁺) from the solution. According to Le Châtelier's principle, this drives the equilibrium from the neutral isonicotinic acid form back towards the deprotonated and highly soluble pyridine-4-carboxylate anion.

Protocol 2: Developing a Co-Solvent System

This protocol is useful when a single solvent does not provide adequate solubility, often in cases where downstream applications require the presence of an organic solvent.

Objective: To create a mixed solvent system that balances the polarity requirements for dissolving the ionic salt.

Materials:

  • Sodium pyridine-4-carboxylate.

  • Primary solvent (e.g., Water).

  • Co-solvent (e.g., Ethanol, Isopropanol, or DMSO).

  • Graduated cylinders.

  • Vials and a vortex mixer or stir plate.

Procedure:

  • Determine Target Concentration: Decide on the final concentration of sodium pyridine-4-carboxylate needed for your experiment.

  • Initial Dissolution: Dissolve the compound in the minimum amount of the primary, highly polar solvent (e.g., water). This creates a concentrated stock solution. The use of water is often essential for solvating the carboxylate salt.[10]

  • Titration with Co-Solvent: While stirring, slowly add the organic co-solvent to the concentrated aqueous stock.

  • Observe for Precipitation: Monitor the solution closely. If the solution remains clear, you can continue adding the co-solvent. If the compound begins to precipitate, you have exceeded the solubility limit for that specific solvent ratio.

  • Establish Optimal Ratio: Systematically test different ratios (e.g., 9:1, 4:1, 1:1 water:co-solvent) to find the highest concentration of the organic co-solvent that can be used while keeping your compound fully dissolved.

  • Scale-Up: Once the optimal ratio is determined from these small-scale tests, you can confidently prepare a larger batch of the co-solvent system for your experiment.

Causality: A co-solvent system works by creating a new solvent environment with intermediate polarity. The water component primarily solvates the ionic carboxylate group, while the organic co-solvent helps to solubilize the less polar pyridine ring, leading to overall greater solubility than in the pure organic solvent alone.

References

  • Jedrzejowski, D., et al. (2024). Enhancing the solubility and antibacterial activity of novel molecular salts of enrofloxacin drug with isomeric pyridinedicarboxylic acids. ResearchGate. Retrieved from [Link]

  • Ahmad, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). C1-c8 carboxylic acid salt solution for the absorption of co2.
  • Van den Abeele, J., et al. (2024). Indirect effects of pH on drug solubility in fed state simulated intestinal fluids. International Journal of Pharmaceutics, 651, 123793.
  • Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Various Carboxylic Acids and Corresponding Sodium Salts in Water and Ethan01.l~. Retrieved from [Link]

  • Gabiv, Y., et al. (2021). Suppressing carboxylate nucleophilicity with inorganic salts enables selective electrocarboxylation without sacrificial anodes. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 4-Pyridinecarboxylic acid, 1-oxide. Retrieved from [Link]

  • Zhang, Z., et al. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. MDPI. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Pyridinecarboxylic acid (CAS 55-22-1). Retrieved from [Link]

  • Taylor, C. R., & Day, G. M. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes. RSC Publishing. Retrieved from [Link]

  • Organic Chemistry Data. (2017). Bordwell pKa Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]

  • Google Patents. (n.d.). The method for preparing carboxylate salt.
  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Study.com. (n.d.). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. Retrieved from [Link]

  • Chem-Impex. (n.d.). Sodium pyridine-4-sulfinate. Retrieved from [Link]

  • Seidell, A. (1919).
  • MDPI. (2022). The Effect of pH and Sodium Caseinate on the Aqueous Solubility, Stability, and Crystallinity of Rutin towards Concentrated Colloidally Stable Particles for the Incorporation into Functional Foods. Retrieved from [Link]

  • PubMed. (2022). The Effect of pH and Sodium Caseinate on the Aqueous Solubility, Stability, and Crystallinity of Rutin towards Concentrated Colloidally Stable Particles for the Incorporation into Functional Foods. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Catalyst Loading with Sodium Pyridine-4-Carboxylate Derivatives

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the opt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the optimization of catalyst loading in reactions utilizing sodium pyridine-4-carboxylate and its derivatives as ligands. Our focus is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental work.

Introduction to Sodium Pyridine-4-Carboxylate in Catalysis

Sodium pyridine-4-carboxylate, the sodium salt of isonicotinic acid, is an emerging ligand in transition metal catalysis, particularly with palladium. Its utility stems from the unique electronic properties of the pyridine ring and the coordinating ability of the carboxylate group. The pyridine nitrogen, a Lewis base, can coordinate to the metal center, influencing its reactivity. The carboxylate group can also interact with the metal, potentially leading to bidentate chelation or acting as a hemilabile ligand, which can be displaced during the catalytic cycle.[1][2] The sodium counter-ion and the carboxylate moiety also enhance the ligand's solubility in certain solvent systems, offering advantages in reaction setup.[3]

However, the optimization of catalyst systems employing this ligand is not without its challenges. Issues such as catalyst deactivation, low yields, and competing side reactions are common hurdles. This guide is designed to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading when using sodium pyridine-4-carboxylate as a ligand in a cross-coupling reaction?

A1: For initial screening and optimization, a palladium catalyst loading in the range of 1-5 mol% is a common and effective starting point.[4][5] A loading of 2-3 mol% is often a reasonable balance for new substrates to ensure the reaction proceeds while minimizing cost.[6] If you are working with particularly challenging or unreactive substrates, beginning with a higher catalyst loading (e.g., 5 mol%) can help establish a baseline yield.[4] Once a reproducible yield is obtained, the catalyst loading can be incrementally decreased to determine the minimum effective concentration for your specific transformation.

Q2: How does the molar ratio of sodium pyridine-4-carboxylate to the palladium source impact the reaction?

A2: The ligand-to-metal ratio is a critical parameter that influences catalyst stability and activity. For monodentate ligands like sodium pyridine-4-carboxylate, a ligand-to-palladium ratio of 2:1 to 4:1 is a common starting point. An excess of the ligand is often necessary to:

  • Stabilize the active catalytic species: The ligand prevents the agglomeration of palladium into inactive palladium black.[3]

  • Prevent catalyst decomposition: A sufficient ligand concentration can protect the metal center from undesirable side reactions.[6]

  • Modulate reactivity: The ligand's electronic and steric properties influence the rates of oxidative addition and reductive elimination in the catalytic cycle.[4][7]

It is crucial to screen different ligand-to-metal ratios during optimization, as too much ligand can sometimes inhibit the reaction by creating a coordinatively saturated and less reactive metal center.

Q3: My reaction is sluggish or gives a low yield. Could the sodium pyridine-4-carboxylate ligand be the problem?

A3: Yes, while ligands are essential, they can also be a source of issues. With sodium pyridine-4-carboxylate, consider the following:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate too strongly to the palladium center, leading to catalyst inhibition. This is a common issue with pyridine-based ligands.[3]

  • Solubility Issues: While the sodium salt enhances solubility in some solvents, it may not be fully soluble in all organic solvents used for cross-coupling. Poor solubility can lead to a lower effective concentration of the ligand and catalyst instability.

  • Decarboxylation: Under certain conditions, particularly at high temperatures, the carboxylate group could potentially undergo decarboxylation, leading to the formation of pyridine and degradation of the ligand.[8][9]

Q4: Can I pre-form a palladium complex with sodium pyridine-4-carboxylate, or should I add them separately to the reaction?

A4: Both approaches are viable, but in situ generation of the catalyst is more common and convenient for initial screening. This involves adding the palladium source (e.g., palladium acetate, Pd(OAc)₂) and the sodium pyridine-4-carboxylate ligand directly to the reaction mixture. This allows for rapid screening of different ligand-to-metal ratios.

Pre-forming the complex, for example, by stirring the palladium source and the ligand in a solvent before adding the other reagents, can sometimes lead to a more well-defined and potentially more active catalyst. However, this adds an extra step to the procedure. For initial optimization, in situ generation is recommended.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides a systematic approach to resolving them.

Problem 1: Low or No Product Yield
Potential Cause Recommended Solution(s) Scientific Rationale
Catalyst Deactivation (Formation of Palladium Black) 1. Increase Ligand-to-Metal Ratio: Try increasing the ratio of sodium pyridine-4-carboxylate to palladium (e.g., from 2:1 to 4:1 or higher).2. Lower Reaction Temperature: If possible, reduce the reaction temperature and extend the reaction time.[6]3. Ensure Rigorous Inert Atmosphere: Improve degassing of solvents and ensure the reaction is run under a positive pressure of an inert gas (e.g., Argon or Nitrogen).[6]The ligand stabilizes the Pd(0) species, preventing aggregation into inactive palladium black.[3] High temperatures can accelerate catalyst decomposition.[3] Oxygen can oxidize the active Pd(0) to inactive Pd(II) species.
Inhibition by Pyridine Nitrogen 1. Use a More Sterically Hindered Ligand (if possible): If sodium pyridine-4-carboxylate proves too inhibitory, consider a pyridine derivative with substituents near the nitrogen.2. Optimize Ligand-to-Metal Ratio: Too much ligand can lead to the formation of a coordinatively saturated, inactive palladium complex. Try reducing the ligand ratio.The lone pair on the pyridine nitrogen can bind strongly to the palladium center, blocking coordination sites necessary for the catalytic cycle.[3] An optimal ligand concentration is needed to balance stability and reactivity.
Poor Solubility of Ligand/Catalyst 1. Screen Solvents: Test different anhydrous solvents or solvent mixtures (e.g., dioxane, THF, DMF, toluene) to find one that provides good solubility for all components at the reaction temperature.[3]The catalytic species must be in solution to be active. Poor solubility leads to a low effective catalyst concentration.
Suboptimal Base or Solvent 1. Screen Different Bases: The choice of base is critical. Common bases for cross-coupling include K₂CO₃, K₃PO₄, and Cs₂CO₃.[4]2. Ensure Anhydrous Conditions: Use anhydrous solvents and dry the base before use.The base plays a key role in the catalytic cycle (e.g., in the transmetalation step of Suzuki coupling). Water can lead to side reactions like protodeboronation in Suzuki couplings.[3]
Problem 2: Significant Formation of Side Products
Potential Cause Recommended Solution(s) Scientific Rationale
Homocoupling of Coupling Partners (e.g., in Suzuki Coupling) 1. Reduce Catalyst Loading: High catalyst concentrations can sometimes promote homocoupling.[4]2. Strict Exclusion of Oxygen: Ensure the reaction is thoroughly degassed.Oxygen can promote the oxidative homocoupling of boronic acids.[4]
Protodeboronation (in Suzuki Coupling) 1. Use a Weaker Base or Anhydrous Conditions: The presence of water and a strong base can facilitate the cleavage of the C-B bond.[3]2. Use Boronic Esters: Pinacol esters of boronic acids are often more stable.This side reaction consumes the boronic acid, reducing the yield of the desired product.
Possible Ligand Decarboxylation 1. Lower Reaction Temperature: If high temperatures are being used, try to find a lower optimal temperature.Carboxylic acids and their salts can undergo decarboxylation at elevated temperatures, which would degrade the ligand.[8][9]

Data Presentation: Illustrative Effect of Catalyst and Ligand Loading

The following table provides hypothetical but scientifically plausible data for the optimization of a Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid, using Pd(OAc)₂ as the palladium source and sodium pyridine-4-carboxylate as the ligand. This data illustrates the typical trends observed during such an optimization.

Table 1: Optimization of Catalyst and Ligand Loading

Entry Pd(OAc)₂ (mol%) Sodium Pyridine-4-carboxylate (mol%) Ligand:Pd Ratio Yield (%) Observations
1221:135Incomplete conversion, some Pd black observed.
2242:175Good conversion, clean reaction.
3284:188Excellent conversion, clean reaction.
42126:185Slight decrease in yield, possibly due to catalyst inhibition.
5144:178Good yield with lower catalyst loading.
60.524:162Incomplete conversion at lower catalyst loading.
73124:190Highest yield, but with higher catalyst cost.

This data is illustrative and serves to demonstrate the principles of optimizing catalyst and ligand loading. Actual results will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

The following is a general, adaptable protocol for the optimization of catalyst loading for a Suzuki-Miyaura cross-coupling reaction using sodium pyridine-4-carboxylate as a ligand.

Protocol: Screening of Catalyst and Ligand Loading for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium pyridine-4-carboxylate

  • Base (e.g., anhydrous K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tubes or reaction vials with septa

  • Magnetic stirrer and stir bars

  • Heating block or oil bath

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

    • Seal the vessel with a septum.

    • Evacuate and backfill the vessel with an inert gas three times to ensure an inert atmosphere.[6]

  • Catalyst and Ligand Addition:

    • In a separate glovebox or under a positive flow of inert gas, weigh the desired amounts of Pd(OAc)₂ and sodium pyridine-4-carboxylate into a separate vial for each reaction condition to be tested (refer to Table 1 for examples).

    • Quickly add the solid catalyst and ligand to the reaction vessel against a positive pressure of inert gas.

  • Solvent Addition and Reaction:

    • Add the anhydrous, degassed solvent via syringe to the reaction vessel to achieve the desired concentration (e.g., 0.1 M with respect to the aryl halide).

    • Place the reaction vessel in a pre-heated heating block or oil bath at the desired temperature (e.g., 80-100 °C).

    • Stir the reaction mixture vigorously.

  • Monitoring and Work-up:

    • Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

    • Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure cross-coupled product.

Visualizations: Workflow and Mechanism

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common issues when optimizing reactions with sodium pyridine-4-carboxylate.

TroubleshootingWorkflow start Low or No Yield check_reagents Check Reagent Purity & Integrity (Substrates, Base, Solvent) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature) check_reagents->check_conditions Reagents OK optimize_catalyst Optimize Catalyst System check_conditions->optimize_catalyst Conditions OK sub_optimize_catalyst Catalyst System Optimization optimize_catalyst->sub_optimize_catalyst loading Vary Catalyst Loading (e.g., 1-5 mol%) sub_optimize_catalyst->loading ratio Vary Ligand:Pd Ratio (e.g., 2:1, 4:1) sub_optimize_catalyst->ratio base Screen Different Bases (K₃PO₄, Cs₂CO₃) sub_optimize_catalyst->base solvent Screen Solvents (Dioxane, Toluene, DMF) sub_optimize_catalyst->solvent success Successful Optimization loading->success Improved Yield ratio->success Improved Yield base->success Improved Yield solvent->success Improved Yield CatalyticCycle cluster_info Key Roles of Pyridine-4-Carboxylate Ligand (L) pd0 Pd(0)L₂ pd2_oa Ar-Pd(II)L₂(X) pd0->pd2_oa Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)L₂(Ar') pd2_oa->pd2_trans Transmetalation (Ar'B(OH)₂ + Base) pd2_trans->pd0 Reductive Elimination (Ar-Ar') ligand L = Sodium Pyridine-4-carboxylate info1 • Stabilizes Pd(0) active species info2 • Modulates electronics of Pd center info3 • Influences rates of key steps

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

References

Sources

Optimization

Technical Support Center: Enhancing Porosity in Isonicotinate-Based MOFs

Executive Summary Isonicotinate-based Metal-Organic Frameworks (MOFs), such as the Bio-MOF series and MUV (Materials of University of Valencia) variants, offer exceptional biocompatibility and tunable pore chemistry. How...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isonicotinate-based Metal-Organic Frameworks (MOFs), such as the Bio-MOF series and MUV (Materials of University of Valencia) variants, offer exceptional biocompatibility and tunable pore chemistry. However, their practical application is often bottlenecked by two critical issues: framework interpenetration (which drastically reduces void volume) and pore collapse during activation.

This guide moves beyond basic synthesis to address the causality of porosity loss. We focus on three validated enhancement vectors:

  • Geometric Tuning: Preventing catenation via thermodynamic control.

  • Defect Engineering: Introducing "missing linker" porosity via modulated synthesis.[1]

  • Activation Integrity: Critical protocols for solvent removal without structural implosion.

Module 1: Geometric Tuning & Interpenetration Control

Q: My zinc-isonicotinate MOF yields high crystallinity but low BET surface area (<400 m²/g). What is happening?

A: You are likely synthesizing an interpenetrated phase . Zinc isonicotinate frameworks have a high propensity for catenation—where two or more identical networks grow inside each other to maximize packing density. This is thermodynamically favorable but disastrous for porosity.

Troubleshooting Protocol:

  • Dilution Strategy: Interpenetration is often concentration-dependent. Reduce your precursor concentration by 50%. Lower supersaturation slows nucleation, favoring the non-interpenetrated (open) kinetic phase over the dense thermodynamic phase [1].

  • Temperature Control: Lower the synthesis temperature. Higher temperatures provide the energy required to form the denser, interpenetrated networks. If working at 120°C, drop to 85–100°C and extend the reaction time.

  • Solvent Choice: Switch to a solvent with a larger molecular volume (e.g., Diethylformamide instead of DMF) if the topology allows. Bulky solvent molecules act as temporary templates, physically blocking the growth of a second network within the pores.

Q: Can I reverse interpenetration after the MOF is formed?

A: Generally, no . Once the catenated lattice is formed, the networks are mechanically interlocked. You must restart the synthesis with modified parameters. However, for certain flexible frameworks, solvent-exchange induced "breathing" can slightly expand the lattice, but this is not true "de-interpenetration."

Module 2: Defect Engineering (Modulated Synthesis)

Q: How do I systematically introduce mesopores into these typically microporous materials?

A: Use Modulated Synthesis . By adding a monocarboxylic acid (the "modulator") to the reaction, you create competition for the metal nodes.

Mechanism: The modulator (e.g., acetic acid) binds to the metal cluster but has only one coordination site. It cannot bridge to another node, creating a "missing linker" defect. If multiple defects cluster together, they merge to form a larger mesopore within the microporous lattice [2].

Experimental Workflow:

  • Select Modulator:

    • Acetic Acid:[2] Creates small, localized defects.

    • Benzoic Acid: Creates larger defects due to steric bulk; slower exchange rate yields higher crystallinity.

    • Dodecanoic Acid: Used for creating substantial mesoporosity (hierarchical structure).[3][4][5]

  • Optimization Ratio: Start with a Modulator:Ligand molar ratio of 10:1 .

    • Too Low (<5:1): Negligible porosity enhancement.

    • Too High (>50:1): Prevents framework assembly entirely (yield drops to zero).

  • Validation: You must observe a Type IV isotherm (hysteresis loop) in N₂ sorption at 77 K to confirm mesopore formation.

Visualizing the Defect Pathway

DefectEngineering Precursors Precursors (Metal Salt + Linker) Competition Competitive Coordination (Modulator vs. Linker) Precursors->Competition Modulator Modulator Addition (Monocarboxylic Acid) Modulator->Competition Ratio 10:1 to 50:1 DefectFormation Defect Formation (Missing Linkers/Clusters) Competition->DefectFormation Kinetic Trapping Porosity Enhanced Porosity (Hierarchical Structure) DefectFormation->Porosity Cluster Merging

Figure 1: Mechanism of modulated synthesis. The modulator acts as a capping agent, terminating network extension locally to create vacancies (defects) that merge into larger pores.

Module 3: Activation & Post-Synthetic Processing

Q: My MOF looks perfect in XRD but shows <10 m²/g surface area. Is the structure collapsing?

A: Yes, this is the classic signature of Capillary Collapse . Isonicotinate linkers often form delicate frameworks. If you dry them from high-surface-tension solvents (like DMF or water) using heat/vacuum, the capillary forces exerted by the receding liquid meniscus will crush the pores [3].

The Solution: Supercritical CO₂ (scCO₂) Drying You must bypass the liquid-gas phase boundary.

Protocol:

  • Solvent Exchange: Exchange the synthesis solvent (DMF) with ethanol or acetone.

    • Frequency: 3x daily for 3 days.

    • Critical Check: Ensure DMF is <1% (verify via ¹H-NMR of the supernatant) before proceeding. Residual DMF will not dissolve in scCO₂ and will remain in the pores.

  • scCO₂ Processing:

    • Load sample into the dryer.

    • Flush with liquid CO₂ at 10°C / 50 bar for 2 hours to displace ethanol.

    • Heat to 40°C (above critical point 31.1°C) and pressurize to 100 bar.

    • Bleed slowly: Depressurize at a rate of <1 bar/min. Rapid venting can explode the crystals.

Q: Can I use thermal activation instead?

A: Only if the framework is exceptionally rigid (e.g., UiO series). For isonicotinates, thermal activation is risky. If you lack scCO₂ access, use solvent exchange with pentane or diethyl ether (very low surface tension) and dry under ambient conditions before applying mild vacuum.

Comparative Data: Porosity Enhancement Methods

The following table summarizes expected gains for a generic Zinc-Isonicotinate MOF (e.g., based on Bio-MOF-1 architecture) using these interventions.

MethodTarget MechanismTypical BET Area (m²/g)Pore Volume (cm³/g)Key Risk
Standard Synthesis Baseline (often interpenetrated)200 - 4000.15Low porosity
Dilution Control Prevents Interpenetration800 - 1,0000.45Low yield
Modulated (Acetic Acid) Defect Engineering (Micropores)1,100 - 1,3000.55Phase impurity
Modulated (Benzoic Acid) Defect Engineering (Mesopores)1,200 - 1,5000.70Crystal fragility
scCO₂ Activation Prevents CollapseMaintains theoretical maxMaintains maxEquipment cost

Module 4: Hierarchical Structuring (Templating)

Q: I need large pores (>10 nm) for protein delivery. Defect engineering isn't enough.

A: You need Surfactant-Templated Synthesis . Defects create random mesopores (2–5 nm). For larger, ordered pores, use a "soft template" like Pluronic F-127 or CTAB during synthesis [4].

Protocol:

  • Dissolve the surfactant in the solvent before adding metal/ligand precursors.

  • Allow micelles to form (stir for 1 hour).

  • Add MOF precursors.[6] The MOF crystals will nucleate around the micelles.

  • Crucial Step: Removal of the template. The surfactant molecules are large and sticky. Simple solvent exchange often fails. You may need a calcination step (if the MOF is thermally stable) or acidic ethanol wash to dislodge the surfactant.

Workflow: Integrated Porosity Enhancement

Workflow Start Start: Low Porosity MOF Check1 Check: Interpenetration? Start->Check1 Action1 Dilute Precursors & Lower Temp Check1->Action1 Yes (XRD Dense Phase) Check2 Check: Pore Size Need? Check1->Check2 No Action1->Check2 Action2 Add Modulator (Acetic/Benzoic Acid) Check2->Action2 Micro/Mesopores Action3 Add Surfactant Template (Pluronic F-127) Check2->Action3 Large Mesopores (>10nm) FinalStep Activation: scCO2 Drying Action2->FinalStep Action3->FinalStep

Figure 2: Decision tree for selecting the correct porosity enhancement strategy based on the specific failure mode (interpenetration vs. pore size).

References

  • Tuning porosity via control of interpenetration in a zinc isonicotinate metal organic framework. Journal of Chemical Sciences, 2014. Link

  • Defect Engineering in Metal–Organic Frameworks. Chemical Reviews, 2015. Link

  • Activation of metal–organic framework materials. CrystEngComm, 2013. Link

  • Template-assisted, seed-mediated synthesis of hierarchically mesoporous core-shell UiO-66. ACS Applied Materials & Interfaces, 2015. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Study of Pyridine-Based Linkers for Metal-Organic Framework Synthesis: A Guide for Researchers

The strategic selection of organic linkers is a cornerstone in the design of Metal-Organic Frameworks (MOFs), dictating the resultant architecture, porosity, and ultimately, the functional properties of these versatile m...

Author: BenchChem Technical Support Team. Date: March 2026

The strategic selection of organic linkers is a cornerstone in the design of Metal-Organic Frameworks (MOFs), dictating the resultant architecture, porosity, and ultimately, the functional properties of these versatile materials.[1][2] Among the vast library of organic building blocks, pyridine-based linkers have garnered significant attention due to their unique electronic properties, structural rigidity, and diverse coordination chemistry. The nitrogen atom within the pyridine ring can act as a potent coordination site, influencing the formation of secondary building units (SBUs) and enabling post-synthetic modifications.[3][4] This guide provides a comparative analysis of various classes of pyridine-based linkers for MOF synthesis, offering insights into how their structural nuances direct the synthesis and performance of the final materials.

The Critical Role of Linker Geometry and Functionality

The geometry and functionality of pyridine-based linkers are paramount in determining the topology and properties of the resulting MOFs. The number and position of coordinating groups, typically carboxylates, on the pyridine ring or its oligomers (bipyridines, terpyridines) directly influence the connectivity of the metal nodes and the overall framework dimensionality.[4][5] Furthermore, the inherent Lewis basicity of the pyridine nitrogen can be exploited for catalytic applications or to create specific binding sites for guest molecules.[4]

Monopyridine-Dicarboxylate Linkers: A Study in Isomerism

The simplest class of pyridine-based linkers, monopyridine-dicarboxylates, offers a fascinating platform to study the impact of isomerism on MOF architecture. The relative positions of the two carboxylate groups and the nitrogen atom dictate the linker's symmetry and coordination vectors, leading to distinct framework topologies.

Pyridine-3,5-dicarboxylic Acid

With its C2v symmetry, pyridine-3,5-dicarboxylic acid often acts as a V-shaped linker, promoting the formation of robust, three-dimensional frameworks. The divergent nature of the carboxylate groups facilitates the construction of porous materials with applications in gas storage and separation. MOFs synthesized with this linker have demonstrated promising performance as electrode materials in energy storage devices.[2] The synthesis of MOFs using 3,5-pyridinedicarboxylic acid typically involves solvothermal or hydrothermal methods, where the linker and a metal salt are heated in a suitable solvent.[6]

Pyridine-2,5-dicarboxylic Acid

The asymmetry of pyridine-2,5-dicarboxylic acid introduces a greater degree of complexity into the resulting MOF structures. The proximity of one carboxylate group to the pyridine nitrogen allows for chelation, which can influence the formation of the SBUs and the overall network topology. This can lead to the formation of unique structures, including both 3D frameworks and 0D molecular complexes, depending on the synthesis conditions.[7]

Pyridine-2,6-dicarboxylic Acid (Dipicolinic Acid)

The chelation of the two carboxylate groups and the pyridine nitrogen in dipicolinic acid to a metal center is a dominant coordination motif.[4] This often leads to the formation of 1D chains or 2D layered structures. However, the use of auxiliary linkers can bridge these lower-dimensional structures into porous 3D frameworks.[4] The choice of metal ion is also a critical parameter, with different metals yielding MOFs of varying dimensionality and properties.[4]

Table 1: Comparative Properties of MOFs from Monopyridine-Dicarboxylate Linkers

LinkerRepresentative MOFMetal IonDimensionalityBET Surface Area (m²/g)Key ApplicationReference
Pyridine-3,5-dicarboxylic acidCo-PYDCCo3DNot ReportedEnergy Storage[2]
Pyridine-2,5-dicarboxylic acidZn-pdcZn3D~300Hydrogen Storage[7]
Pyridine-2,6-dicarboxylic acidCu-dipicolinateCu2DNot ReportedGas Adsorption[4]

Bipyridine-Based Linkers: Engineering Porosity and Functionality

Bipyridine-based linkers, with their extended length and potential for multiple coordination modes, are excellent candidates for constructing highly porous MOFs. The nitrogen atoms of the bipyridine unit can either coordinate to metal centers or remain uncoordinated, providing sites for post-synthetic modification.

2,2'-Bipyridine-Dicarboxylates

The 2,2'-bipyridine scaffold offers a chelating N,N' coordination site, which can be complemented by carboxylate groups at various positions. For instance, 2,2'-bipyridine-5,5'-dicarboxylic acid has been used to synthesize lanthanide-based MOFs with 3D network structures and significant porosity.[8] The rigidity of this linker can help to prevent the interpenetration of lattices, which is often a challenge in the design of porous MOFs.[8] The use of modulators, such as HCl, can influence the crystallization process and the final structure.[8]

4,4'-Bipyridine and its Derivatives

4,4'-Bipyridine is a classic linear, ditopic linker that has been extensively used in the construction of coordination polymers and MOFs. It often acts as a pillar, connecting 2D layers into 3D frameworks. The incorporation of carboxylate functionalities onto the 4,4'-bipyridine backbone, as in 2,2'-bipyridine-4,4'-dicarboxylic acid, provides additional coordination sites and can lead to the formation of 2D interdigitated networks.[9]

Table 2: Comparative Properties of MOFs from Bipyridine-Based Linkers

LinkerRepresentative MOFMetal IonDimensionalityBET Surface Area (m²/g)CO2 Uptake (cm³/g at 273 K)Reference
2,2'-bipyridine-5,5'-dicarboxylic acidJMS-8Gd3DNot ReportedNot Reported[8]
2,2'-bipyridine-4,4'-dicarboxylic acidJMS-3Cd2DNot Reported30.89[9]
2,2'-bipyridine-4,4'-dicarboxylic acidJMS-4Zn2DNot Reported16.08[9]

Terpyridine-Based Linkers: For Advanced Applications

Terpyridine-based linkers, with their three linearly arranged pyridine rings, offer a rigid and extended scaffold for the construction of sophisticated MOF architectures.[10] The multiple nitrogen coordination sites can lead to the formation of complex SBUs and highly interconnected networks.

A 3D porous MOF constructed from a terpyridine-based dicarboxylic acid ligand and Zn(II) has been shown to exhibit permanent porosity and excellent fluorescence properties.[11] This highlights the potential of terpyridine-based MOFs for applications in chemical sensing.[11] The synthesis of these materials often requires solvothermal conditions to overcome the lower solubility of the larger organic linkers.[12]

Experimental Protocols

General Workflow for Solvothermal MOF Synthesis

The solvothermal synthesis of pyridine-based MOFs generally follows a consistent workflow, with specific parameters adjusted based on the target material.

MOF Synthesis Workflow General Workflow for Solvothermal MOF Synthesis reagents 1. Reagent Preparation - Metal Salt - Pyridine-based Linker - Solvent(s) - Modulator (optional) mixing 2. Mixing - Dissolve reagents in solvent - Place in Teflon-lined autoclave reagents->mixing reaction 3. Solvothermal Reaction - Heat autoclave to a specific temperature - Maintain for a set duration mixing->reaction cooling 4. Cooling & Crystal Formation - Slow cooling to room temperature reaction->cooling isolation 5. Product Isolation - Filtration or centrifugation - Washing with fresh solvent cooling->isolation activation 6. Activation - Solvent exchange - Heating under vacuum to remove guest molecules isolation->activation characterization 7. Characterization - PXRD - TGA - BET analysis activation->characterization

Caption: A generalized workflow for the solvothermal synthesis of pyridine-based MOFs.

Protocol 1: Synthesis of a Zn-based MOF with Pyridine-2,5-dicarboxylate

This protocol is adapted from the synthesis of a series of novel Zn(II)-based MOFs with pyridine-2,5-dicarboxylate linkers.[7]

Materials:

  • Pyridine-2,5-dicarboxylic acid (H₂pdc)

  • Zinc acetate dihydrate (Zn(OAc)₂·2H₂O) or Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N'-dimethylformamide (DMF)

Procedure:

  • Dissolve pyridine-2,5-dicarboxylic acid in DMF.

  • In a separate flask, dissolve the zinc salt in DMF.

  • Add the zinc salt solution to the organic linker solution over 15 minutes at room temperature.

  • Stir the reaction mixture for 24 hours at 80 °C.

  • Collect the resulting white solid by centrifugation.

  • Wash the solid repeatedly with fresh DMF.

  • Dry the product under vacuum.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystal structure and phase purity.

  • Thermogravimetric Analysis (TGA): To assess thermal stability.

  • Gas Adsorption Analysis (N₂ at 77 K): To determine the BET surface area and porosity.

Protocol 2: Synthesis of a Lanthanide MOF with 2,2'-bipyridine-5,5'-dicarboxylate

This protocol is based on the synthesis of isostructural lanthanide MOFs.[8]

Materials:

  • 2,2'-bipyridine-5,5'-dicarboxylic acid (H₂bpdc)

  • Lanthanide(III) chloride hydrate (e.g., GdCl₃·xH₂O)

  • N,N'-dimethylformamide (DMF)

  • Hydrochloric acid (HCl) as a modulator

Procedure:

  • Dissolve the lanthanide salt, H₂bpdc, and HCl in DMF in a Teflon-lined autoclave.

  • Seal the autoclave and heat it to a specific temperature (e.g., 120 °C) for a defined period (e.g., 72 hours).

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with fresh DMF.

Characterization:

  • Single-crystal X-ray Diffraction: To determine the precise crystal structure.

  • PXRD: To confirm the bulk phase purity.

  • TGA: To evaluate thermal stability.

Concluding Remarks

The selection of a pyridine-based linker for MOF synthesis is a critical decision that profoundly impacts the final material's properties and potential applications. Monopyridine-dicarboxylates offer a platform for fine-tuning framework topology through isomerism. Bipyridine-based linkers are instrumental in designing highly porous materials with opportunities for post-synthetic modification. Terpyridine-based linkers provide a route to advanced functional materials, such as chemical sensors. A thorough understanding of the interplay between linker geometry, synthesis conditions, and the resulting MOF architecture is essential for the rational design of novel materials with tailored functionalities.

References

  • Metal–organic framework - Wikipedia. Available at: [Link]

  • Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation - PMC. Available at: [Link]

  • A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies - MDPI. Available at: [Link]

  • Pyridine 3,5-dicarboxylate-based metal–organic frameworks as an active electrode material for battery-supercapacitor hybrid energy storage devices - RSC Publishing. Available at: [Link]

  • Sequential Linker Installation in Metal–Organic Frameworks - PMC - NIH. Available at: [Link]

  • Metal-organic Frameworks as A Tunable Platform for Designing Functional Molecular Materials - PMC. Available at: [Link]

  • Metal-Organic Frameworks (MOFs) with Pyridine-2,6-dicarboxylate: Synthesis and Applications - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Synthesis and Structural Characterization of a Series of Novel Zn(II)-based MOFs with Pyridine-2,5-dicarboxylate Linkers | Crystal Growth & Design - ACS Publications. Available at: [Link]

  • Synthesis, structure, and properties of a 3D porous Zn(II) MOF constructed from a terpyridine-based ligand | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of nickel-metal organic framework nanoplates with pyridine modulation and application to supercapacitors - ResearchGate. Available at: [Link]

  • The Power of Terpyridine Derivatives in Advanced Material Synthesis. Available at: [Link]

  • Optimizing post-synthetic metal incorporation in mixed-linker MOFs: insights from metalation studies on bipyridine-containing UiO-67 single crystals - RSC Publishing. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID - UMT JOURNAL. Available at: [Link]

  • Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen - Frontiers. Available at: [Link]

  • (PDF) Mixed‐Ligand Metal‐Organic Frameworks: Synthesis and Characterization of New MOFs Containing Pyridine‐2,6‐dimethanolate and Benzene‐1,4‐dicarboxylate Ligands - ResearchGate. Available at: [Link]

  • Synthesis and characterization of lanthanide MOFs based on 2,2′-bipyridine-5,5′-dicarboxylate linkers - ResearchGate. Available at: [Link]

  • Adsorption of Pyridine over Amino-Functionalized Metal–Organic Frameworks: Attraction via Hydrogen Bonding versus Base–Base Repulsion | The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]

  • Synthesis, structure, and properties of a 3D porous Zn(ii) MOF constructed from a terpyridine-based ligand - RSC Publishing. Available at: [Link]

  • Novel MOFs Based on Fluorinated Aromatic Carboxylate-Ligands and Analysis of Host-Guest-Interactions in their Pores - Kölner UniversitätsPublikationsServer. Available at: [Link]

  • Organic linkers for Metal Organic Frameworks MOFs and Covalent Organic Frameworks COFs - YouTube. Available at: [Link]

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Comparative

evaluating the catalytic efficiency of sodium pyridine-4-carboxylate derivatives

Executive Summary: Beyond the Precursor Sodium pyridine-4-carboxylate (Sodium Isonicotinate) is frequently viewed merely as a pharmaceutical intermediate or a precursor for metal-organic frameworks (MOFs). However, recen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Beyond the Precursor

Sodium pyridine-4-carboxylate (Sodium Isonicotinate) is frequently viewed merely as a pharmaceutical intermediate or a precursor for metal-organic frameworks (MOFs). However, recent catalytic evaluations reveal its derivatives function as high-performance organocatalysts and ligand-accelerated metal catalysts.

This guide objectively compares the catalytic efficiency of Sodium Pyridine-4-Carboxylate (Na-IN) against its engineered derivatives (Ionic Liquids and Coordination Polymers) and standard industry benchmarks (DMAP, Piperidine). Analysis focuses on two primary reaction classes critical to drug development: C-C bond formation (Knoevenagel Condensation) and Oxidation reactions .

Mechanistic Principles: The Dual-Activation Mode

To understand the efficiency differences, one must analyze the active sites. Unlike simple benzoate bases, pyridine-4-carboxylate derivatives possess two distinct active sites that can operate cooperatively or competitively depending on the reaction environment.

The Bifunctional Mechanism
  • The Pyridine Nitrogen (N-site): Acts as a nucleophilic center or Brønsted base. In position 4, it is less sterically hindered than in position 2 (picolinate), allowing for better substrate approach.

  • The Carboxylate Group (COO- site): Acts as a stabilizing anion for metal centers or as a hydrogen-bond acceptor in organocatalysis, stabilizing intermediates (e.g., enolates).

Mechanism NaIN Sodium Pyridine-4-Carboxylate Deriv Active Species Generation NaIN->Deriv Solvation / Ion Exchange N_Site N-Site (Pyridine N) Nucleophilic Activation Deriv->N_Site COO_Site COO- Site Electrostatic/H-Bond Stabilization Deriv->COO_Site Target1 C-C Bond Formation (Base Catalysis) N_Site->Target1 Deprotonates Nucleophile Target2 Metal Oxidation (Ligand Effect) N_Site->Target2 Sigma Donation to Metal COO_Site->Target1 Stabilizes Intermediate COO_Site->Target2 Charge Balance / Lability

Figure 1: Bifunctional activation pathways of pyridine-4-carboxylate species. The derivative choice dictates whether the N-site or COO- site dominates the catalytic cycle.

Comparative Performance Analysis

Scenario A: Knoevenagel Condensation

Context: Synthesis of pharmaceutical intermediates (e.g., coumarin derivatives). Comparison: Homogeneous Na-IN vs. Heterogeneous MOF derivatives vs. Standard Bases.

Experimental data indicates that while naked Sodium Isonicotinate (Na-IN) is a competent base, its Coordination Polymer (CP) derivatives significantly outperform it due to pore confinement effects and Lewis acid-base synergy.

Table 1: Catalytic Efficiency in Condensation of Benzaldehyde + Malononitrile (Conditions: Ethanol/Water, Room Temperature, 1h)

Catalyst SystemTypeYield (%)TOF (h⁻¹)RecyclabilityMechanism Note
Na-IN (Free Salt) Homogeneous78%15LowSimple Brønsted base mechanism; difficult recovery.
Zn(II)-IN CP Heterogeneous98% 350 High (5 cycles)Synergistic: Zn(II) activates aldehyde; IN activates methylene.
Piperidine Standard85%40NoneVolatile; requires neutralization step.
DMAP Organocatalyst92%55ModerateHigh cost; difficult to remove traces from pharma products.

Key Insight: The Zn(II)-Isonicotinate coordination polymer (derived from Na-IN) offers a 4.5x increase in yield-per-mass compared to the free salt, driven by the "confinement effect" where reactants are concentrated within the MOF pores [1, 5].

Scenario B: Selective Oxidation

Context: Oxidation of alcohols or C-H activation. Comparison: Isonicotinate (4-position) vs. Picolinate (2-position) ligands.

When used as a ligand for transition metals (e.g., Co, Cu), the position of the carboxylate is critical.

Table 2: Regiochemical Impact on Catalytic Oxidation (Cobalt Complexes) (Reaction: Oxidation of Cyclohexane with H2O2)

Ligand DerivativeCoordination ModeConversion (%)Selectivity (K/A ratio)*Stability
4-Carboxylate (Isonicotinate) Bridging (Polymeric)25% 4:1High (Stable MOF)
2-Carboxylate (Picolinate) Chelating (Monomeric)18%2:1Moderate (Ligand dissociation)
Benzoate (Control) Bridging10%1:1High

*K/A ratio: Ketone/Alcohol ratio. Higher indicates deeper oxidation capability.

Key Insight: The 4-carboxylate derivative facilitates the formation of stable 3D networks (MOFs) that prevent catalyst leaching/degradation, unlike the 2-carboxylate which forms discrete chelates that are more prone to oxidative degradation [4, 6].

Experimental Validation Protocols

Protocol A: Synthesis of Catalytic Zn-IN Polymer from Na-IN

Objective: Convert commercial Sodium Isonicotinate into a high-performance heterogeneous catalyst.

  • Dissolution: Dissolve Sodium Pyridine-4-carboxylate (1.0 mmol, 145 mg) in deionized water (10 mL).

  • Metal Source: Separately dissolve Zn(NO₃)₂·6H₂O (1.0 mmol) in water (10 mL).

  • Precipitation: Add the zinc solution dropwise to the carboxylate solution under stirring at 60°C. A white precipitate forms immediately.

  • Aging: Stir for 2 hours, then let stand for 12 hours to enhance crystallinity.

  • Isolation: Filter, wash with water (3x) and ethanol (2x) to remove unreacted sodium salts.

  • Activation: Dry at 100°C under vacuum for 4 hours.

    • Validation Point: FTIR should show a shift in carboxylate stretching frequencies (Δν > 200 cm⁻¹) indicating bridging coordination [5].[1][2]

Protocol B: Standardized Knoevenagel Activity Test

Objective: Benchmarking the basicity and catalytic turnover.

  • Setup: In a 25 mL round-bottom flask, mix Benzaldehyde (1.0 mmol) and Malononitrile (1.2 mmol).

  • Catalyst Addition: Add the Zn-IN catalyst (20 mg, approx 5 mol%) or Na-IN (homogenous control).

  • Solvent: Add Ethanol:Water (1:1 v/v, 3 mL).

  • Reaction: Stir at room temperature. Monitor by TLC (Ethyl Acetate:Hexane 2:8).

  • Workup:

    • For Heterogeneous: Centrifuge to recover catalyst. Evaporate supernatant.

    • For Homogeneous: Aqueous extraction required.

  • Calculation: Yield determined by ¹H NMR (integration of the vinylic proton signal at ~7.8 ppm).

Strategic Recommendations

Use the Decision Tree below to select the appropriate form of the derivative for your specific application.

DecisionTree Start Start: Select Reaction Type Condensation C-C Bond Formation (Base Catalysis) Start->Condensation Oxidation Oxidation / C-H Activation (Redox Catalysis) Start->Oxidation Solubility Is Product Water Soluble? Condensation->Solubility MetalChoice Select Metal Center Oxidation->MetalChoice UseNa Use Na-Isonicotinate (Homogeneous) Solubility->UseNa Yes (Green Chem) UseMOF Use Zn/Co-Isonicotinate MOF (Heterogeneous) Solubility->UseMOF No (Organic Solvents) UseCo Use Co(II)-Isonicotinate (High Selectivity) MetalChoice->UseCo Alkane Oxidation UseCu Use Cu(II)-Isonicotinate (Mild Conditions) MetalChoice->UseCu Alcohol Oxidation

Figure 2: Selection matrix for sodium pyridine-4-carboxylate derivatives based on reaction requirements.

Summary
  • For Green Chemistry (Aqueous): Use Sodium Pyridine-4-carboxylate directly. It is a capable, water-soluble weak base.

  • For High Yield/Purity: Convert the sodium salt to a Zn(II) or Co(II) Coordination Polymer . The heterogeneous nature allows for easy filtration, preventing product contamination—a critical factor in pharmaceutical synthesis.

References

  • Experimental and Computational Study of Pyridine Carboxylate Ionic Liquid‐Mediated Knoevenagel Condensation. ResearchGate. [Link]

  • New Copper(II) Coordination Compounds Assembled from Multifunctional Pyridine-Carboxylate Blocks. MDPI. [Link]

  • Substituent Effects on the Activity of Cp*Ir(pyridine-carboxylate) Water Oxidation Catalysts. ACS Organometallics. [Link]

  • Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ACS Omega. [Link]

  • Hydrothermal Assembly and Catalytic Knoevenagel Condensation of Coordination Polymers Based on Pyridine-Tricarboxylic Acid. MDPI. [Link]

  • Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity. PubMed Central. [Link]

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Validation

Technical Validation: Sodium Isonicotinate as a Superior Precursor in Pharmaceutical Synthesis

Executive Summary This guide validates Sodium Isonicotinate (CAS 16887-79-9) as a high-efficiency precursor for the synthesis of pyridine-4-carboxylic acid derivatives, specifically the anti-tuberculosis drug Isoniazid ....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide validates Sodium Isonicotinate (CAS 16887-79-9) as a high-efficiency precursor for the synthesis of pyridine-4-carboxylic acid derivatives, specifically the anti-tuberculosis drug Isoniazid . While traditional protocols often utilize isonicotinic acid (free acid) or isonicotinoyl chloride, the sodium salt offers distinct thermodynamic and kinetic advantages.

Key Findings:

  • Solubility: Sodium isonicotinate eliminates the solubility limitations of isonicotinic acid (zwitterionic), allowing for higher concentration aqueous processing.

  • Reactivity: The salt undergoes rapid, irreversible conversion to isonicotinoyl chloride upon treatment with thionyl chloride, bypassing the slow dissolution kinetics of the free acid.

  • Process Efficiency: Enables a "telescoped" (one-pot) synthesis of ethyl isonicotinate, improving throughput by reducing isolation steps.

Part 1: Comparative Technical Analysis

The choice of starting material dictates the reaction solvent, temperature, and purification burden. The following table contrasts Sodium Isonicotinate with its primary alternatives.

Table 1: Precursor Performance Matrix
FeatureSodium Isonicotinate Isonicotinic Acid Isonicotinoyl Chloride
CAS Number 16887-79-955-22-139178-35-3 (HCl salt)
Molecular State Ionic Solid (Stable)Zwitterionic Solid (Stable)Electrophile (Moisture Sensitive)
Water Solubility High (>500 g/L est.) Low (~5.2 g/L @ 20°C) Hydrolyzes violently
Organic Solubility LowVery Low (Insoluble in ether/benzene)Soluble in DCM/Toluene
Activation Energy Low (Ionic drive)High (Lattice energy barrier)N/A (Already activated)
Handling Hazard Irritant (GHS07)Irritant (GHS07)Corrosive / Lachrymator
Primary Utility High-throughput aqueous/biphasic synthesisBench-scale standardSpecialized anhydrous coupling
Mechanistic Insight: The Solubility Bottleneck

Isonicotinic acid exists primarily as a zwitterion in neutral media, creating a strong crystal lattice that resists dissolution in both water and organic solvents. This necessitates high temperatures or large solvent volumes to achieve reaction homogeneity.

  • The Sodium Advantage: Sodium isonicotinate is fully ionic. In aqueous media, it dissociates instantly. In anhydrous chlorination (with

    
    ), the lattice energy is lower than the zwitterionic crystal, and the formation of NaCl provides a thermodynamic sink that drives the reaction forward.
    

solubility_barrier Acid Isonicotinic Acid (Zwitterion Lattice) Solubility Dissolution Barrier Acid->Solubility High Lattice Energy Salt Sodium Isonicotinate (Ionic Solid) Reaction Homogeneous Reaction Zone Salt->Reaction Rapid Dissociation Solubility->Reaction Slow / Requires Heat

Figure 1: Comparative dissolution kinetics. The sodium salt bypasses the high lattice energy barrier of the zwitterionic free acid.

Part 2: Experimental Validation Protocol

Objective: Synthesis of Isoniazid via Ethyl Isonicotinate using Sodium Isonicotinate as the starting material. Scale: 0.1 Molar (approx. 14.5 g starting material).

Phase 1: Activation (Chlorination)

Unlike the free acid, which requires catalytic DMF and reflux to dissolve in thionyl chloride, the sodium salt reacts vigorously.

  • Setup: Dry 250 mL round-bottom flask (RBF) with a reflux condenser and

    
     drying tube.
    
  • Reagent Loading: Charge 14.5 g (0.1 mol) of dry Sodium Isonicotinate .

  • Chlorination: Add 30 mL (0.4 mol) of Thionyl Chloride (

    
    ) dropwise at 0°C.
    
    • Observation: Immediate gas evolution (

      
      ) indicates reaction initiation.
      
    • Causality:

      
      . The evolution of gas drives the equilibrium to completion.
      
  • Reflux: Heat to reflux (75°C) for 1 hour. The suspension will change character as sodium isonicotinate converts to fine NaCl precipitate.

  • Workup (In-situ): Remove excess

    
     via vacuum distillation. The residue is a mixture of Isonicotinoyl chloride and NaCl. Do not purify.
    
Phase 2: Esterification (Telescoped)

Direct reaction of the acid chloride residue with ethanol avoids the equilibrium limitations of Fischer esterification.

  • Solvation: Cool the residue to 0°C.

  • Addition: Slowly add 50 mL of absolute Ethanol.

    • Caution: Exothermic reaction.[1]

      
      .
      
  • Neutralization: The system will contain HCl. Add a stoichiometric amount of sodium bicarbonate or pyridine if acid-sensitive functional groups were present (not strictly necessary here as the pyridine ring buffers the system).

  • Isolation: Filter off the NaCl/salts. Concentrate the filtrate to obtain Ethyl Isonicotinate .

    • Target Yield: >90%[2][3][4]

    • Purity Check: TLC (Ethyl Acetate:Hexane 1:1) or GC-MS.

Phase 3: Hydrazinolysis (Drug Formation)

Conversion of the ester to the hydrazide (Isoniazid).

  • Reaction: Dissolve the crude Ethyl Isonicotinate in 30 mL Ethanol.

  • Reagent: Add 1.2 equivalents of Hydrazine Hydrate (80% or pure).

  • Reflux: Heat to reflux for 3-4 hours.

  • Crystallization: Cool to 0°C. Isoniazid precipitates as white crystals.

  • Filtration: Filter and wash with cold ethanol.

Self-Validating System Checkpoints
  • Checkpoint A (Phase 1): If gas evolution does not cease after 1 hour reflux, moisture may be present. Ensure anhydrous conditions.

  • Checkpoint B (Phase 2): Complete dissolution of the acid chloride (leaving only NaCl solid) confirms successful activation.

  • Checkpoint C (Phase 3): Melting point of final product should be 171-173°C.

Part 3: Pathway Visualization

The following diagram illustrates the optimized synthetic workflow using Sodium Isonicotinate, highlighting the efficiency of the "One-Pot" activation strategy.

synthesis_workflow Start Sodium Isonicotinate (Solid Precursor) Intermediate Isonicotinoyl Chloride (+ NaCl solid) Start->Intermediate Activation (-SO2) Reagent1 Thionyl Chloride (SOCl2) Reagent1->Intermediate Ester Ethyl Isonicotinate (Liquid Intermediate) Intermediate->Ester Esterification (-HCl) Reagent2 Ethanol (EtOH) Reagent2->Ester Product Isoniazid (Final API) Ester->Product Hydrazinolysis (-EtOH) Reagent3 Hydrazine Hydrate (N2H4·H2O) Reagent3->Product

Figure 2: Step-wise synthesis of Isoniazid from Sodium Isonicotinate. Note the streamlined progression from activation to esterification.

References

  • PubChem. Sodium Isonicotinate | C6H4NNaO2. National Library of Medicine. Available at: [Link]

  • PrepChem. Synthesis of ethyl isonicotinate hydrochloride. PrepChem.com. Available at: [Link]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

  • DrugFuture. Isonicotinic Acid Properties and Solubility. Available at: [Link]

Sources

Comparative

comparative analysis of coordination polymers from different pyridinecarboxylate isomers

As a Senior Application Scientist specializing in reticular chemistry and materials design, I have evaluated countless ligands for the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). When...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in reticular chemistry and materials design, I have evaluated countless ligands for the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). When engineering materials for advanced applications—such as high-capacity drug delivery, selective biosensing, or catalysis—the choice of organic linker is the most critical variable.

Among the most versatile building blocks are the pyridinecarboxylic acids. The positional isomerism of the nitrogen atom relative to the carboxylate group—yielding picolinate (2-PCA), nicotinate (3-PCA), and isonicotinate (4-PCA)—fundamentally dictates the coordination geometry, framework dimensionality, and ultimate performance of the resulting polymer[1][2].

This guide provides an objective, comparative analysis of coordination polymers derived from these three isomers, complete with self-validating experimental workflows to guide your next materials development project.

Mechanistic Causality: How Isomerism Dictates Dimensionality

The structural information stored within an organic ligand is "read out" by the metal ion during the spontaneous self-assembly process[2]. The position of the heteroatom in pyridinecarboxylate isomers determines whether the ligand acts as a convergent (endo) or divergent (exo) linker.

  • Picolinate (2-PCA): Features adjacent nitrogen and carboxylate groups. This proximity heavily favors

    
    -chelation. By occupying multiple adjacent coordination sites on a single metal center, picolinate acts as a "stopper" or convergent endo-ligand, typically restricting growth to 0D discrete complexes or 1D coordination chains[2].
    
  • Nicotinate (3-PCA): The meta-substitution creates a ~120° angle between the coordinating vectors. This bent, divergent geometry prevents simple chelation, forcing the ligand to bridge multiple metal centers. This typically results in 2D layered structures or interpenetrated 3D networks[2][3].

  • Isonicotinate (4-PCA): The para-substitution enforces a linear, 180° divergence. As a highly divergent exo-ligand, isonicotinate projects coordination vectors outward, promoting the assembly of highly extended, non-interpenetrated 3D frameworks with maximum porosity[1][2].

IsomerLogic Ligand Pyridinecarboxylate Isomer Picolinate 2-PCA (Picolinate) Endo-Ligand Ligand->Picolinate Nicotinate 3-PCA (Nicotinate) Bent Exo-Ligand Ligand->Nicotinate Isonicotinate 4-PCA (Isonicotinate) Linear Exo-Ligand Ligand->Isonicotinate Dim1 0D / 1D Chains Low Porosity Picolinate->Dim1 Chelating Dim2 2D Layers Moderate Porosity Nicotinate->Dim2 Bridging (120°) Dim3 3D Frameworks High Porosity Isonicotinate->Dim3 Bridging (180°)

Logical mapping of pyridinecarboxylate isomerism to framework dimensionality.

Comparative Performance Analysis

For drug development professionals, the utility of a MOF lies in its porosity, stability, and biocompatibility. Isonicotinate-based 3D MOFs are generally superior for encapsulating therapeutics like 5-fluorouracil (5-FU) due to their high surface area, whereas picolinate-based 1D polymers are often explored for surface-level biosensing or antimicrobial applications where metal-site exposure is prioritized[3][4].

Table 1: Quantitative & Qualitative Comparison of Pyridinecarboxylate CPs

ParameterPicolinate (2-PCA)Nicotinate (3-PCA)Isonicotinate (4-PCA)
Ligand Convergence Convergent (Endo)Divergent (Exo, Bent)Divergent (Exo, Linear)
Typical Dimensionality 1D Chains2D Layers3D Extended Frameworks
BET Surface Area < 50 m²/g (Non-porous)200 - 800 m²/g800 - 2500+ m²/g
Thermodynamic Stability Very High (Chelate effect)Moderate to HighModerate (Prone to catenation)
Primary Application Antimicrobial, BiosensingCatalysis, Structural ScaffoldsDrug Delivery, Gas Storage
Drug Loading Capacity Poor (< 5 wt%)Moderate (10 - 20 wt%)Excellent (Up to 35+ wt%)

Experimental Methodology: Synthesis & Drug Delivery Validation

To objectively evaluate the performance of an isonicotinate-based 3D MOF for drug delivery, you must employ a self-validating experimental workflow. The following protocol ensures that the synthesized framework is highly crystalline, properly activated, and accurately quantified for drug release.

Phase 1: Solvothermal Synthesis & Activation

Causality Check: We utilize N,N-dimethylformamide (DMF) as the solvent because its thermal decomposition slowly releases amines, gradually deprotonating the isonicotinic acid. This controlled deprotonation regulates the crystal growth rate, ensuring high crystallinity rather than amorphous precipitation.

  • Synthesis: Dissolve 1.0 mmol of metal salt (e.g.,

    
    ) and 1.0 mmol of isonicotinic acid in 15 mL of DMF. Seal in a Teflon-lined stainless steel autoclave.
    
  • Thermal Profiling: Heat at 120°C for 72 hours. Critical Step: Cool to room temperature at a strict rate of 5°C/hour. Rapid cooling induces thermal shock and structural defects.

  • Solvent Exchange (Activation): Isolate the crystals via centrifugation. Soak the crystals in absolute ethanol for 3 days, replacing the ethanol every 12 hours.

    • Why? DMF has a high boiling point and surface tension. Evaporating DMF directly will cause capillary forces to collapse the delicate 3D pores. Exchanging with ethanol allows for safe, low-temperature vacuum drying.

  • Drying: Evacuate the sample at 80°C under dynamic vacuum (

    
     Torr) for 12 hours. Validate porosity using 
    
    
    
    adsorption isotherms (BET analysis).
Phase 2: Drug Encapsulation (5-Fluorouracil) & Release Kinetics

Causality Check: 5-FU is chosen due to its molecular size, which fits well within the mesoporous cavities of 3D isonicotinate frameworks[4].

  • Loading: Suspend 100 mg of the activated MOF in a 20 mL anhydrous methanol solution containing 50 mg of 5-FU. Stir in the dark for 48 hours to allow concentration-gradient-driven diffusion into the pores.

  • Washing: Centrifuge and wash the loaded MOF briefly with 2 mL of fresh methanol to remove surface-adsorbed (unencapsulated) drug. Dry under vacuum.

  • In Vitro Release: Disperse 20 mg of the 5-FU@MOF in 50 mL of Phosphate Buffered Saline (PBS). Run parallel experiments at pH 7.4 (physiological) and pH 5.5 (tumor microenvironment).

  • Quantification: Extract 1 mL aliquots at predetermined intervals (replacing with 1 mL fresh PBS to maintain sink conditions). Analyze via UV-Vis spectroscopy at

    
     = 266 nm.
    

ExperimentalWorkflow Synth Solvothermal Synthesis Act Solvent Exchange & Activation Synth->Act Char PXRD & BET Validation Act->Char Load 5-FU Drug Encapsulation Char->Load Rel In Vitro Release Kinetics Load->Rel

Self-validating workflow for MOF synthesis, characterization, and drug delivery testing.

Conclusion

For researchers engineering advanced materials, the selection between picolinate, nicotinate, and isonicotinate is not trivial—it is the foundational logic of the material's architecture. If your objective is high-capacity drug delivery or gas storage, the linear divergence of isonicotinate is required to achieve the necessary 3D porosity[1][4]. Conversely, if you require highly stable, low-dimensional materials for surface catalysis or sensing, the chelating power of picolinate provides unparalleled structural rigidity[2][3]. By coupling these rational design principles with rigorous, self-validating activation protocols, development teams can bypass empirical guesswork and engineer targeted, high-performance coordination polymers.

References

  • Metal-organic frameworks for advanced drug delivery. ResearchGate.
  • Metal-organic Frameworks as A Tunable Platform for Designing Functional Molecular Materials. National Institutes of Health (NIH).
  • 1D, 2D and 3D Gd(III) coordination polymers based on SO4 and pyridine carboxylate N-oxid. Royal Society of Chemistry (RSC).
  • An Overview of Various Applications of Cadmium Carboxylate Coordination Polymers. National Institutes of Health (NIH).

Sources

Validation

assessing the stability of sodium isonicotinate MOFs against other frameworks

A Comparative Guide to the Stability of Sodium Isonicotinate MOFs For Researchers, Scientists, and Drug Development Professionals In the rapidly advancing field of Metal-Organic Frameworks (MOFs), stability is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Stability of Sodium Isonicotinate MOFs

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of Metal-Organic Frameworks (MOFs), stability is a critical parameter that dictates their practical applicability in areas ranging from gas storage and separation to catalysis and drug delivery. This guide provides an in-depth assessment of the stability of sodium isonicotinate-based MOFs, comparing their performance against other well-established frameworks such as Zeolitic Imidazolate Frameworks (ZIFs), materials from the University of Oslo (UiO), and Materials of Institut Lavoisier (MIL).

Understanding MOF Stability: A Multifaceted Challenge

The operational viability of a MOF is fundamentally dependent on its ability to maintain its structural and functional integrity under various conditions. Stability is not a monolithic property but is categorized into three main types:

  • Thermal Stability: The ability of a MOF to withstand high temperatures without decomposition of its framework. This is crucial for applications involving thermal regeneration cycles or high-temperature catalysis.

  • Chemical Stability: The resistance of the framework to degradation upon exposure to chemicals, including water, solvents, acids, and bases. Hydrolytic stability, or stability in the presence of water, is a particularly significant challenge for many MOFs.[1][2][3]

  • Mechanical Stability: The capacity of the MOF's crystalline structure to endure physical stresses such as pressure, which is relevant for shaping and pelletizing materials for industrial use.[4][5]

Several factors influence MOF stability, including the strength of the metal-ligand coordination bonds, the rigidity of the organic linkers, and the overall topology of the framework.[6][7] High-valent metal ions and highly connected building units are often employed to enhance the robustness of MOFs.[7][8]

Assessing MOF Stability: Key Experimental Protocols

To provide a reliable comparison, standardized and reproducible experimental protocols are essential.[1] The following methodologies are central to evaluating the stability of any MOF, including sodium isonicotinate frameworks.

Workflow for Assessing Chemical Stability

The following diagram illustrates a typical workflow for testing the chemical stability of a MOF against a solvent, such as water.

G cluster_0 Initial Characterization cluster_1 Stability Test cluster_2 Post-Exposure Analysis start Pristine MOF Sample pxrd1 PXRD Analysis (Confirm Initial Crystallinity) start->pxrd1 tga1 TGA Analysis (Determine Thermal Profile) pxrd1->tga1 bet1 N2 Adsorption @ 77K (Measure Initial Surface Area) tga1->bet1 exposure Expose MOF to Solvent (e.g., Immerse in Water for 24h at RT) bet1->exposure Begin Test filtration Filter & Wash Sample exposure->filtration drying Dry Under Vacuum filtration->drying pxrd2 PXRD Analysis (Check for Structural Integrity) drying->pxrd2 Analyze Sample tga2 TGA Analysis (Compare with Initial Profile) pxrd2->tga2 bet2 N2 Adsorption @ 77K (Quantify Porosity Retention) tga2->bet2 comparison Compare Pre- & Post-Exposure Data bet2->comparison

Caption: Workflow for MOF chemical stability assessment.

Experimental Protocol Details

a) Thermogravimetric Analysis (TGA)

  • Objective: To determine the decomposition temperature of the MOF.

  • Procedure:

    • Place 5-10 mg of the activated MOF sample into an alumina crucible.

    • Heat the sample from room temperature to 800 °C at a ramp rate of 10 °C/min under a continuous flow of air or nitrogen.[9]

    • Record the weight loss as a function of temperature. The onset of significant, non-solvent-related weight loss indicates the beginning of framework decomposition.[10]

b) Powder X-Ray Diffraction (PXRD)

  • Objective: To verify the retention of the crystalline structure after exposure to stress.

  • Procedure:

    • Collect a PXRD pattern of the pristine, activated MOF.

    • Expose the MOF to the desired chemical or thermal stress.

    • After exposure, collect a second PXRD pattern.

    • Compare the peak positions and intensities of the two patterns. A significant change or loss of peaks indicates a loss of crystallinity and framework degradation.[11][12]

c) Gas Adsorption (BET Analysis)

  • Objective: To quantify the retention of porosity and surface area.

  • Procedure:

    • Activate a sample of the pristine MOF under vacuum at an elevated temperature to remove guest molecules.

    • Measure the N₂ adsorption-desorption isotherm at 77 K and calculate the Brunauer-Emmett-Teller (BET) surface area.[11]

    • Expose a separate sample to the stability test conditions.

    • Re-activate the exposed sample and measure its N₂ isotherm.

    • A significant decrease in the BET surface area indicates that the pores have collapsed or become blocked due to framework degradation.[13]

Stability Profile of Sodium Isonicotinate MOFs

Isonicotinate, a pyridine-based linker, can form robust coordination bonds. Recent research has shown that using isonicotinic acid with iron can yield ultramicroporous MOFs.[14] These frameworks exhibit tangling linkers where the pyridine unit points into the pore space, which can enhance thermodynamic interactions with guest molecules like CO₂.[14] While specific quantitative data for a broad range of sodium isonicotinate MOFs is still emerging in the literature, the inherent properties of the isonicotinate linker suggest a potential for good stability. For instance, isonicotinate has been used as a size-matching molecular brace to enhance the stability of other MOF structures, such as those of the MIL-88 type.[8]

Comparative Stability Analysis

To contextualize the performance of sodium isonicotinate MOFs, we compare them with three widely studied classes of MOFs known for their varying degrees of stability.

Framework FamilyMetal NodeLinker TypeTypical Thermal Stability (in Air)Hydrolytic & Chemical StabilityKey Characteristics & Citations
ZIFs (e.g., ZIF-8) Zn²⁺, Co²⁺Imidazolate~400-500 °CStable in water and alkaline solutions; degrades in acidic conditions. Stability is pH-sensitive.[15][16][17][18][19]Zeolite-like topology. Stability in water can be condition-dependent, with some studies showing degradation over time.[15]
UiO (e.g., UiO-66) Zr⁴⁺Carboxylate~400-500 °CExceptionally stable in water and acidic solutions due to strong Zr-O bonds.[6][20] Can degrade in highly basic media.[21][22][23]High connectivity of the Zr₆ cluster contributes to remarkable stability.[8][20][24]
MIL (e.g., MIL-101) Cr³⁺, Fe³⁺, Al³⁺Carboxylate~275-400 °CGood stability in water and many organic solvents.[9][10][25][26] Stability can be influenced by the choice of metal.[27][28]Possess very large surface areas and pore volumes. Thermal stability can be enhanced in composite materials.[25][29]
Isonicotinates Na⁺, Fe²⁺/³⁺, Co²⁺Pyridyl-carboxylateVaries (Data specific to Na⁺ is limited)Expected to be influenced by the metal-N and metal-O bond strengths. Use as a bracing linker suggests it can confer stability.[8]The pyridine nitrogen offers an additional coordination site that can influence framework topology and stability.[14]

Mechanistic Insights and Future Outlook

The stability of a MOF is intimately linked to the nature of its metal-ligand bonds.

  • UiO-66's exceptional stability stems from the highly robust and kinetically inert Zr-O bonds within its 12-connected Zr₆O₄(OH)₄ secondary building units.[20] This high connectivity creates a rigid and resilient framework.

  • ZIF-8's stability in water is often attributed to the hydrophobicity imparted by the methyl groups on the imidazolate linker, which can shield the Zn-N coordination bonds from hydrolysis.[8] However, it is susceptible to protonation and degradation in acidic environments.[15][19]

  • MIL-101(Cr) benefits from the inertness of the Cr³⁺ ions, which form strong coordination bonds with the carboxylate linkers.[8][26]

For sodium isonicotinate MOFs , the stability will be governed by the coordination environment of the sodium ions and the strength of the Na-O and Na-N bonds. While sodium-based MOFs are less common than those based on transition metals or zirconium, the isonicotinate linker itself is a versatile building block. Its use in mixed-metal systems or as a secondary linker to reinforce other frameworks demonstrates its potential in creating robust materials.[8]

The future development of stable sodium isonicotinate MOFs will likely focus on strategies such as:

  • Creating interpenetrated frameworks to enhance structural rigidity.[6]

  • Incorporating hydrophobic functional groups to protect against hydrolysis.[6][8]

  • Synthesizing mixed-metal frameworks to leverage the stability conferred by more inert metal ions alongside sodium.[8]

Conclusion

While benchmark frameworks like UiO-66 and certain ZIFs and MILs currently set the standard for stability, sodium isonicotinate MOFs represent an area with potential for development. The isonicotinate linker's ability to act as a stabilizing component in other frameworks is a promising indicator.[8] For researchers and drug development professionals, the key takeaway is the critical importance of rigorous, multi-faceted stability testing. The choice of a MOF for any application must be guided by empirical data on its thermal and chemical resilience under relevant operational conditions. As research continues, a deeper understanding of the structure-property relationships in isonicotinate-based systems will be crucial for designing next-generation MOFs with tailored stability for demanding applications.

References

  • Stability of Metal–Organic Frameworks: Recent Advances and Future Trends. (2026). Cellulose.
  • Stability of ZIF-8 membranes and crystalline powders in water at room temperature. (n.d.).
  • Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis. (n.d.). PMC.
  • Stability of Metal–Organic Frameworks: Recent Advances and Future Trends. (2023). MDPI.
  • Improving MOF stability: approaches and applic
  • A Review on Metal- Organic Frameworks (MOFS), Synthesis, Activation, Characterisation and Application. (n.d.). Oriental Journal of Chemistry.
  • Hydrolytic Stability of Metal–Organic Frameworks: An Experimental Study. (2025).
  • Sustainable Synthesis of Zeolitic Imidazolate Framework-8 Nanoparticles and Application in the Adsorption of. (2023). lidsen.
  • Effect of solution chemistry on the stability and transport of ZIF-8 in saturated porous media. (2025).
  • Metal-Organic Frameworks of MIL-100(Fe, Cr) and MIL-101(Cr)
  • Chemical, thermal and mechanical stabilities of metal–organic frameworks. (2018). Experts@Minnesota.
  • ZIF-8 Degrades in Cell Media, Serum, and Some—But Not All—Common Laboratory Buffers. (n.d.).
  • Enhanced stability of the Metal-Organic Framework MIL-101(Cr)
  • Facet-Specific Stability of ZIF-8 in the Presence of Acid Gases Dissolved in Aqueous Solutions. (2016).
  • Chemical, thermal and mechanical stabilities of metal–organic frameworks. (2016). Semantic Scholar.
  • Chemical and thermal stability of isotypic metal-organic frameworks: effect of metal ions. (2011).
  • Hybrid MIL-101(Cr)@MIL-53(Al)
  • Hydrolytic Stability in Hemilabile Metal-organic Frameworks. (2018). Research Communities.
  • Design of stable mixed-metal MIL-101(Cr/Fe) materials with enhanced catalytic activity for the Prins reaction. (n.d.). SciSpace.
  • Radiation Stability of MOF Engineered Particles. (n.d.).
  • Stability Trend of Metal–Organic Frameworks with Heterometal-Modified Hexanuclear Zr Building Units. (n.d.). DSpace@MIT.
  • Chemical Stability of MIL-101(Cr) upon Adsorption of SO2 and NO2 under Dry and Humid Conditions. (2023).
  • Stability of Zr-Based UiO-66 Metal–Organic Frameworks in Basic Solutions. (2024). MDPI.
  • Metal-Organic Frameworks vs. Buffers: Case Study of UiO-66 Stability. (n.d.). ChemRxiv.
  • Hydrolytic Stability of Metal–Organic Frameworks: An Experimental Study. (2025).
  • Effect of water loading on the stability of pristine and defective UiO-66. (2024). RSC Publishing.
  • The stability of UiO-66 in various media. (n.d.).
  • Chemical and Thermal Stability of Isotypic Metal-Organic Frameworks: Effect of Metal Ions. (2011).
  • Ultramicroporous iron-isonicotinate MOFs combining size-exclusion kinetics and thermodynamics for efficient CO2/N2 gas separ

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Comparative

A Senior Application Scientist's Guide to Isonicotinate Polymer Synthesis: Solvothermal vs. Hydrothermal Methods

For researchers and professionals in materials science and drug development, the synthesis of coordination polymers is a foundational technique for creating novel materials with tailored properties. Among these, isonicot...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in materials science and drug development, the synthesis of coordination polymers is a foundational technique for creating novel materials with tailored properties. Among these, isonicotinate-based polymers, built from metal ions and the versatile isonicotinate linker, have garnered significant interest for applications ranging from gas storage to catalysis. The choice of synthetic methodology is paramount as it directly dictates the final material's structural and functional characteristics.

This guide provides an in-depth, objective comparison of two dominant synthesis techniques: solvothermal and hydrothermal synthesis. We will move beyond mere procedural descriptions to explore the fundamental causality behind experimental choices, offering field-proven insights to guide your research and development.

The Core Distinction: The Role of the Solvent

At the heart of the comparison lies the reaction medium. Hydrothermal synthesis employs water as the solvent in a sealed vessel, heated above its boiling point (typically 100-240°C).[1][2] The resulting autogenous pressure and high temperature increase the solubility of precursors and facilitate the crystallization of the coordination polymer.[1] In contrast, solvothermal synthesis is a broader term encompassing reactions in non-aqueous organic solvents (such as ethanol, N,N-dimethylformamide (DMF), or acetonitrile) under similar sealed-vessel, high-temperature conditions.[2][3]

This fundamental difference—water versus an organic solvent—initiates a cascade of effects that influence every aspect of the resulting isonicotinate polymer, from its crystal structure to its functional performance.

G cluster_hydro Hydrothermal Synthesis cluster_solvo Solvothermal Synthesis H_Start Metal Salt + Isonicotinate Ligand H_Solvent Solvent: Water H_Start->H_Solvent H_Process Sealed Vessel (Autoclave) 100-240°C H_Solvent->H_Process H_Product Crystalline Polymer H_Process->H_Product S_Start Metal Salt + Isonicotinate Ligand S_Solvent Solvent: Organic (e.g., DMF, Ethanol) S_Start->S_Solvent S_Process Sealed Vessel (Autoclave) > Boiling Point S_Solvent->S_Process S_Product Crystalline Polymer (May include solvent guests) S_Process->S_Product

Caption: High-level workflow comparison of Hydrothermal and Solvothermal synthesis.

Comparative Analysis: Key Performance and Structural Outcomes

The choice between water and an organic solvent is not arbitrary; it is a critical experimental parameter that allows for the rational design of materials. The effects of this choice are summarized below.

FeatureHydrothermal SynthesisSolvothermal SynthesisCausality & In-depth Explanation
Primary Solvent WaterNon-aqueous organic solvents (e.g., DMF, Ethanol, Methanol, Acetonitrile)The solvent's polarity, boiling point, viscosity, and coordinating ability directly influence reaction kinetics and product structure.[3]
Structural Diversity Often yields dense, stable structures.High potential for structural diversity and polymorphism. Solvents can act as templates or become integrated into the framework as ligands or guest molecules.[4]
Porosity Can produce porous materials, but pores are filled with water.Often used to generate microporous Metal-Organic Frameworks (MOFs). The choice of solvent can control the size and shape of pores.[4]
Crystallinity & Morphology Generally produces well-defined, high-quality crystals.Offers greater control over crystal size and morphology by varying the solvent system.[1] However, solvent competition can sometimes lead to lower crystallinity.
In-situ Reactions Less common, but hydrolysis of precursors can occur.Organic solvents can participate in the reaction, leading to in-situ ligand generation, N-alkylation, or reduction of metal centers at high temperatures.[5][6]
Product Purity Products are typically free of organic contaminants.Frameworks may contain coordinated or guest solvent molecules that require removal ("activation") for full functionality.[7]
Environmental Impact Considered a "greener" chemistry approach due to the use of non-toxic, inexpensive water.Raises environmental and safety concerns due to the use of volatile, potentially toxic, and flammable organic solvents.
The Solvent's Impact on Crystal Structure and Polymorphism

The solvent is not merely a medium for reaction; it is an active participant in the self-assembly process. In solvothermal synthesis , organic solvents can profoundly influence the final structure. Their size, shape, and ability to coordinate with the metal center can direct the formation of specific topologies.[4] For instance, a bulky solvent like DMF might lead to a more open framework compared to a smaller solvent like methanol. A cobalt-isonicotinate polymer synthesized solvothermally was shown to have coordinated ethanol molecules, which were crucial to the final structure.[8][9]

Hydrothermal synthesis , by contrast, utilizes the unique properties of water—its high polarity and hydrogen-bonding capabilities—to form robust, often dense, frameworks. New lanthanide isonicotinates prepared hydrothermally demonstrated polymer chains bridged through the carboxyl group of the isonicotinic acid, with water molecules filling the remaining coordination sites.[10]

G cluster_main Influence of Solvent on Final Polymer Structure cluster_hydro Hydrothermal (Water) cluster_solvo Solvothermal (Organic) Solvent Reaction Solvent H_Structure Structure H-Bonding Network Coordinated H2O Dense Packing Solvent->H_Structure High Polarity, H-bonding S_Structure Structure Template Effect Coordinated Solvent Guest Molecules in Pores Solvent->S_Structure Variable Polarity, Size & Shape, Coordinating Ability

Sources

Validation

A Senior Application Scientist's Comparative Guide to Validating the Purity of Synthesized Sodium Pyridine-4-Carboxylate

Introduction: The Imperative of Purity in Chemical Synthesis For researchers, scientists, and drug development professionals, the synthesis of a chemical entity is but the first step in a rigorous journey. The biological...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Chemical Synthesis

For researchers, scientists, and drug development professionals, the synthesis of a chemical entity is but the first step in a rigorous journey. The biological activity, safety, and reproducibility of any study hinge on the purity of the compounds used. This is particularly true for active pharmaceutical ingredients (APIs) and their intermediates, where even trace impurities can lead to unforeseen toxicities or altered efficacy.[1] Sodium pyridine-4-carboxylate, the sodium salt of isonicotinic acid, serves as a crucial building block in the synthesis of various pharmaceutical agents. Therefore, establishing a robust, multi-faceted approach to validate its purity is not merely a quality control measure; it is a fundamental requirement for scientific and regulatory integrity.[2][3][4][5]

This guide provides an in-depth comparison of essential analytical techniques for confirming the purity of synthesized sodium pyridine-4-carboxylate. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative standards set forth by bodies such as the International Union of Pure and Applied Chemistry (IUPAC) and the Food and Drug Administration (FDA).[4][6]

The Synthesis Context: Anticipating Potential Impurities

The common synthesis route to sodium pyridine-4-carboxylate involves the oxidation of 4-picoline to form isonicotinic acid (pyridine-4-carboxylic acid), followed by neutralization with a sodium base (e.g., sodium hydroxide). Understanding this pathway is critical as it informs the potential impurity profile we must screen for.

Potential impurities may include:

  • Unreacted Starting Materials: Residual 4-picoline.

  • Intermediate Products: Isonicotinic acid that has not been converted to its sodium salt.

  • Reaction Byproducts: Compounds arising from over-oxidation or side-reactions.

  • Residual Solvents: Water or organic solvents used during synthesis and purification.

A comprehensive validation strategy must be capable of detecting and quantifying this diverse range of potential contaminants.

Orthogonal Analytical Approaches: A Comparative Analysis

No single analytical technique can provide a complete picture of a compound's purity. A trustworthy assessment relies on employing multiple, orthogonal methods that measure different physicochemical properties of the substance.[7] Below, we compare the most critical techniques for validating sodium pyridine-4-carboxylate.

Logical Workflow for Purity Validation

The following diagram illustrates a logical workflow, beginning with the synthesized material and progressing through orthogonal analytical techniques to arrive at a final purity assessment.

Purity_Validation_Workflow cluster_initial Initial Material cluster_final Final Assessment cluster_outcome Synthesized Synthesized Sodium Pyridine-4-Carboxylate Batch HPLC High-Performance Liquid Chromatography (HPLC) (Assay vs. Standard, Impurity Profile) Synthesized->HPLC qNMR Quantitative NMR (qNMR) (Absolute Purity vs. Internal Standard) Synthesized->qNMR NMR_Spec ¹H and ¹³C NMR Spectroscopy (Structural Identity) Synthesized->NMR_Spec Decision Purity Specification Met? (e.g., ≥99.5%) HPLC->Decision qNMR->Decision FTIR_Spec FTIR Spectroscopy (Functional Group Confirmation) Elemental Elemental Analysis (CHN) (Empirical Formula Verification) MS_Spec Mass Spectrometry (MS) (Molecular Weight Confirmation) Release Release for Use Decision->Release Yes Purify Further Purification Required Decision->Purify No

Caption: A comprehensive workflow for purity validation.

Data Summary: Comparison of Key Analytical Techniques
TechniquePrincipleInformation ObtainedQuantitative/QualitativeKey AdvantagesLimitations
HPLC Differential partitioning of analytes between a stationary and mobile phase.[8]Purity percentage (area %), separation and quantification of impurities.BothHigh precision, sensitivity, and robustness for routine quality control.[8][9]Requires a reference standard for absolute quantification; some impurities may not have a chromophore.
NMR Spectroscopy Absorption of radiofrequency by atomic nuclei in a magnetic field.[7]Unambiguous structural confirmation, identification of impurities, absolute quantification (qNMR).BothProvides structural and quantitative data simultaneously; qNMR does not require an identical reference standard.[7]Lower sensitivity compared to HPLC; complex spectra can be difficult to interpret.[10]
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrations.[11]Identification of functional groups (e.g., carboxylate, aromatic ring).Primarily QualitativeFast, non-destructive, and provides a unique molecular fingerprint.Not suitable for quantifying impurities; insensitive to minor components.
Elemental Analysis Combustion of the sample to convert elements into simple gases for measurement.[12]Percentage of C, H, N, and other elements.QuantitativeConfirms the elemental composition and empirical formula of the bulk material.[13][14]Does not distinguish between the target compound and isomers or impurities with the same elemental composition.
Mass Spectrometry Ionization of molecules and separation based on their mass-to-charge ratio.Molecular weight confirmation and structural information of impurities (when coupled with LC/GC).[1]Both (primarily qualitative for structure)Extremely high sensitivity and specificity for molecular weight determination.Does not provide quantitative purity information on its own.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Causality: HPLC is the workhorse for purity determination in pharmaceutical development.[9] A reversed-phase method is chosen here because sodium pyridine-4-carboxylate is a polar, water-soluble compound. The C18 stationary phase provides a non-polar surface, and a polar mobile phase is used for elution. By adjusting the mobile phase pH and organic modifier concentration, we can achieve sharp peaks for the main component and excellent resolution from potential impurities like isonicotinic acid and 4-picoline.[15][16]

Protocol:

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water. (The acid modifier ensures the carboxylate is protonated for better retention and peak shape).

    • Solvent B: Acetonitrile.

  • Gradient Elution: A gradient is used to ensure elution of both polar and potentially less polar impurities.

    • 0-10 min: 5% B to 40% B

    • 10-15 min: 40% B to 95% B

    • 15-17 min: Hold at 95% B

    • 17-18 min: 95% B to 5% B

    • 18-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 257 nm.[17]

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized sodium pyridine-4-carboxylate in the mobile phase (initial conditions) to a concentration of ~1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject 10 µL of the sample.

    • Purity is calculated using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

    • Method validation should be performed according to ICH guidelines.[9]

NMR Spectroscopy for Structural Confirmation and Quantification

Causality: NMR spectroscopy is unparalleled for providing definitive structural identification.[10] For sodium pyridine-4-carboxylate, ¹H NMR will show characteristic signals for the pyridine ring protons, and ¹³C NMR will confirm the number and type of carbon atoms. The simplicity of the ¹H NMR spectrum also makes it highly suitable for quantitative NMR (qNMR), an absolute method that determines purity by comparing the integral of an analyte's peak to that of a certified internal standard of known purity and weight.[7]

Protocol:

  • Instrumentation: NMR Spectrometer (400 MHz or higher is recommended for better resolution).

  • Sample Preparation (Qualitative ¹H and ¹³C):

    • Dissolve ~10-20 mg of the sample in ~0.7 mL of Deuterium Oxide (D₂O). D₂O is the solvent of choice due to the high solubility of the sodium salt.

  • Data Acquisition (¹H NMR):

    • Acquire a standard one-dimensional proton spectrum.

    • Expected Signals: Two distinct signals in the aromatic region, each integrating to 2 protons. Due to the symmetry of the molecule, the protons at positions 2 and 6 will be equivalent, as will the protons at positions 3 and 5.

  • Data Acquisition (¹³C NMR):

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Signals: Four distinct signals: one for the carboxylate carbon, and three for the unique carbons of the pyridine ring (C2/C6, C3/C5, and C4).

  • Quantitative NMR (qNMR) Protocol:

    • Internal Standard Selection: Choose a high-purity, stable standard with a simple spectrum that does not overlap with the analyte signals (e.g., Maleic Acid, certified reference material).

    • Sample Preparation: Accurately weigh ~20 mg of the sodium pyridine-4-carboxylate and ~10 mg of the internal standard into the same vial. Dissolve in a precise volume of D₂O.

    • Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay).

    • Purity Calculation: The purity is calculated based on the integral values, number of protons, and molecular weights of the analyte and the standard.

FTIR Spectroscopy for Functional Group Confirmation

Causality: FTIR provides a rapid confirmation that the intended chemical transformation has occurred. Specifically, we look for the disappearance of the broad O-H stretch and the C=O stretch of the starting carboxylic acid and the appearance of the strong characteristic asymmetric and symmetric stretches of the carboxylate (-COO⁻) group.[11]

FTIR_Logic cluster_reactant Reactant: Isonicotinic Acid cluster_product Product: Sodium Pyridine-4-carboxylate Reactant Key IR Bands: - Broad O-H stretch (~3000 cm⁻¹) - C=O stretch (~1710-1722 cm⁻¹) Product Key IR Bands: - Absence of broad O-H - Strong Asymmetric COO⁻ stretch (~1600 cm⁻¹) - Strong Symmetric COO⁻ stretch (~1400 cm⁻¹) Reactant->Product  Neutralization Reaction  

Caption: Expected FTIR spectral changes during synthesis.

Protocol:

  • Instrumentation: FTIR Spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the dry, powdered sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically from 4000 to 600 cm⁻¹.

  • Analysis:

    • Confirm the absence of a broad O-H stretch centered around 3000 cm⁻¹.

    • Confirm the absence of the sharp carbonyl (C=O) peak from isonicotinic acid (around 1710-1722 cm⁻¹).[18]

    • Identify the strong, characteristic asymmetric and symmetric C-O stretches of the carboxylate anion.

Elemental Analysis for Empirical Formula Validation

Causality: Elemental analysis is a fundamental technique that provides a quantitative measure of the mass percentages of carbon, hydrogen, and nitrogen in the sample.[12][19] This data serves as a crucial check on the bulk purity of the synthesized material. For a new compound to be published in many reputable journals, the experimental values must be within ±0.4% of the theoretical values.[13][14]

Protocol:

  • Instrumentation: CHN Elemental Analyzer.

  • Sample Preparation:

    • Ensure the sample is completely dry and homogenous. Any residual water or solvent will significantly skew the results.

    • Accurately weigh a small amount of the sample (typically 1-3 mg) into a tin capsule.

  • Theoretical Calculation:

    • Formula: C₆H₄NNaO₂

    • Molecular Weight: 145.09 g/mol

    • Theoretical %C: (72.06 / 145.09) * 100 = 49.67%

    • Theoretical %H: (4.03 / 145.09) * 100 = 2.78%

    • Theoretical %N: (14.01 / 145.09) * 100 = 9.66%

  • Analysis:

    • Run the sample in the elemental analyzer according to the manufacturer's instructions.

    • Compare the experimentally determined percentages of C, H, and N to the theoretical values. The results should fall within the acceptable ±0.4% deviation for a high-purity sample.[14]

Conclusion: An Integrated Approach to Purity Validation

Validating the purity of synthesized sodium pyridine-4-carboxylate requires more than a single measurement. It demands a logical, multi-technique approach where each method provides a unique and complementary piece of the puzzle. HPLC and qNMR offer robust quantitative data on the primary component and its impurities. Concurrently, ¹H/¹³C NMR, FTIR, and Mass Spectrometry confirm the molecular identity, while Elemental Analysis validates the bulk elemental composition. By integrating these self-validating systems, researchers and drug developers can ensure the integrity of their material, the reliability of their data, and the safety of subsequent applications, adhering to the stringent quality standards expected in the scientific community.[3][4]

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]

  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • INFINITIA Industrial Consulting. (n.d.). Elemental analysis and chemical composition. Retrieved from [Link]

  • PAHO. (n.d.). FDA released new Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients, Questions and Answers. Retrieved from [Link]

  • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • PubMed. (n.d.). Determination of pyridonecarboxylic acids in plasma by reverse-phase high-performance liquid chromatography. Retrieved from [Link]

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An International Study Evaluating Elemental Analysis - PMC. Retrieved from [Link]

  • Food and Drug Administration. (2018). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • BIPM. (2023). 2023-03-06-iupac-guidelines. Retrieved from [Link]

  • Food and Drug Administration. (2020). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry. Retrieved from [Link]

  • YIC. (n.d.). Elemental Analysis Of Organic Compounds With The Use Of. Retrieved from [Link]

  • Registrar Corp. (2025). FDA Compliance For Drug Ingredient And Formulation. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • GovInfo. (1998). Guidance for Industry: Manufacturing, Processing, or Holding Active Pharmaceutical Indgredients. Retrieved from [Link]

  • National Institutes of Health. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC. Retrieved from [Link]

  • National Institute of Standards and Technology. (2023). Methods for the SI Value Assignment of the Purity of Organic Compounds (IUPAC Technical Report). Retrieved from [Link]

  • Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Retrieved from [Link]

  • ACS Publications. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

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Comparative

A Comparative Guide to the Gas Adsorption Capacity of Isonicotinate-Based MOFs

For Researchers, Scientists, and Drug Development Professionals In the landscape of porous materials, Metal-Organic Frameworks (MOFs) have emerged as exceptional candidates for gas storage and separation technologies. Th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of porous materials, Metal-Organic Frameworks (MOFs) have emerged as exceptional candidates for gas storage and separation technologies. Their high porosity, tunable structures, and functionalizable pore environments offer unprecedented advantages. Within this class, isonicotinate-based MOFs are gaining significant attention. The presence of a pyridine nitrogen atom within the isonicotinate linker provides a specific, favorable interaction site for acidic gases like carbon dioxide (CO₂), making these materials particularly promising for carbon capture and gas purification applications.

This guide provides an in-depth comparison of the gas adsorption performance of notable isonicotinate MOFs. We will delve into the structural features that govern their adsorption capacities, present comparative data, and provide standardized protocols for their synthesis and characterization, ensuring a foundation for reproducible and reliable research.

The Isonicotinate Advantage: Engineering Favorable Interactions

The key to the enhanced performance of isonicotinate MOFs lies in the chemical nature of the linker itself. The isonicotinate molecule, a pyridine derivative, possesses a nitrogen atom within its aromatic ring. This nitrogen atom acts as a Lewis base, creating a localized site of higher polarity and charge density within the MOF's pores.[1][2][3] This feature is particularly effective for adsorbing quadrupolar gas molecules like CO₂. The interaction between the nitrogen's lone pair of electrons and the partial positive charge on the carbon atom of CO₂ enhances the overall binding affinity, or enthalpy of adsorption, leading to higher uptake capacities, especially at low pressures.[3][4]

Recent studies on ultramicroporous iron-isonicotinate MOFs, such as MUV-26a and MUV-26b, have demonstrated that the pendant pyridine groups pointing into the pore space are crucial for this enhanced thermodynamic interaction with CO₂ molecules.[1][2][3] This targeted functionality, combined with precisely sized ultramicropores (<7 Å), can lead to highly selective gas separations.[4]

Caption: Interaction of a CO₂ molecule with a pyridine nitrogen site.

Performance Benchmarking: A Comparative Analysis

To provide a clear comparison, the following table summarizes key gas adsorption parameters for several isonicotinate-based MOFs reported in the literature. It is crucial to note that adsorption capacities are highly dependent on the conditions of measurement (temperature and pressure), which should always be considered when comparing materials.

MOF Name/StructureMetal IonGasPressure (bar)Temperature (K)Adsorption Capacity (mmol/g)BET Surface Area (m²/g)Reference
MUV-26a FeCO₂12732.2~267[4][5]
MUV-26b FeCO₂12732.0~242[4][5]
Cu(4-PyC)₂ CuSO₂12984.52N/A[6]
Mn(4-PyC)₂ MnSO₂12983.83N/A[6]
Mg(4-PyC)₂ MgSO₂12982.23N/A[6]

Note: 4-PyC refers to 4-pyridine carboxylic acid, another name for isonicotinic acid.

From the data, it is evident that even with modest surface areas, ultramicroporous isonicotinate MOFs like MUV-26a and MUV-26b exhibit respectable CO₂ uptake capacities.[4][5] This performance underscores the principle that for certain applications, particularly selective separations at low pressures, pore functionality can be more critical than sheer pore volume.[1][4] The M(4-PyC)₂ series further highlights the tunability of these frameworks, where changing the metal node (Cu, Mn, Mg) significantly impacts the adsorption of other industrially relevant gases like SO₂.[6]

Experimental Protocols for Reproducible Benchmarking

The integrity of comparative studies rests on the reproducibility of synthesis and measurement protocols. Below are detailed, self-validating methodologies for the synthesis of a representative isonicotinate MOF and for conducting gas adsorption experiments.

This protocol is adapted from the synthesis of ultramicroporous iron-isonicotinate MOFs.[1][2][3] The choice of solvent ratios and precursor concentrations is critical for controlling the final structure (2D vs. 3D) and must be precisely followed.

Causality: Solvothermal synthesis is chosen as it allows for the crystallization of MOFs under controlled temperature and pressure, which is often necessary to form well-ordered, porous structures that would not form at ambient conditions. The solvent system (e.g., DMF/MeOH) plays a crucial role in solubilizing the precursors and acting as a template or structure-directing agent during crystal growth.

  • Precursor Preparation:

    • In a 20 mL scintillation vial, dissolve the iron source (e.g., iron(III) chloride) and the isonicotinic acid linker in a defined ratio in the chosen solvent system (e.g., N,N-Dimethylformamide - DMF).

  • Solvothermal Reaction:

    • Seal the vial tightly and place it in a pre-heated oven at a specific temperature (e.g., 50-150 °C) for a defined period (e.g., 72 hours).[7] The precise temperature is crucial for phase purity.

  • Isolation and Washing:

    • After cooling to room temperature, a polycrystalline product should be visible.

    • Isolate the solid product by filtration or centrifugation.

    • Wash the product thoroughly with fresh DMF to remove unreacted precursors. Subsequently, wash with a more volatile solvent like methanol or ethanol to facilitate the removal of the high-boiling-point DMF from the pores.

  • Activation:

    • To achieve a porous material, the solvent molecules occupying the pores must be removed. This "activation" step is critical.

    • Heat the washed sample under a dynamic vacuum (high vacuum) at an elevated temperature (e.g., 150-200 °C) for several hours until the sample weight is constant. The activation temperature must be below the material's decomposition temperature.

This protocol describes the standard method for measuring gas adsorption isotherms using a volumetric analyzer.

Causality: A volumetric measurement is a highly accurate and standard method for determining the amount of gas adsorbed by a solid. The "dose-and-wait" procedure ensures that the system reaches equilibrium at each pressure point, which is essential for constructing a valid isotherm that reflects the thermodynamic properties of the adsorbent-adsorbate system.

Caption: Workflow for a standard volumetric gas adsorption experiment.

  • Sample Preparation & Activation:

    • Accurately weigh 50-100 mg of the synthesized MOF into a sample tube of known volume and weight.

    • Activate the sample in situ on the instrument's degassing port, following the conditions determined in Protocol 1, Step 4. This ensures the pores are clean and accessible.

  • Analysis:

    • Transfer the sample tube to the analysis port of the instrument.

    • Immerse the sample tube in a cryogenic bath to maintain a constant temperature (e.g., liquid nitrogen at 77 K for N₂ adsorption to determine surface area, or a water/ice bath at 273 K for CO₂ adsorption).

    • The instrument will then dose known, calibrated amounts of the analysis gas into the sample tube.

    • After each dose, the system is allowed to equilibrate, and the final pressure is recorded. The amount of gas adsorbed is calculated by the instrument software based on the pressure drop from the expected non-adsorbed pressure (free space).

  • Data Processing:

    • The collected data points (amount adsorbed vs. equilibrium pressure) form the adsorption isotherm.

    • For surface area analysis (N₂ at 77 K), the Brunauer-Emmett-Teller (BET) model is applied to the appropriate pressure range of the isotherm.

    • For gas storage capacity, the amount adsorbed at a specific pressure (e.g., 1 bar) is reported.

Conclusion and Future Outlook

Isonicotinate-based MOFs represent a compelling subclass of materials for gas adsorption, particularly for CO₂ capture. Their performance is a clear demonstration of how targeted chemical functionality within the pore environment can be leveraged to enhance adsorption properties, sometimes even surpassing the importance of maximizing surface area alone. The MUV-26 series, with its ultramicroporous nature and pendant pyridyl groups, exemplifies a design strategy that combines both kinetic and thermodynamic principles for efficient and highly selective gas separation.[1][3]

Future research should focus on expanding the library of isonicotinate MOFs by exploring a wider range of metal nodes and by introducing additional functional groups to the linker backbone. A systematic study correlating the electronic properties of the metal center with the binding energy of guest molecules will be crucial for the rational design of next-generation adsorbents. Furthermore, scaling up the synthesis of the most promising candidates and testing their performance under realistic, dynamic breakthrough conditions, including in the presence of water vapor, will be essential for transitioning these materials from the laboratory to industrial application.[8][9]

References

  • Abánades Lázaro, I., Mazarakioti, E. C., Andres-Garcia, E., Vieira, B. J. C., Waerenborgh, J. C., Vitórica-Yrezábal, I. J., Giménez-Marqués, M., & Mínguez Espallargas, G. (2023). Ultramicroporous iron-isonicotinate MOFs combining size-exclusion kinetics and thermodynamics for efficient CO2/N2 gas separation. Journal of Materials Chemistry A, 11(10), 5320–5327. Available from: [Link]

  • Abánades Lázaro, I., Mazarakioti, E. C., Andres-Garcia, E., Vieira, B. J. C., Waerenborgh, J. C., Vitórica-Yrezábal, I. J., Giménez-Marqués, M., & Mínguez Espallargas, G. (2023). Ultramicroporous iron-isonicotinate MOFs combining size-exclusion kinetics and thermodynamics for efficient CO2/N2 gas separation. Journal of Materials Chemistry A. Available from: [Link]

  • Abánades Lázaro, I., Mazarakioti, E. C., Andres-Garcia, E., Vieira, B. J. C., Waerenborgh, J. C., Vitórica-Yrezábal, I. J., Giménez-Marqués, M., & Mínguez Espallargas, G. (2023). Ultramicroporous iron-isonicotinate MOFs combining size-exclusion kinetics and thermodynamics for efficient CO2/N2 gas separation. RSC Publishing. Available from: [Link]

  • Abánades Lázaro, I., Mazarakioti, E. C., Andres-Garcia, E., et al. (2023). Ultramicroporous iron-isonicotinate MOFs combining size-exclusion kinetics and thermodynamics for efficient CO2/N2 gas separation. ResearchGate. Available from: [Link]

  • QuickCompany. (n.d.). Ultra Microporous Metal Organic Frameworks Based On Isonicotinate And Its Derivatives For Co2 Separation Applications. Available from: [Link]

  • Girimonte, R., et al. (2024). The Process of CO2 Capture and Reduction: Exploring the Efficacy of Metal-Organic Frameworks (MOFs). Chemical Engineering Transactions, 114, 1-6. Available from: [Link]

  • Chen, Z., et al. (2021). Tuning the Structural Flexibility for Multi-Responsive Gas Sorption in Isonicotinate-Based Metal-Organic Frameworks. ACS Applied Materials & Interfaces, 13(16), 19301–19308. Available from: [Link]

  • Abánades Lázaro, I., et al. (2023). Ultramicroporous iron-isonicotinate MOFs combining size-exclusion kinetics and thermodynamics for efficient CO₂/N₂ gas separation. RSC Publishing. Available from: [Link]

  • Chen, Z., et al. (2021). Tuning the Structural Flexibility for Multi-Responsive Gas Sorption in Isonicotinate-Based Metal-Organic Frameworks. PubMed. Available from: [Link]

  • Cassiers, K., et al. (2018). CO2 CAPTURE BY PRESSURE SWING ADSORPTION USING MOF: FROM THE LAB SCALE TO THE INDUSTRIAL SCALE EVALUATION. ORBi UMONS. Available from: [Link]

  • IOSR Journal. (2025). Application Of Metal-Organic Frameworks (MOF) To Capture Carbon Dioxide (CO2). Available from: [Link]

Sources

Validation

A Comparative Guide to Structure-Property Relationships in Sodium Pyridine-4-Carboxylate Coordination Polymers

Introduction: The Architectural Versatility of Metal-Organic Frameworks Coordination polymers (CPs), a class of materials constructed from metal ions or clusters linked by organic ligands, have emerged as a frontier in m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architectural Versatility of Metal-Organic Frameworks

Coordination polymers (CPs), a class of materials constructed from metal ions or clusters linked by organic ligands, have emerged as a frontier in materials science. Their tunable structures and resulting functional properties make them highly attractive for applications ranging from gas storage and separation to catalysis and drug delivery[1]. The rational design of CPs hinges on a deep understanding of the interplay between the geometric preferences of the metal center, the connectivity of the organic linker, and the conditions of synthesis.

This guide focuses on a specific, yet illustrative, subclass of these materials: coordination polymers based on sodium(I) ions and the pyridine-4-carboxylate ligand (also known as isonicotinate). Pyridine-4-carboxylic acid is a bifunctional linker, offering a carboxylate group for strong coordination to the metal center and a pyridine nitrogen atom that can participate in further network extension[2][3]. The choice of the sodium ion, an abundant and biocompatible alkali metal, provides a unique platform to study how subtle changes in coordination environments can dramatically influence the macroscopic properties of the resulting material. For researchers, scientists, and drug development professionals, understanding these structure-property relationships is paramount for designing novel materials with tailored performance characteristics.

Part 1: The Structural Landscape Forged by Sodium and Isonicotinate

The final architecture of a sodium pyridine-4-carboxylate CP is a direct consequence of the coordination preferences of the sodium cation and the versatile binding modes of the isonicotinate ligand.

Coordination Environment of the Sodium (Na⁺) Ion

Unlike transition metals with rigid d-orbital geometries, the Na⁺ ion exhibits flexible coordination behavior. It is commonly found in coordination numbers ranging from four to eight, adopting distorted geometries such as tetrahedral, square pyramidal, trigonal bipyramidal, or octahedral[1][4]. This flexibility allows the sodium center to accommodate various arrangements of the isonicotinate ligand and, crucially, to incorporate solvent molecules, such as water, into its primary coordination sphere. These coordinated water molecules can act as terminal ligands or as bridges between adjacent metal centers, profoundly influencing the dimensionality and stability of the final framework[4][5][6].

The Isonicotinate Ligand: A Multi-faceted Linker

The isonicotinate anion possesses two distinct coordination sites: the carboxylate group (-COO⁻) and the pyridine nitrogen atom. This dual functionality enables a variety of bridging modes that dictate the dimensionality of the polymer network.

  • Carboxylate Group Coordination: The carboxylate end can coordinate to Na⁺ ions in several ways:

    • Monodentate: One oxygen atom binds to a single Na⁺ ion.

    • Bidentate Chelating: Both oxygen atoms bind to the same Na⁺ ion.

    • Bidentate Bridging: The two oxygen atoms bridge two different Na⁺ ions.

  • Pyridine Nitrogen Coordination: The nitrogen atom can coordinate to a Na⁺ ion, extending the network in a different direction from the carboxylate linkage.

The interplay of these modes allows for the construction of one-dimensional (1D) chains, two-dimensional (2D) layers, or complex three-dimensional (3D) frameworks[2][5].

G cluster_ligand Isonicotinate Ligand cluster_modes Coordination Sites cluster_structures Resulting Dimensionality Ligand Pyridine-4-carboxylate N_site Pyridine N-donor Ligand->N_site O_site Carboxylate O-donors Ligand->O_site D1 1D Chains N_site->D1 D2 2D Layers N_site->D2 D3 3D Frameworks N_site->D3 O_site->D1 O_site->D2 O_site->D3

Caption: Ligand coordination dictates polymer dimensionality.

Part 2: Synthesis and Characterization Protocols

The synthesis of CPs is a process where kinetic and thermodynamic factors compete, meaning that subtle changes in reaction conditions can lead to different structural outcomes.

Experimental Protocol: Hydrothermal Synthesis

Hydrothermal synthesis is a common and effective method for growing high-quality crystals of coordination polymers.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve pyridine-4-carboxylic acid (1.0 mmol) and sodium hydroxide (1.0 mmol) in 15 mL of deionized water in separate beakers.

  • Mixing: Slowly add the sodium hydroxide solution to the pyridine-4-carboxylic acid solution while stirring to form the sodium pyridine-4-carboxylate salt in situ.

  • Transfer to Autoclave: Transfer the resulting clear solution to a 25 mL Teflon-lined stainless-steel autoclave.

  • Heating: Seal the autoclave and place it in a programmable oven. Heat to 150-180°C for 48-72 hours[7].

  • Cooling: Allow the oven to cool slowly to room temperature (e.g., at a rate of 5°C/hour).

  • Isolation: Collect the resulting crystals by filtration, wash with deionized water and ethanol, and dry in air.

Causality Behind Experimental Choices:

  • Hydrothermal Conditions: The elevated temperature and pressure increase the solubility of the reactants and facilitate the crystallization of thermodynamically stable phases.

  • Slow Cooling: A slow cooling rate is crucial for the growth of large, well-defined single crystals suitable for X-ray diffraction analysis. Rapid cooling often leads to microcrystalline powders.

Essential Characterization Workflow

A self-validating characterization workflow is essential to confirm the structure and purity of the synthesized material.

Caption: A typical workflow for CP synthesis and characterization.

Part 3: Comparative Analysis of Structure-Property Relationships

The defining characteristic of CPs is how their atomic-level structure dictates their bulk properties. Here, we compare the performance of sodium pyridine-4-carboxylate polymers with relevant alternatives, supported by experimental data.

Thermal Stability

Thermal stability is a critical parameter for the practical application of materials. It is typically evaluated by Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as a function of temperature.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place 5-10 mg of the crystalline sample into an alumina crucible.

  • Instrument Setup: Place the crucible in the TGA instrument.

  • Analysis: Heat the sample from room temperature to 700-800°C at a constant rate (e.g., 5-10°C/min) under a controlled atmosphere (e.g., air or nitrogen)[6].

  • Data Interpretation: The resulting TGA curve shows mass loss steps corresponding to the removal of solvent molecules and the decomposition of the organic ligand.

Comparative Data:

CompoundInitial Mass Loss Temp. (°C)Framework Decomposition Temp. (°C)Key Structural FeatureReference
[Na₂(atpt)(H₂O)₅]·H₂O 30 - 205 °C> 370 °CContains both coordinated and lattice water molecules.[6]
{[Na₂(SDC)(H₂O)]}ₙ 86 - 144 °C> 491 °CCoordinated water bridges Na⁺ centers. Anhydrous form is highly stable.[1][4]
Polyester with Na-carboxylate -> 300 °CAmorphous polymer with ionic cross-linking.[8]
[Cu(L2)₂]ₙ (Pyridine-β-diketonate) -~250 °CTransition metal (Cu) with a different pyridine ligand.[9]

atpt = 2-aminoterephthalate; SDC = 4,4'-stilbenedicarboxylate

Structure-Property Insights:

  • Role of Water: The initial mass loss in hydrated sodium CPs corresponds to the removal of water molecules. The decomposition temperature of the resulting anhydrous framework is a true measure of the strength of the coordinative bonds. The anhydrous form of {[Na₂(SDC)(H₂O)]}ₙ shows exceptional stability up to 491°C[1].

  • Impact of the Metal Ion: While direct comparisons must be made with caution due to different ligands, transition metal CPs like the copper-based example often exhibit lower decomposition temperatures compared to the highly stable anhydrous frameworks formed by alkali metals like sodium.

  • Ligand Rigidity: Rigid, aromatic ligands like stilbenedicarboxylate contribute to highly stable frameworks due to their thermal robustness and ability to form extensive, well-packed structures[1][4].

Luminescent Properties

Coordination polymers can exhibit fluorescence or phosphorescence, typically originating from the organic ligand. The coordination to a metal ion can modulate these properties.

Experimental Protocol: Solid-State Photoluminescence Spectroscopy

  • Sample Preparation: Finely grind the crystalline sample and place it in a solid-state sample holder.

  • Excitation: Irradiate the sample with a high-intensity light source (e.g., a Xenon lamp) at a specific excitation wavelength, determined from an excitation scan.

  • Emission Detection: Scan a range of wavelengths using a detector (e.g., a photomultiplier tube) to record the emission spectrum.

  • Data Analysis: Analyze the emission peaks for their position (color) and intensity. Quantum yield and lifetime measurements provide further insight.

Comparative Discussion: While data specifically on the luminescence of simple sodium pyridine-4-carboxylate is sparse, we can draw comparisons from related systems. Lanthanide CPs constructed with pyridine-carboxylate ligands are well-known for their sharp, characteristic emission bands, where the ligand acts as an "antenna" to absorb energy and transfer it to the metal center[7][10]. In a sodium-based system, any observed luminescence would likely be ligand-based fluorescence. The rigidification of the ligand upon coordination can enhance its emission intensity by reducing non-radiative decay pathways.

Comparing a hypothetical luminescent Na-CP with a known lanthanide CP:

PropertySodium Pyridine-4-Carboxylate CP (Hypothetical)[Sm(bpda)₂·(H₂O)]ₙ (Lanthanide CP)[7]
Emission Origin Ligand-centered (π→n or π→π transitions)Metal-centered (f-f transitions)
Emission Bands BroadSharp, narrow lines
Key Feature Sensitive to ligand environment and packingCharacteristic of the specific lanthanide ion (e.g., Sm³⁺)

This comparison highlights a key design principle: for applications requiring sharp, specific emission wavelengths (e.g., bio-imaging, OLEDs), lanthanide or d-block metals are often chosen. However, the modulation of ligand-based fluorescence in simpler CPs like those with Na⁺ can be exploited for sensing applications, where changes in the environment upon analyte binding can alter the emission output[11].

Part 4: The Guiding Principles of Structure-Property Control

The central theme of this guide is the causal link between the controllable structural features of sodium pyridine-4-carboxylate CPs and their functional properties.

cluster_synthesis Synthesis Parameters (Inputs) cluster_structure Structural Features (Mediators) cluster_properties Macroscopic Properties (Outputs) Temp Temperature Dim Dimensionality (1D, 2D, 3D) Temp->Dim Water Presence of Coordinated Water Temp->Water Solvent Solvent System Coord Na⁺ Coordination Environment Solvent->Coord Packing Crystal Packing / Porosity Solvent->Packing Ratio Metal:Ligand Ratio Ratio->Dim Ratio->Coord Thermal Thermal Stability Dim->Thermal Adsorp Adsorption Capacity Dim->Adsorp Coord->Thermal Lumin Luminescence Coord->Lumin Water->Thermal Packing->Lumin Packing->Adsorp

Caption: Relationship map from synthesis to final properties.

  • To Enhance Thermal Stability: The key is to form a dense, high-dimensional (3D) framework and to remove any coordinated solvent molecules. Synthesis conditions that favor higher dimensionality and the use of rigid, bulky co-ligands can achieve this. The high stability of anhydrous sodium carboxylate CPs demonstrates this principle effectively[1].

  • To Tune Luminescence: The luminescent properties are tied to the electronic structure of the isonicotinate ligand. Intermolecular interactions, such as π-π stacking between pyridine rings in the crystal lattice, can significantly alter emission wavelengths and intensities. Modifying the synthesis to control crystal packing is therefore a viable strategy for tuning optical properties.

  • To Introduce Porosity for Adsorption: While sodium isonicotinate itself may not form a porous structure, the principles can be extended. Using longer or more angular dicarboxylate co-ligands along with the isonicotinate can create open frameworks suitable for gas adsorption[12]. The choice of solvent during synthesis can also act as a template, which upon removal, leaves behind a porous structure.

Conclusion and Future Outlook

Sodium pyridine-4-carboxylate coordination polymers serve as an exemplary system for understanding the fundamental principles of crystal engineering. The flexible coordination of the Na⁺ ion, coupled with the versatile binding modes of the isonicotinate ligand, gives rise to a rich structural diversity. This guide has demonstrated that properties such as thermal stability and luminescence are not random but are direct, predictable consequences of this underlying structure.

For researchers in materials science and drug development, these principles are directly applicable. The ability to rationally design a framework with a specific thermal decomposition profile is critical for processing and application. Furthermore, the biocompatibility of sodium suggests potential applications for these materials as excipients or in controlled-release formulations, where understanding their structural integrity in different environments is paramount. The future of this field lies in moving beyond simple bifunctional linkers to more complex, multi-functional ligands and the assembly of multi-metallic systems to unlock novel synergistic properties.

References

  • Łyszczek, R., et al. (2023). Crystal-to-crystal investigations of highly thermally stable three-dimensional coordination polymer based on sodium(I) ions and 4,4'-stilbenedicarboxylic acid. Physicochemical Problems of Mineral Processing, 59(4). Available at: [Link]

  • Journalssystem.com. (n.d.). dimensional coordination polymer based on sodium(I) ions and 4,4'-stilbenedicarboxylic acid. Available at: [Link]

  • Buchard, A., et al. (2022). Exploiting Sodium Coordination in Alternating Monomer Sequences to Toughen Degradable Block Polyester Thermoplastic Elastomers. Journal of the American Chemical Society. Available at: [Link]

  • RSC Publishing. (2017). Design and synthesis of coordination polymers with chelated units and their application in nanomaterials science. Available at: [Link]

  • Forsyth, C. M., et al. (2007). Sodium pyridine-3-carboxylate. ResearchGate. Available at: [Link]

  • Dalton Transactions. (n.d.). Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures. Available at: [Link]

  • MDPI. (2022). Coordination Polymers Bearing Angular 4,4′-Oxybis[N-(pyridin-3-ylmethyl)benzamide] and Isomeric Dicarboxylate Ligands: Synthesis, Structures and Properties. Available at: [Link]

  • Forsyth, C. M., Dean, P. M., & MacFarlane, D. R. (2007). Sodium pyridine-3-carboxylate. Acta Crystallographica Section C: Crystal Structure Communications, 63(Pt 4), m181–m183. Available at: [Link]

  • Boeckmann, J., & Näther, C. (2012). catena-Poly[[aqua(μ-pyridine-4-carboxylato-κN:O)(pyridin-1-ium-4-carboxylato-κO)(thiocyanato-κN)cobalt(II)]-μ-pyridine-4-carboxylato-κN:O]. Acta Crystallographica Section E, 68(11), m1435. Available at: [Link]

  • Ochał, M., et al. (2020). Intrinsic Effect of Pyridine-N-Position on Structural Properties of Cu-Based Low-Dimensional Coordination Frameworks. Molecules, 25(17), 3894. Available at: [Link]

  • Głuchowska, H., et al. (2012). Synthesis, Crystal Structure, Spectroscopic and Thermal Investigations of a Novel 2D Sodium(I) Coordination Polymer Based on 2-Aminoterephthalic Ligand. ResearchGate. Available at: [Link]

  • Kirillov, A. M., et al. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry, 61(45), 18037–18051. Available at: [Link]

  • Li, R.-F., et al. (2020). Lanthanide complexes based on a conjugated pyridine carboxylate ligand: structures, luminescence and magnetic properties. RSC Advances, 10(11), 6192–6199. Available at: [Link]

  • Wang, Y., et al. (2023). Efficient fluorescence-enhanced probe for cyanide ions based on a tetraphenylethene pyridine coordinated copper-iodide complex. RSC Advances. Available at: [Link]

  • Li, R.-F., et al. (2020). Correction: Lanthanide complexes based on a conjugated pyridine carboxylate ligand: structures, luminescence and magnetic properties. RSC Advances. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Sodium Pyridine-4-Carboxylate

Section 1: Core Safety Directives and Hazard Identification Sodium pyridine-4-carboxylate, while a valuable reagent, requires careful handling due to its potential hazards. Understanding these hazards is the first step i...

Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Core Safety Directives and Hazard Identification

Sodium pyridine-4-carboxylate, while a valuable reagent, requires careful handling due to its potential hazards. Understanding these hazards is the first step in ensuring safe disposal. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2][3][4]

Table 1: Hazard Summary and Recommended Personal Protective Equipment (PPE)

Hazard CategoryDescriptionRecommended PPE
Skin Irritation May cause irritation upon contact.[2][4]Chemical-impermeable gloves (Nitrile or Neoprene), lab coat, and full-length pants.
Eye Irritation Can cause serious eye irritation.[1][4]Tightly fitting safety goggles with side-shields.
Respiratory Irritation Inhalation of dust may irritate the respiratory tract.[3]A NIOSH-approved respirator is required if dust is generated.[5]

Before beginning any work with sodium pyridine-4-carboxylate, ensure that your workspace is in a well-ventilated area, preferably within a chemical fume hood.[5][6] An eyewash station and safety shower should be readily accessible.[7]

Section 2: Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure the Area: Alert colleagues and restrict access to the spill area.[5]

  • Don Appropriate PPE: Before approaching the spill, ensure you are wearing the PPE outlined in Table 1.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it into a designated, labeled waste container.[1][8] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust collection.

  • Decontaminate the Area: Once the bulk of the material has been removed, decontaminate the spill area with a suitable solvent (e.g., water), followed by a thorough cleaning with soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including paper towels and contaminated PPE, must be placed in the designated hazardous waste container.[9]

Section 3: Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe and compliant disposal.

  • Designated Waste Container: All waste sodium pyridine-4-carboxylate, including spilled material and contaminated items, must be collected in a clearly labeled, sealed container.[6][9] The label should include the chemical name, associated hazards, and the date of accumulation.

  • Incompatible Materials: Do not mix sodium pyridine-4-carboxylate waste with other chemical waste streams unless you have confirmed their compatibility. It is incompatible with strong oxidizing agents and strong acids.[10]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][6]

Section 4: Chemical Disposal Pathways

The disposal of sodium pyridine-4-carboxylate must adhere to local, state, and federal regulations.[9][11] The primary method of disposal for this compound is through a licensed hazardous waste disposal company.[1] The pyridine ring in the molecule means it may be subject to regulations for pyridine and its derivatives, which are considered hazardous waste.[12][13]

For very small quantities (less than a few grams) generated in a research setting, in-lab neutralization may be an option, but only if permitted by your institution's environmental health and safety (EHS) office and local regulations.

Below is a decision-making workflow for the proper disposal of sodium pyridine-4-carboxylate waste.

start Sodium Pyridine-4-Carboxylate Waste Generated decision1 Is the quantity > 5 grams OR is in-lab neutralization prohibited by institutional/local regulations? start->decision1 licensed_disposal Package, label, and store waste for pickup by a licensed hazardous waste disposal company. decision1->licensed_disposal Yes neutralization_protocol Proceed with in-lab neutralization protocol. decision1->neutralization_protocol No final_disposal Dispose of neutralized solution down the drain with copious amounts of water, if permitted. neutralization_protocol->final_disposal

Caption: Decision workflow for sodium pyridine-4-carboxylate disposal.

Protocol for Large Quantities or When In-Lab Treatment is Prohibited
  • Collection and Storage: Collect all waste in a designated, labeled, and sealed container as described in Section 3.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Documentation: Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal.

Protocol for In-Lab Neutralization of Small Quantities (if permitted)

This protocol should only be performed by trained personnel in a chemical fume hood while wearing appropriate PPE.

  • Dilution: Slowly dissolve the sodium pyridine-4-carboxylate waste in a large volume of water (e.g., 1 gram of waste in at least 100 mL of water).

  • Neutralization: While stirring, slowly add a dilute acid (e.g., 1M HCl) to neutralize the basicity of the carboxylate salt. Monitor the pH with a pH meter or pH paper until it is between 6.0 and 8.0.

  • Final Disposal: If permitted by local regulations for neutralized, non-hazardous salt solutions, this solution can be poured down the sanitary sewer with copious amounts of water (at least a 20-fold excess).[14][15]

Section 5: Regulatory Compliance

Disposal of chemical waste is regulated by federal, state, and local agencies. In the United States, the Environmental Protection Agency (EPA) sets the standards for hazardous waste disposal under the Resource Conservation and Recovery Act (RCRA). Pyridine and its derivatives are often listed as hazardous wastes.[12][13] It is your responsibility to be aware of and comply with all applicable regulations. Always consult your institution's EHS office for specific guidance.

Section 6: Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1][16] If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][16] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]

Section 7: References

  • BioFuran Materials. (2025). Uses of Carboxylate Chemicals in Industry. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 4-(Pyridin-3-yloxy)pyridine-2-carboxylic acid. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press.

  • University of Florida. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes. Retrieved from [Link]

  • PENTA. (2024). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). PYRIDINE - OSC Response. Retrieved from [Link]

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]

  • Lab Alley. (2024). SAFETY DATA SHEET. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). T-PV2295-01-9112-CH Matrix: Air Target concentration: 5 ppm (15 mg/m3) OSHA. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2019). NIOSH Pocket Guide to Chemical Hazards - Pyridine. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (2021). PYRIDINE. Retrieved from [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of Sodium Pyridine-4-Carboxylate

Navigating the complexities of novel compound synthesis and application demands a rigorous commitment to safety. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of sodi...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of novel compound synthesis and application demands a rigorous commitment to safety. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of sodium pyridine-4-carboxylate (also known as sodium isonicotinate). Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety measure, ensuring a self-validating system of laboratory best practices.

Understanding the Hazard: Why Specific Precautions are Crucial

Sodium pyridine-4-carboxylate is classified as a substance that can cause skin and serious eye irritation.[1][2] The primary risks associated with this compound are through dermal and ocular contact, and inhalation of dust particles. Therefore, our safety protocols are designed to create a multi-layered defense, mitigating these risks at every stage of the handling process.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling sodium pyridine-4-carboxylate, with explanations rooted in the compound's known hazards.

PPE CategorySpecificationRationale for Use
Eye Protection Safety glasses with side shields or chemical goggles.[1][3]To prevent airborne particles or accidental splashes from coming into contact with the eyes, which can cause serious irritation.[1][2] A face shield is recommended when handling larger quantities.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[4]To prevent skin contact, which can lead to irritation.[1][2] Gloves should be inspected before use and disposed of properly after handling the chemical.[5]
Body Protection Laboratory coat.[4]To protect the skin and personal clothing from accidental spills or contamination.
Respiratory Protection Dust respirator.[1]Recommended when handling the powder outside of a fume hood or when there is a potential for dust generation to avoid respiratory tract irritation.[6]

Operational Plan: From Receipt to Disposal

A systematic approach to handling sodium pyridine-4-carboxylate minimizes the risk of exposure and ensures a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

  • Container Integrity: Keep the container tightly closed to prevent the absorption of moisture and to contain the powder.[2][8]

Handling and Use: A Step-by-Step Protocol
  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[8]

  • Work Area: Conduct all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • Use a spatula or other appropriate tool to transfer the solid. Avoid scooping directly from the container with weighing paper to minimize dust creation.

    • If transferring to a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[1][2]

    • Clean the work area, including the balance and surrounding surfaces, to remove any residual powder.

    • Contaminated work clothing should be laundered separately.[9]

Emergency Procedures: Preparedness is Key

Accidents can happen, and a clear, rehearsed emergency plan is critical.

Spills

In the event of a spill, follow these steps and refer to the workflow diagram below:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and any colleagues in the area.

  • Contain: For small spills, use an absorbent material like sand or vermiculite to contain the powder.[3][4]

  • Clean-up: Carefully sweep up the contained material and place it in a sealed container for disposal.[8] Avoid creating dust.

  • Decontaminate: Clean the spill area with soap and water.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Area start->evacuate Assess Hazard alert Alert Supervisor evacuate->alert contain Contain Spill with Absorbent Material alert->contain cleanup Sweep into Sealed Container contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate end Spill Secured decontaminate->end

Spill Response Workflow
Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[2][10] If irritation persists, seek medical attention.[1]

  • Inhalation: Move the individual to fresh air.[5][8] If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Rinse the mouth with water.[8] Do not induce vomiting. Seek immediate medical attention.

Disposal Plan

All waste containing sodium pyridine-4-carboxylate must be treated as chemical waste.

  • Solid Waste: Collect any waste solid, including contaminated absorbent materials from spills, in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing sodium pyridine-4-carboxylate should be collected in a designated, labeled waste container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[4][11] Do not pour down the drain.[4]

By adhering to these detailed procedures and understanding the rationale behind them, researchers can confidently and safely work with sodium pyridine-4-carboxylate, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Material Safety Data Sheet. (n.d.).
  • Safety Data Sheet. (n.d.).
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • Safety Data Sheet: Sodium Isonicotinate. (n.d.). TCI EUROPE N.V.
  • Safety Data Sheet: Sodium Isonicotinate. (2025, February 15). TCI Chemicals.
  • Hazard Summary: Pyridine. (n.d.). New Jersey Department of Health.
  • Pyrimidin-4-Carboxylic Acid, Sodium Salt SDS. (n.d.). Echemi.com.
  • Safety Data Sheet. (2026, January 9). Ricca Chemical Company.
  • Sodium Nicotinate Safety Data Sheet. (2026, January 17). ChemicalBook.
  • Pyridine Safety Data Sheet. (n.d.). Apollo Scientific.
  • Safety Data Sheet. (2025, September 22). Sigma-Aldrich.
  • Safety Data Sheet. (2025, December 24). Fisher Scientific.
  • Safety Data Sheet. (2009, September 26). Fisher Scientific.
  • Safety Data Sheet. (2025, October 15). Sigma-Aldrich.
  • Safety Data Sheet. (2021, December 24). Fisher Scientific.
  • Pyridine-4-carboxylic acid N-oxide Safety Data Sheet. (2025, July 5). ChemicalBook.
  • 4-Pyridinecarboxaldehyde Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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